molecular formula C67H133N7O32 B13715787 N-(acid-PEG10)-N-bis(PEG10-azide)

N-(acid-PEG10)-N-bis(PEG10-azide)

Cat. No.: B13715787
M. Wt: 1548.8 g/mol
InChI Key: NYTWWULSLUXXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(acid-PEG10)-N-bis(PEG10-azide) is a useful research compound. Its molecular formula is C67H133N7O32 and its molecular weight is 1548.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(acid-PEG10)-N-bis(PEG10-azide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(acid-PEG10)-N-bis(PEG10-azide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C67H133N7O32

Molecular Weight

1548.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-26-32-90-38-44-96-50-56-102-62-65-105-59-53-99-47-41-93-35-29-87-23-17-81-11-5-74(4-10-80-16-22-86-28-34-92-40-46-98-52-58-104-64-61-101-55-49-95-43-37-89-31-25-83-19-13-77-7-1-67(75)76)6-12-82-18-24-88-30-36-94-42-48-100-54-60-106-66-63-103-57-51-97-45-39-91-33-27-85-21-15-79-9-3-71-73-69/h1-66H2,(H,75,76)

InChI Key

NYTWWULSLUXXBT-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a heterotrifunctional crosslinker.[1] Its unique architecture, featuring a single carboxylic acid and two azide (B81097) functionalities on a branched PEG backbone, provides a powerful tool for creating complex bioconjugates.[2][3] The hydrophilic PEG spacers, each composed of ten ethylene (B1197577) glycol units, enhance the aqueous solubility of the linker and the resulting conjugates, which can improve pharmacokinetic properties and reduce the immunogenicity of attached biomolecules.[3][]

This guide provides a comprehensive overview of the chemical properties, core applications, and detailed experimental protocols for utilizing N-(acid-PEG10)-N-bis(PEG10-azide) in research and drug development, with a particular focus on its application in constructing Antibody-Drug Conjugates (ADCs).

Chemical Properties and Structure

The linker possesses three distinct reactive sites, enabling sequential and orthogonal conjugation strategies. The terminal carboxylic acid can form a stable amide bond with primary amines, while the two terminal azide groups are available for highly efficient and specific "click chemistry" reactions.[2][3]

The core structure allows for the attachment of one molecule via its amine group and two additional molecules via alkyne or cyclooctyne (B158145) groups. This 1-to-2 conjugation capacity is a key advantage for applications requiring a higher payload-to-carrier ratio, such as in ADCs.

cluster_linker N-(acid-PEG10)-N-bis(PEG10-azide) cluster_acid Carboxylic Acid Arm cluster_azide1 Azide Arm 1 cluster_azide2 Azide Arm 2 cluster_reactants Reaction Partners core Central Nitrogen Core p1 PEG10 Spacer core->p1 p2 PEG10 Spacer core->p2 p3 PEG10 Spacer core->p3 f1 Carboxylic Acid (-COOH) p1->f1 amine Primary Amine (e.g., Protein Lysine) f1->amine EDC/NHS Coupling f2 Azide (-N3) p2->f2 alkyne Alkyne / DBCO (e.g., Drug Payload) f2->alkyne Click Chemistry f3 Azide (-N3) p3->f3 f3->alkyne

Figure 1: Molecular structure and orthogonal reactivity of the trifunctional linker.

The key quantitative properties of N-(acid-PEG10)-N-bis(PEG10-azide) are summarized below.

PropertyValueReference(s)
Molecular Weight 1548.8 g/mol [5]
Molecular Formula C67H133N7O32[5]
CAS Number 2803119-06-2[5]
Purity Typically >96%[5]
Solubility Soluble in water, DMSO, DMF, DCM[6]
Storage Recommended at -20°C, desiccated[6]

Core Applications in Drug Development

The trifunctional nature of this linker is particularly advantageous in the development of Antibody-Drug Conjugates (ADCs), where it can be used to attach two drug molecules to a single site on an antibody, achieving a drug-to-antibody ratio (DAR) of 2 from a single conjugation point.[1][][7]

In a typical ADC application, the linker serves as a flexible, hydrophilic bridge between the antibody and the cytotoxic payload.[] The process involves two orthogonal reactions: first, the carboxylic acid is conjugated to a primary amine (e.g., a lysine (B10760008) residue) on the antibody. Second, two alkyne-modified drug molecules are "clicked" onto the azide arms. This strategy allows for precise control over the ADC's final structure and stoichiometry.

Ab Antibody (with -NH2) ADC_intermediate Antibody-Linker Conjugate Ab->ADC_intermediate 1. EDC/NHS Coupling (Amide Bond Formation) Linker Trifunctional Linker (Acid-PEG-bisAzide) Payload Drug Payload (with Alkyne/DBCO) ADC_final Final ADC (DAR = 2) ADC_intermediate->ADC_final 2. Click Chemistry (2x Payload) CancerCell Target Cancer Cell (Antigen Positive) ADC_final->CancerCell 3. Targeting & Binding Internalization Internalization & Lysosomal Trafficking CancerCell->Internalization 4. Endocytosis Release Payload Release Internalization->Release 5. Linker Cleavage Apoptosis Cell Death (Apoptosis) Release->Apoptosis 6. Drug Action

Figure 2: Logical workflow for ADC synthesis and its mechanism of action.

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the key reactions involving N-(acid-PEG10)-N-bis(PEG10-azide). Note: These are starting points; optimization is crucial for each specific application.[8][9]

This two-step protocol describes the conjugation of the linker's carboxylic acid to a primary amine on a protein (e.g., an antibody).[8][10]

Materials:

  • Protein: e.g., Antibody in an amine-free buffer (PBS, MES, HEPES).

  • Linker: N-(acid-PEG10)-N-bis(PEG10-azide).

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0.[10]

  • Coupling Buffer: PBS, pH 7.2-8.0.[10]

  • Reagents: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide).[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine.

  • Purification: Desalting column (e.g., Zeba™ Spin) or Tangential Flow Filtration (TFF).

Procedure:

  • Preparation: Bring all reagents to room temperature before use to prevent moisture condensation.[10][11] Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[9]

  • Linker Activation:

    • Dissolve the linker in Activation Buffer.

    • Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the semi-stable Sulfo-NHS ester.[8][11]

  • Protein Conjugation:

    • Immediately add the activated linker solution to the protein solution (prepared in Coupling Buffer). A typical starting molar ratio is 10-20 moles of linker per mole of protein.

    • Alternatively, to remove excess activation reagents, the activated linker can be purified via solid-phase extraction before adding to the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes.[10][11]

  • Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or using TFF, exchanging the buffer into a suitable storage buffer (e.g., PBS).

This copper-free click chemistry protocol is ideal for conjugating the azide arms of the linker to a payload modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).[12][13][14]

Materials:

  • Azide-functionalized Protein: Antibody-Linker conjugate from Protocol 1.

  • DBCO-modified Payload: Drug, fluorophore, or other molecule.

  • Reaction Buffer: PBS or similar buffer, pH ~7.4. Crucially, avoid buffers containing sodium azide (NaN₃). [12][14]

Procedure:

  • Preparation: Dissolve the DBCO-modified payload in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • To the solution of the Antibody-Linker conjugate, add the DBCO-payload. A 3 to 5-fold molar excess of DBCO-payload per azide group is a common starting point.

    • Ensure the final concentration of any organic solvent (like DMSO) is below 20% to maintain protein stability.[12]

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[12][14] The reaction progress can be monitored via UV-Vis by observing the decrease in DBCO absorbance around 310 nm.[13]

  • Purification: Remove the excess payload and solvent using a desalting column, TFF, or size-exclusion chromatography (SEC). The final conjugate should be stored in an appropriate buffer at 4°C or -20°C.

start Start: Protein & Linker prep_reagents Prepare Buffers & Reagent Stocks (EDC, Sulfo-NHS) start->prep_reagents activate_linker Activate Linker -COOH with EDC/Sulfo-NHS (15-30 min, RT) prep_reagents->activate_linker conjugate_protein Add Activated Linker to Protein (-NH2) (2h RT or O/N 4°C) activate_linker->conjugate_protein quench1 Quench Reaction (e.g., Tris) conjugate_protein->quench1 purify1 Purify Antibody-Linker (Desalting / TFF) quench1->purify1 click_reaction Mix Antibody-Linker with DBCO-Payload (2-12h, RT) purify1->click_reaction prep_payload Prepare DBCO-Payload Stock in DMSO prep_payload->click_reaction purify2 Purify Final ADC (SEC / TFF) click_reaction->purify2 end Final Conjugate purify2->end

Figure 3: Experimental workflow for a two-stage bioconjugation using the linker.

This protocol uses a copper(I) catalyst for the reaction between the azide arms and a terminal alkyne-modified payload. It is highly efficient but requires care to avoid protein degradation from copper-generated reactive oxygen species.[15][16][17]

Materials:

  • Azide-functionalized Protein: Antibody-Linker conjugate from Protocol 1.

  • Alkyne-modified Payload: Drug, fluorophore, etc.

  • Copper Source: 20 mM CuSO₄ in water.[16]

  • Reducing Agent: 100 mM Sodium Ascorbate (B8700270) in water (prepare fresh).[16]

  • Ligand: 50 mM THPTA or other copper-chelating ligand. The ligand accelerates the reaction and protects the protein.[16][17]

  • Reaction Buffer: Amine-free buffer like PBS, pH 7-7.5.

Procedure:

  • Reagent Preparation: Prepare all solutions immediately before use.

  • Reaction Setup:

    • In a reaction tube, combine the Antibody-Linker conjugate and the alkyne-payload (typically 5-10 molar excess per azide).

    • Prepare a premix of the copper source and the ligand. A common ratio is 1 part CuSO₄ to 5 parts ligand.[16]

    • Add the Copper/Ligand premix to the protein/payload solution. A final copper concentration of 0.25-1 mM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.[16]

  • Incubation: Incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Remove excess reagents and the copper catalyst. This can be achieved using a desalting column, TFF with a buffer containing a chelator like EDTA, or by SEC.

Conclusion

N-(acid-PEG10)-N-bis(PEG10-azide) is a highly versatile and powerful trifunctional linker for advanced bioconjugation. Its well-defined structure, featuring orthogonal reactive handles and hydrophilic PEG spacers, enables the precise construction of complex biomolecular architectures. For researchers in drug development, particularly in the field of ADCs, this linker provides a reliable platform for attaching multiple payloads to a targeting moiety, offering enhanced control over drug loading and potentially improving the therapeutic index of the final conjugate. The protocols and data provided herein serve as a foundational guide for the successful implementation of this reagent in demanding research applications.

References

An In-Depth Technical Guide to the Heterotrifunctional Linker: N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and core applications of the heterotrifunctional polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide). This advanced linker is designed for creating complex bioconjugates, enabling the connection of up to three different molecular entities. Its structure combines a central tertiary amine scaffold with three PEG10 arms, one terminating in a carboxylic acid and two in azide (B81097) groups. This unique arrangement offers a powerful tool for applications in drug delivery, diagnostics, and the synthesis of complex biomaterials.

Core Structure and Physicochemical Properties

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched, monodisperse PEG reagent. The hydrophilic PEG spacers enhance the aqueous solubility of conjugated molecules and provide flexibility, which can be crucial for maintaining the biological activity of proteins or improving the pharmacokinetic profiles of drugs.

The molecule's key feature is its trifunctional nature, presenting three distinct points for conjugation:

  • One Carboxylic Acid (-COOH): Enables conjugation to primary amines through the formation of stable amide bonds.

  • Two Azide (-N₃) Groups: Allow for covalent linkage to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Structural Information

Below is a diagram illustrating the logical connectivity of the functional components of the N-(acid-PEG10)-N-bis(PEG10-azide) molecule.

core Central Tertiary Amine Core peg1 PEG10 Spacer core->peg1 peg2 PEG10 Spacer core->peg2 peg3 PEG10 Spacer core->peg3 acid Carboxylic Acid (-COOH) peg1->acid Amine Conjugation azide1 Azide (-N₃) peg2->azide1 Click Chemistry azide2 Azide (-N₃) peg3->azide2 Click Chemistry

Caption: Logical structure of N-(acid-PEG10)-N-bis(PEG10-azide).

Quantitative Data Summary

The following table summarizes the key quantitative data for N-(acid-PEG10)-N-bis(PEG10-azide), compiled from various suppliers.

PropertyValueSource(s)
Molecular Formula C₆₇H₁₃₃N₇O₃₂[1]
Molecular Weight 1548.8 g/mol [1][2][3]
Purity >96%[1][3]
CAS Number 2803119-06-2[1]
Appearance Varies (typically a solid or viscous oil)N/A
Solubility Soluble in water, DMSO, DMF, DCMN/A

Experimental Protocols

While specific research articles detailing the use of this exact molecule are not publicly available, its reactivity can be confidently predicted based on its functional groups. The following sections provide detailed, generalized protocols for the two primary conjugation reactions this linker undergoes. Note: These are starting-point protocols and require optimization for specific applications.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized small molecule) using EDC/NHS chemistry.

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Methodology:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the desired amount of the linker stock solution.

    • Add a 5-10 fold molar excess of both EDC and NHS stock solutions to the linker.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the dissolved amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another appropriate purification method.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the linker's azide groups to an alkyne-functionalized molecule. This can be performed sequentially after the amide coupling or on the free linker.

Materials:

  • Azide-functionalized conjugate (from Protocol 1) or the base linker

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer

  • Degassing equipment (optional, but recommended)

  • Purification system

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in the Reaction Buffer.

    • Prepare a stock solution of the alkyne-containing molecule.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA for aqueous solutions) in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule.

    • Add the copper ligand stock solution to a final concentration of 1-2 mM. Vortex briefly.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM. Vortex briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Protect the reaction from light and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by analytical techniques like LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as chromatography or dialysis.

Experimental and Logical Workflows

The trifunctional nature of this linker allows for several strategic workflows to build complex molecular architectures.

Sequential Conjugation Workflow

A common strategy is a sequential conjugation, where the different reactive handles are addressed in separate steps. This provides control over the final structure.

start N-(acid-PEG10)-N-bis(PEG10-azide) step1 Step 1: Amide Coupling (EDC/NHS Chemistry) start->step1 intermediate Intermediate Conjugate (Molecule A + Linker) step1->intermediate molA Molecule A (Primary Amine) molA->step1 step2 Step 2: Click Chemistry (CuAAC or SPAAC) intermediate->step2 final Final Tri-Component Conjugate (A-Linker-[B,C]) step2->final molB Molecule B (Alkyne) molB->step2 molC Molecule C (Alkyne) molC->step2

Caption: A sequential workflow for creating a tri-component conjugate.

This workflow is particularly useful in applications like:

  • Antibody-Drug Conjugates (ADCs): Molecule A could be an antibody, while Molecules B and C could be two different drug payloads or a drug and an imaging agent.

  • Targeted Nanoparticles: Molecule A could be a targeting ligand (e.g., a peptide), attached to the linker which is then used to functionalize a nanoparticle surface (Molecule B) and attach a therapeutic cargo (Molecule C).

Signaling Pathway Context: PROTAC Development

While not a signaling pathway itself, the linker can be used to assemble molecules that modulate signaling, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The N-(acid-PEG10)-N-bis(PEG10-azide) linker could be adapted to create multivalent or multi-specific PROTACs.

cluster_protac Multi-Specific PROTAC linker Trifunctional Linker e3_ligand E3 Ligase Ligand e3_ligand->linker e3 E3 Ubiquitin Ligase e3_ligand->e3 Binds target_ligand1 Target Protein Ligand 1 target_ligand1->linker target1 Target Protein 1 target_ligand1->target1 Binds target_ligand2 Target Protein Ligand 2 target_ligand2->linker target2 Target Protein 2 target_ligand2->target2 Binds ub Ubiquitin (Ub) e3->ub Transfers proteasome Proteasome target1->proteasome Enters target2->proteasome Enters ub->target1 Tags ub->target2 Tags degradation Degradation proteasome->degradation Leads to

References

An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide): Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide). This branched linker is a valuable tool in bioconjugation, drug delivery, and materials science, offering a unique combination of functionalities for the synthesis of complex molecular architectures. This document details its physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties and Characteristics

N-(acid-PEG10)-N-bis(PEG10-azide) is a well-defined, monodisperse PEG reagent featuring a central nitrogen atom from which three PEG10 arms originate. One arm terminates in a carboxylic acid group, while the other two terminate in azide (B81097) groups. The hydrophilic PEG chains enhance the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications.[1]

Physicochemical Data

The quantitative properties of N-(acid-PEG10)-N-bis(PEG10-azide) are summarized in the table below, compiled from various supplier technical data sheets.

PropertyValueReferences
Molecular Formula C67H133N7O32[2]
Molecular Weight 1548.8 g/mol [2]
CAS Number 2803119-06-2[2]
Purity >96%[2]
Appearance White solid to colorless oil
Solubility Soluble in water, DMSO, DMF[3]
Functional Group Reactivity

The utility of this linker stems from its three distinct functional groups:

  • Carboxylic Acid (-COOH): This group can be readily conjugated to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1]

  • Azide (-N3): The two azide groups are key for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. Azides react with terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., BCN, DBCO) in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1] The presence of two azide groups allows for the crosslinking of two different alkyne-containing molecules or for increasing the valency of a conjugate.

Applications in Research and Drug Development

The unique trifunctional structure of N-(acid-PEG10)-N-bis(PEG10-azide) makes it a versatile tool for creating complex bioconjugates.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to lysine (B10760008) residues on an antibody. The two azide groups can then be used to attach cytotoxic drugs or other payloads that have been modified with an alkyne group. This allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two from a single linker attachment point.

  • Targeted Drug Delivery: A targeting ligand (e.g., a peptide or small molecule) can be conjugated to the carboxylic acid, while the azide groups can be used to attach imaging agents and/or therapeutic molecules. The hydrophilic PEG backbone helps to improve the pharmacokinetic profile of the resulting conjugate.

  • Hydrogel Formation: The two azide groups can participate in crosslinking reactions with di-alkyne molecules to form biocompatible hydrogels for cell culture or controlled release applications.

  • Surface Modification: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the azide groups are available for the subsequent attachment of biomolecules or other materials.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the characterization and application of N-(acid-PEG10)-N-bis(PEG10-azide).

Characterization Protocols

FTIR spectroscopy can be used to confirm the presence of the key functional groups.

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Expected Characteristic Peaks:

    • Azide (N3): A sharp, strong absorption band around 2100 cm⁻¹. The disappearance of this peak after a click chemistry reaction is indicative of a successful conjugation.

    • Carboxylic Acid (C=O): A strong, broad absorption band around 1700-1740 cm⁻¹.

    • PEG (C-O-C): A strong, broad absorption band around 1100 cm⁻¹, characteristic of the ether backbone.

    • O-H (from COOH): A very broad absorption in the range of 2500-3300 cm⁻¹.

¹H NMR and ¹³C NMR can be used to confirm the structure and purity of the molecule.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O).

  • Expected ¹H NMR Signals:

    • A complex multiplet around 3.64 ppm, corresponding to the ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) of the PEG backbone.

    • Signals corresponding to the protons adjacent to the carboxylic acid and azide groups, which will be shifted downfield relative to the main PEG backbone signal.

HPLC is a critical tool for assessing the purity of the linker and for the purification of its conjugates.

  • Method: Reversed-phase HPLC (RP-HPLC) is often used for PEGylated molecules.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically used.

  • Detection: UV detection (if the conjugate has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for molecules without a strong chromophore.

Conjugation Protocols

This protocol describes the conjugation of the carboxylic acid group to a primary amine-containing molecule (e.g., a protein).

  • Materials:

    • N-(acid-PEG10)-N-bis(PEG10-azide)

    • Amine-containing molecule

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysulfosuccinimide (sulfo-NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Procedure:

    • Dissolve the N-(acid-PEG10)-N-bis(PEG10-azide) in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule should be optimized but a 10-20 fold excess of the linker is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

This protocol describes the conjugation of the azide groups to an alkyne-containing molecule.

  • Materials:

    • Azide-functionalized molecule (e.g., the product from section 3.2.1)

    • Alkyne-containing molecule

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Reaction Buffer: PBS, pH 7.4

  • Procedure:

    • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the alkyne-containing molecule per azide group is recommended.

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

    • Purify the conjugate using an appropriate chromatographic method.

This protocol describes the copper-free conjugation of the azide groups to a strained alkyne (e.g., DBCO)-containing molecule.

  • Materials:

    • Azide-functionalized molecule

    • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

    • Reaction Buffer: PBS, pH 7.4

  • Procedure:

    • Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the strained alkyne is a good starting point.

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

    • The reaction is typically high-yielding and may not require extensive purification from starting materials if appropriate molar ratios are used. If necessary, purify the conjugate using size-exclusion chromatography.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction workflows for N-(acid-PEG10)-N-bis(PEG10-azide).

G Workflow for Amide Bond Formation and Purification cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Linker N-(acid-PEG10)-N-bis(PEG10-azide) EDC_NHS EDC / sulfo-NHS pH 6.0 Linker->EDC_NHS ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker Conjugate Protein-Linker Conjugate ActivatedLinker->Conjugate pH 7.2-8.0 Protein Amine-containing Protein Protein->Conjugate Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify Purify (e.g., SEC, IEX) Quench->Purify PureConjugate Purified Conjugate Purify->PureConjugate G Workflow for Click Chemistry Conjugation (CuAAC and SPAAC) cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Start Protein-Linker Conjugate (with two azide groups) Alkyne Alkyne-Payload Start->Alkyne DBCO DBCO-Payload Start->DBCO CuAAC_Conjugate Triazole-linked Payload Conjugate Alkyne->CuAAC_Conjugate Catalyst CuSO4, Na-Ascorbate, THPTA Catalyst->CuAAC_Conjugate SPAAC_Conjugate Triazole-linked Payload Conjugate DBCO->SPAAC_Conjugate

References

An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide), tailored for researchers, scientists, and professionals in the field of drug development. This advanced linker is instrumental in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

N-(acid-PEG10)-N-bis(PEG10-azide) is a versatile molecule featuring a central tertiary amine to which three PEG10 arms are attached. One arm terminates in a carboxylic acid group, while the other two terminate in azide (B81097) groups. This unique architecture allows for the sequential or simultaneous conjugation of different molecular entities. The hydrophilic nature of the PEG chains enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3][4]

Quantitative Data Summary

The key quantitative specifications for N-(acid-PEG10)-N-bis(PEG10-azide) are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 1548.8 g/mol [5][6][7]
Molecular Formula C67H133N7O32[5]
Purity >96%[5][7]
CAS Number 2803119-06-2[5]

Functional Architecture and Reactivity

The utility of this linker lies in its distinct reactive ends, enabling a modular approach to bioconjugation. The logical relationship between its functional groups is depicted in the diagram below.

Functional Architecture of N-(acid-PEG10)-N-bis(PEG10-azide) A N-(acid-PEG10)-N-bis(PEG10-azide) B Carboxylic Acid (-COOH) A->B PEG10 Arm C Azide (-N3) A->C PEG10 Arm D Azide (-N3) A->D PEG10 Arm E Amine-Reactive Conjugation (e.g., with Lysine residues) B->E F Click Chemistry (e.g., with alkyne-modified molecules) C->F D->F

Caption: Molecular structure and reactive functionalities.

Experimental Protocols

While specific protocols for this exact molecule are proprietary, the following are generalized yet detailed methodologies for the key reactions involving its functional groups.

Amine-Reactive Conjugation via Carboxylic Acid Activation

This protocol outlines the steps to conjugate the carboxylic acid terminus of the linker to a primary amine-containing molecule, such as a protein or peptide.

  • Reagent Preparation :

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-50 mM.

    • Prepare a 100 mM stock solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a 100 mM stock solution of N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 4.5-6.0).

    • Prepare the amine-containing molecule in a non-amine-containing buffer at a pH of 7.2-8.0 (e.g., PBS).

  • Activation of Carboxylic Acid :

    • In a microcentrifuge tube, add the desired molar excess of the dissolved N-(acid-PEG10)-N-bis(PEG10-azide) to the EDC and NHS solutions.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester intermediate.

  • Conjugation to Amine :

    • Add the activated linker solution to the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification :

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

Azide-Alkyne Click Chemistry Conjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach alkyne-modified molecules to the azide termini of the linker.

  • Reagent Preparation :

    • Dissolve the azide-functionalized linker (either before or after the amine conjugation) in a suitable solvent.

    • Dissolve the alkyne-containing molecule in a compatible solvent.

    • Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to improve catalyst stability and efficiency.

  • Click Reaction :

    • In a reaction vessel, combine the azide-functionalized linker and the alkyne-containing molecule.

    • Add the copper catalyst and ligand.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification :

    • Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, reverse-phase HPLC) to remove the catalyst and any unreacted starting materials.

Experimental Workflow for ADC Synthesis

The following diagram illustrates a potential workflow for the synthesis of an antibody-drug conjugate (ADC) using N-(acid-PEG10)-N-bis(PEG10-azide).

General Workflow for ADC Synthesis cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification A Antibody (mAb) C EDC/NHS Activation A->C B N-(acid-PEG10)-N-bis(PEG10-azide) B->C D mAb-PEG-bis(azide) C->D F Cu(I)-Catalyzed Click Chemistry D->F E Alkyne-Modified Cytotoxic Drug E->F G Antibody-Drug Conjugate (ADC) F->G H Purification (e.g., SEC) G->H

Caption: A two-step process for creating an ADC.

This guide provides a foundational understanding of the properties and applications of N-(acid-PEG10)-N-bis(PEG10-azide). Researchers are encouraged to optimize these general protocols for their specific applications to achieve the best results.

References

Navigating the Solubility of N-(acid-PEG10)-N-bis(PEG10-azide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of N-(acid-PEG10)-N-bis(PEG10-azide), a heterobifunctional PEGylation reagent crucial for advancements in bioconjugation and drug delivery. Understanding the solubility of this reagent is paramount for its effective application in aqueous and organic media, ensuring seamless integration into experimental workflows and the successful development of novel therapeutics.

Core Concepts: Understanding PEG Solubility

Polyethylene glycol (PEG) is a polymer renowned for its hydrophilicity and biocompatibility. Its solubility is governed by several factors, primarily its molecular weight and the nature of the solvent. Generally, PEGs exhibit high solubility in water and a range of polar organic solvents.[1][2] However, as the molecular weight of the PEG chain increases, its solubility in water may decrease.[2][3] The presence of functional end groups, such as the carboxylic acid and azide (B81097) groups in N-(acid-PEG10)-N-bis(PEG10-azide), also influences the overall solubility profile of the molecule. The hydrophilic PEG spacer in this particular reagent is designed to enhance its solubility in aqueous media.[4][5][6]

Solubility Profile of N-(acid-PEG10)-N-bis(PEG10-azide)

SolventExpected SolubilityRationale
Aqueous Buffers (e.g., PBS) HighThe hydrophilic PEG chains and the terminal carboxylic acid group contribute to excellent water solubility.[4]
Dimethyl Sulfoxide (B87167) (DMSO) HighDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules.[6]
Dichloromethane (B109758) (DCM) HighDCM is a moderately polar solvent that can effectively solvate the PEG backbone.[6]
Dimethylformamide (DMF) HighDMF is another polar aprotic solvent known to be a good solvent for PEG and its derivatives.[6]
Alcohols (e.g., Ethanol, Methanol) HighLower molecular weight alcohols are generally good solvents for PEG.[1]
Nonpolar Solvents (e.g., Hexane, Toluene) LowPEGs are generally insoluble in aliphatic and other low-polarity organic solvents.[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of compounds, particularly those with low solubility.[7]

Objective: To determine the saturation solubility of N-(acid-PEG10)-N-bis(PEG10-azide) in a specific solvent.

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system or other suitable quantitative analytical instrument

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of N-(acid-PEG10)-N-bis(PEG10-azide) to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved N-(acid-PEG10)-N-bis(PEG10-azide).

  • Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Visualizing Key Relationships

To better understand the factors influencing the solubility of N-(acid-PEG10)-N-bis(PEG10-azide) and the experimental workflow for its determination, the following diagrams are provided.

G Factors Influencing Solubility A N-(acid-PEG10)-N-bis(PEG10-azide) Structure B PEG Chains (Hydrophilic) A->B C Carboxylic Acid Group (Polar, Hydrophilic) A->C D Azide Groups (Polar) A->D E Overall Molecular Solubility B->E C->E D->E

Caption: Structural contributions to the solubility of the molecule.

G Shake-Flask Solubility Determination Workflow A Add excess solute to solvent B Equilibrate (e.g., 24-72h shaking) A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

References

Synthesis of Trifunctional PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trifunctional polyethylene (B3416737) glycol (PEG) linkers, invaluable tools in the fields of drug delivery, bioconjugation, and materials science. This document details various synthetic strategies, experimental protocols, and characterization data to assist researchers in the design and execution of their work.

Introduction to Trifunctional PEG Linkers

Trifunctional PEG linkers are versatile molecules featuring three distinct functional groups, allowing for the covalent attachment of multiple entities.[1] These linkers are crucial in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), where they can be used to attach two different drug molecules to a single antibody, potentially overcoming drug resistance and enhancing therapeutic efficacy.[2][3] Their unique architecture, which can be linear or branched (e.g., three-arm star polymers), provides flexibility in designing complex biomolecular constructs.[4][5] The PEG backbone imparts favorable properties such as increased hydrophilicity, biocompatibility, and prolonged circulation times in vivo.

Synthetic Strategies for Trifunctional PEG Linkers

Several synthetic methodologies have been developed to produce trifunctional PEG linkers with well-defined structures and functionalities. The choice of strategy often depends on the desired architecture (linear vs. branched) and the nature of the functional groups. Key approaches include convergent synthesis, synthesis from multi-arm PEG precursors, and post-modification of bifunctional PEGs.

Convergent Synthesis of Trifunctional Oligoethylene Glycol-Amine Linkers

A convergent pathway provides an efficient route to trifunctional oligoethylene glycol-amine (OEG-amine) linkers. This method involves the reductive coupling of a primary azide (B81097) with a bifunctional OEG-azide precursor. This process results in a symmetrical dialkylamine with two identical functional end groups and a central nitrogen atom.[6]

Experimental Workflow: Convergent Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Bifunctional_OEG_azide Bifunctional OEG-azide Reductive_coupling Reductive Coupling Bifunctional_OEG_azide->Reductive_coupling Primary_azide Primary azide Primary_azide->Reductive_coupling Trifunctional_linker Trifunctional OEG-amine Linker Reductive_coupling->Trifunctional_linker

Caption: Convergent synthesis of a trifunctional OEG-amine linker.

Synthesis of Three-Arm Star PEGs via "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust method for synthesizing well-defined multi-arm PEG structures.[7] In this approach, a trifunctional core molecule containing alkyne groups is reacted with azide-terminated PEG arms to form a stable triazole linkage. A metal-free variation of this reaction is also possible.[5]

Experimental Workflow: "Click" Chemistry for 3-Arm PEG

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Trifunctional_alkyne_core Trifunctional Alkyne Core Click_Chemistry CuAAC or Metal-Free Click Reaction Trifunctional_alkyne_core->Click_Chemistry Azide_PEG Azide-terminated PEG Azide_PEG->Click_Chemistry 3_Arm_PEG Three-Arm Star PEG Click_Chemistry->3_Arm_PEG

Caption: Synthesis of a 3-arm star PEG via click chemistry.

Synthesis of Heterotrifunctional Linkers for Antibody-Drug Conjugates

The synthesis of heterotrifunctional linkers for ADCs often involves a multi-step process utilizing orthogonal protecting groups to selectively introduce different functionalities.[2][3] This allows for the controlled attachment of two distinct payloads and the antibody.

Logical Relationship: Orthogonal Protecting Groups in Synthesis

Start Core Molecule with Multiple Reactive Sites Protect Protect Reactive Sites with Orthogonal Groups (A, B, C) Start->Protect Deprotect_A Selective Deprotection of Group A Protect->Deprotect_A Functionalize_A Introduce Functional Group 1 Deprotect_A->Functionalize_A Deprotect_B Selective Deprotection of Group B Functionalize_A->Deprotect_B Functionalize_B Introduce Functional Group 2 Deprotect_B->Functionalize_B Deprotect_C Selective Deprotection of Group C Functionalize_B->Deprotect_C Functionalize_C Introduce Functional Group 3 Deprotect_C->Functionalize_C Final_Product Heterotrifunctional Linker Functionalize_C->Final_Product

Caption: Use of orthogonal protecting groups in synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of trifunctional PEG linkers.

Synthesis of a Trifunctional Alkyne Core (Propiolate Ester)

This protocol describes the synthesis of a trifunctional propiolate ester core from 1,1,1-tris(hydroxymethyl)ethane.[5]

Reagents and Equipment:

  • 1,1,1-tris(hydroxymethyl)ethane

  • Propiolic acid

  • p-Toluenesulfonic acid (pTsOH)

  • Benzene (B151609)

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask with a Dean-Stark trap

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, add 1,1,1-tris(hydroxymethyl)ethane, propiolic acid, and a catalytic amount of pTsOH in benzene.

  • Reflux the mixture for 24 hours, collecting the water in the Dean-Stark trap.

  • After 24 hours, remove the benzene using a rotary evaporator.

  • Dissolve the remaining yellow liquid in DCM.

  • Wash the organic phase three times with distilled water.

  • Dry the washed solution with Na2SO4 and evaporate the solvent to obtain the pure product.[5]

Synthesis of a Three-Arm Star PEG via Metal-Free "Click" Chemistry

This protocol details the metal-free azide-alkyne cycloaddition to form a three-arm star PEG.[5]

Reagents and Equipment:

  • Trifunctional propiolate ester core (from section 3.1)

  • Azide-terminated PEG (PEG-N3)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Schlenk flask

  • Vacuum oven

Procedure:

  • In a 25 mL Schlenk flask, dissolve the trifunctional propiolate ester core (100 mg, 0.36 mmol) and PEG-N3 (2.39 g, 1.19 mmol) in 5 mL of DMF.[5]

  • Perform three freeze-pump-thaw cycles to degas the solution.

  • Place the flask in an oil bath at 80 °C for 48 hours.

  • After 48 hours, precipitate the product by adding the solution to diethyl ether.

  • Repeat the dissolution-precipitation cycle twice for purification.

  • Dry the purified product in a vacuum oven for 24 hours.[5]

Quantitative Data and Characterization

The successful synthesis and purity of trifunctional PEG linkers are confirmed through various analytical techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most prominent.

Characterization Data for a Three-Arm Star PEG
ParameterMethodResultReference
Structure Confirmation 1H and 13C NMRSuccessful synthesis confirmed by characteristic peaks.[5]
Molecular Weight Distribution Gel Permeation Chromatography (GPC)Analysis of PEG-N3, PEG3, and PEG4 star polymers.[5]
Characterization of a Heterotrifunctional Linker for Dual-Drug ADCs
ParameterMethodResultReference
Purity Reversed-Phase ChromatographyConfirmed the purity of the trifunctional linker with conjugated payloads.[8]
Mass Verification Mass SpectrometryConfirmed the mass of the linker with conjugated MMAF and SN38.[8]

Note on Characterization:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized linkers.[1][9] The integration of characteristic peaks can also provide information about the degree of functionalization.

  • Mass Spectrometry: Techniques like MALDI-TOF MS are powerful for determining the molecular weight and confirming the identity and purity of PEG derivatives.[9][10]

  • Chromatography: GPC is used to determine the molecular weight distribution and polydispersity index (PDI) of the polymers. Reversed-phase chromatography is often employed for the purification of PEG-containing compounds.[11]

Conclusion

The synthesis of trifunctional PEG linkers is a dynamic area of research with significant implications for drug delivery and biotechnology. The methodologies outlined in this guide, from convergent synthesis to "click" chemistry and the use of orthogonal protecting groups, provide a robust toolkit for researchers. Careful characterization using techniques such as NMR, mass spectrometry, and chromatography is crucial to ensure the purity and desired functionality of these complex molecules. As the demand for sophisticated bioconjugates and targeted therapies grows, the development of novel and efficient strategies for synthesizing trifunctional PEG linkers will continue to be of paramount importance.

References

An In-depth Technical Guide to the Advantages of Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Architecture in Bioconjugate Performance

In the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of therapeutic success.[1][2] Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[][4][5] While linear PEG chains have been a staple, branched PEG architectures are emerging as a superior alternative, offering distinct advantages that address key challenges in drug development.[1]

This guide provides a comprehensive technical overview of the core advantages of using branched PEG linkers in bioconjugation. It will delve into their impact on pharmacokinetics, drug loading, stability, and immunogenicity, supported by quantitative data and detailed experimental protocols. The unique three-dimensional structure of branched PEGs provides a superior "stealth" effect, enhances the solubility of hydrophobic payloads, and allows for higher drug-to-antibody ratios (DARs) without inducing aggregation—a common challenge in ADC development.[1][2]

Core Advantages of Branched PEG Linkers

The multi-arm structure of branched PEG linkers, extending from a central core, confers several key benefits over their linear counterparts.[][4]

Enhanced Pharmacokinetics and Prolonged In Vivo Half-Life

A primary advantage of branched PEG linkers is their ability to significantly extend the systemic circulation time of a bioconjugate.[1][] This is achieved by increasing the molecule's hydrodynamic volume.[1][7] The larger size of the branched PEG-conjugate effectively reduces the rate of renal clearance, a major pathway for eliminating drugs from the body.[][7][8] This prolonged half-life ensures sustained therapeutic efficacy, allowing for optimized dosing intervals and maintaining effective drug concentrations for a longer duration.[7] Studies have shown that branched PEGylation can lead to a dramatic improvement in pharmacokinetic profiles, including increased plasma concentration and a larger area under the plasma concentration-time curve (AUC).[9]

Higher Drug-to-Antibody Ratio (DAR) and Payload Capacity

Branched PEG linkers are transformative in their ability to increase the drug-to-antibody ratio (DAR).[2][10][11] Their multi-arm structure allows for the attachment of multiple payload molecules to a single conjugation site on the antibody.[1][10][12] This "multi-loading" capability is especially advantageous for delivering less potent drugs or for enhancing the therapeutic punch of highly potent ones.[9] By enabling a higher concentration of the cytotoxic drug to be delivered per antibody binding event, the overall potency of an ADC can be disproportionately enhanced.[9] This is achieved without the aggregation issues that often accompany high loading of hydrophobic drugs with linear linkers.[2][9]

Improved Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability, efficacy, and safety.[13][14] Branched PEG linkers excel at mitigating this issue.[2] Their three-dimensional, highly hydrophilic structure creates a robust hydration shell around the payload, significantly improving the overall solubility of the ADC.[2][4][10][15] This superior shielding effect is more effective than that of linear PEGs at preventing non-specific interactions and aggregation, ensuring the ADC remains stable and effective.[2][15]

Superior "Stealth" Effect and Reduced Immunogenicity

The dense, globular structure of a branched PEG linker provides a superior "stealth" effect compared to a linear chain.[1][2] This three-dimensional shield more effectively protects the bioconjugate from enzymatic degradation and recognition by the immune system.[2][][7] By reducing immunogenicity, branched PEGs minimize the risk of eliciting an anti-PEG antibody response, which can lead to accelerated blood clearance and reduced therapeutic benefit.[][16] This enhanced stability and reduced immune recognition contribute to a longer circulation time and a better safety profile.[][]

Data Presentation: Quantitative Comparison

The selection of a linker architecture should be a data-driven decision. The following tables summarize key quantitative data comparing the performance of bioconjugates with linear versus branched PEG linkers.

Table 1: General Feature Comparison of Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG LinkersRationale
Architecture Single, unbranched chain.[]Multiple PEG arms extending from a central core.[1][]The branched structure provides a three-dimensional architecture.
Drug-to-Antibody Ratio (DAR) Typically lower (one linker per drug).[1]Potentially higher (one linker for multiple drugs).[1][2][9]Multi-arm structure enables higher payload attachment.
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight.[1][8]The branched structure creates a more globular, larger molecule.
"Stealth" Effect Provides a hydrophilic shield.[1]Offers a superior shielding effect.[1][2]The 3D structure provides more comprehensive protection.
In Vivo Half-Life Generally shorter.[1]Significantly longer circulation time.[1][][]Larger hydrodynamic volume reduces renal clearance.
Steric Hindrance Minimal.[1][4]Increased, which can sometimes impact binding.[1][8]The bulkier structure can interfere with molecular interactions.
Solubility Enhancement Good.Superior, especially for hydrophobic payloads.[2][4][10]More effective at creating a hydration shell around the payload.

Table 2: Comparative Hydrodynamic Radius of PEGylated Proteins

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Source
Unmodified HSA-3.5[]
Linear206.1[]
Branched 20 6.4 []
Linear (Nanocarrier)409.58 ± 0.35[1]
Four-Arm Branched (Nanocarrier) 40 9.25 ± 0.40 [1]

Data sourced from studies on PEGylated Human Serum Albumin (HSA) and polymeric nanocarriers, where hydrodynamic radius was determined by size exclusion chromatography. Note that while some studies show a larger radius for branched PEGs of the same molecular weight[8], other studies suggest there is no significant difference when accounting for actual vs. nominal molecular weights[17]. The effect is highly dependent on the specific conjugate and measurement technique.

Table 3: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Source
Linear (Val-Cit-PABC)MMAENCI-N871.8[2]
Branched (GGFG-based) MMAE NCI-N87 0.8 [2]
Linear (SMCC, No PEG)MMAEHER2+ cells~1.0[18]
Linear (PEG 10kDa) MMAE HER2+ cells ~22.0 [18]

Note: The impact of PEGylation, especially with long or branched linkers, on in vitro cytotoxicity can be complex. While it may sometimes reduce immediate cytotoxicity compared to non-PEGylated linkers[18], the overall in vivo efficacy is often dramatically improved due to enhanced pharmacokinetics and stability.[14][18] The choice of the cleavable peptide sequence also plays a significant role.[1]

Experimental Protocols

Reproducible and validated methodologies are crucial for assessing the performance of bioconjugates.

Protocol 1: General Antibody-PEG Conjugation via NHS Ester

This protocol outlines the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

    • Adjust the antibody concentration to 1-10 mg/mL.[1]

  • Activation of PEG Linker (if starting with a carboxylated PEG):

    • Dissolve the branched PEG-acid linker in a suitable organic solvent (e.g., anhydrous DMF or DMSO).

    • Add N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC/sulfo-NHS.

    • Allow the reaction to proceed for several hours at room temperature to form the PEG-NHS ester. Purify if necessary.

  • Conjugation Reaction:

    • Dissolve the activated branched PEG-NHS ester in a small amount of an organic solvent compatible with the antibody solution (e.g., DMSO).[1]

    • Add the dissolved PEG linker to the antibody solution at a specific molar excess (e.g., 10 to 20-fold molar excess of PEG to antibody).[1]

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.[1]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM.[1]

    • Purify the resulting ADC to remove unreacted PEG linker and other byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute of an ADC.

  • Method A: UV/Vis Spectrophotometry

    • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody. Note: This method requires that the payload has a distinct absorbance peak away from the protein's absorbance.

  • Method B: Intact Mass Analysis by Mass Spectrometry (MS)

    • Prepare the purified ADC for analysis by electrospray ionization mass spectrometry (ESI-MS).[2]

    • Dilute the conjugate to a suitable concentration (e.g., low µg/mL range).[2]

    • Acquire the mass spectrum of the intact ADC.

    • The spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules.

    • Deconvolute the spectrum to determine the mass of each species and calculate the weighted average DAR.

Protocol 3: In Vitro Plasma Stability Assay

This assay predicts the stability of the ADC in circulation.[19]

  • Preparation:

    • Incubate the purified ADC in plasma (e.g., human, mouse) at a concentration of approximately 1.0-1.5 mg/mL at 37°C.[19]

    • Include a buffer control (e.g., PBS) to assess the inherent chemical stability of the ADC.[19]

  • Time Points:

    • Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[19]

  • Analysis:

    • Analyze the aliquots to determine the amount of payload still conjugated to the antibody.

    • Methods include LC-MS to measure the change in DAR over time or ELISA-based methods.[19]

    • A decrease in DAR indicates premature deconjugation of the payload.[19]

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key concepts.

Caption: Structural comparison of a simple linear PEG linker versus a multi-arm branched PEG linker.

G A Antibody & Branched PEG-Payload Preparation B Conjugation Reaction (e.g., NHS Ester Chemistry) A->B C Quenching (e.g., Tris Buffer) B->C D Purification (Size Exclusion Chromatography) C->D E Characterization D->E F Intact Mass Spec (Determine DAR) E->F G In Vitro Stability Assay (Plasma, Lysosomal) E->G H Functional Assays (e.g., Cytotoxicity) E->H

Caption: Experimental workflow for the synthesis and characterization of a bioconjugate with a branched PEG linker.

G cluster_0 Renal Filtration (Kidney Glomerulus) cluster_1 Systemic Circulation pore Glomerular Pore (~3-5 nm) linear Linear PEG Conjugate linear->pore Smaller Hydrodynamic Radius -> Rapid Clearance branched Branched PEG Conjugate branched->pore Larger Hydrodynamic Radius -> Reduced Clearance

Caption: Branched PEGs increase hydrodynamic volume, reducing renal clearance and extending circulation half-life.

G cluster_cell Target Cancer Cell receptor Target Receptor endosome Endosome receptor->endosome Internalization lysosome Lysosome (Acidic pH, High Enzyme Conc.) endosome->lysosome Fusion release Payload Release lysosome->release Linker Cleavage apoptosis Cell Death (Apoptosis) release->apoptosis adc ADC with Branched PEG Linker adc->receptor Binding

Caption: General pathway for ADC internalization and intracellular payload release leading to target cell death.

Conclusion

The decision to use a linear or branched PEG linker is not a one-size-fits-all scenario and depends heavily on the specific therapeutic agent, target, and desired pharmacokinetic profile.[1][8] However, the evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and a higher drug payload, branched PEG linkers offer significant advantages.[1] Their unique three-dimensional architecture provides a superior "stealth" effect, effectively shielding the drug conjugate from premature clearance and degradation while simultaneously improving the solubility of hydrophobic payloads.[1][2] As the field of bioconjugation continues to advance, the rational design and implementation of sophisticated linker technologies, such as branched PEGs, will be paramount in engineering the next generation of highly effective and safe targeted therapeutics.

References

A Technical Guide to Dual Functionalization using N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide), for dual functionalization strategies. This versatile reagent is particularly valuable in bioconjugation, drug delivery, and surface modification, enabling the precise attachment of multiple molecular entities.

Introduction to N-(acid-PEG10)-N-bis(PEG10-azide)

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched PEG linker featuring a central nitrogen atom from which three PEG chains extend. One chain terminates in a carboxylic acid group, while the other two terminate in azide (B81097) groups. The hydrophilic PEG spacers enhance the solubility and biocompatibility of the resulting conjugates.

The key feature of this linker is its capacity for orthogonal, dual functionalization:

  • Carboxylic Acid Group: This group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.

  • Azide Groups: The two azide moieties are ready for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of molecules bearing alkyne groups.

This dual reactivity enables the attachment of two different molecules or moieties to a primary substance, opening up possibilities for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) with both a targeting and a therapeutic payload, or functionalized nanoparticles for diagnostics and therapy.

Physicochemical Properties

A summary of the key quantitative data for N-(acid-PEG10)-N-bis(PEG10-azide) is presented in Table 1.

PropertyValue
Molecular Weight 1548.8 g/mol
Purity ≥96%
Structure Branched, three-arm PEG
Functional Groups 1 x Carboxylic Acid (-COOH), 2 x Azide (-N₃)
PEG Units 10 per arm

Synthesis of Branched PEG Linkers

While the precise synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) is proprietary, a general approach for creating multi-arm PEG-azides can be inferred from the scientific literature. A common method involves the modification of a multi-arm PEG alcohol.

A representative synthesis for a three-arm PEG-azide is a two-step process:

  • Mesylation: The terminal hydroxyl groups of a three-arm PEG are reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert them into good leaving groups (mesylates).

  • Azidation: The mesylated PEG is then reacted with sodium azide to displace the mesylate groups, yielding the terminal azide functionalities.

To introduce the carboxylic acid, a starting material with one protected acid group and multiple hydroxyl groups would be used, followed by a similar activation and azidation process for the hydroxyls and a final deprotection of the acid.

Experimental Protocols for Dual Functionalization

The following are representative protocols for the two-step, orthogonal conjugation of two different molecules (Molecule A and Molecule B) to a primary amine-containing substance (e.g., a protein) using N-(acid-PEG10)-N-bis(PEG10-azide).

Step 1: Amide Bond Formation with the Carboxylic Acid Group

This protocol describes the conjugation of the linker to a protein via its carboxylic acid group.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the linker solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution. A molar excess of the linker over the protein is typically used (e.g., 5-20 fold excess).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.

  • Purification:

    • Purify the protein-PEG-azide conjugate using size-exclusion chromatography to remove excess linker and reagents.

Step 2: Click Chemistry with the Azide Groups

This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized protein from Step 1.

Materials:

  • Azide-functionalized protein conjugate

  • Alkyne-containing molecule (Molecule A and/or Molecule B)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Purification system

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in degassed water or buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized protein conjugate and the alkyne-containing molecule(s) in the desired molar ratio.

    • Add the TBTA solution to the mixture.

    • Add the CuSO₄ solution.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the final dual-functionalized conjugate to remove residual reagents and unreacted molecules, for example, by size-exclusion chromatography or affinity chromatography.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of N-(acid-PEG10)-N-bis(PEG10-azide).

Dual_Functionalization_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Protein Amine-Containing Substrate (e.g., Protein) Conjugate1 Substrate-PEG-bis(azide) Conjugate Protein->Conjugate1 Linker N-(acid-PEG10)-N-bis(PEG10-azide) EDC_NHS EDC / NHS Activation Linker->EDC_NHS ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker Activation ActivatedLinker->Conjugate1 Amide Bond Formation CuAAC Cu(I) Catalyst (Click Reaction) Conjugate1->CuAAC AlkyneA Alkyne-Molecule A AlkyneA->CuAAC AlkyneB Alkyne-Molecule B AlkyneB->CuAAC FinalConjugate Dual-Functionalized Product CuAAC->FinalConjugate Triazole Formation CuAAC->FinalConjugate

Caption: Workflow for dual functionalization using N-(acid-PEG10)-N-bis(PEG10-azide).

Orthogonal_Chemistry_Concept cluster_acid Amine-Reactive Chemistry cluster_azide Bioorthogonal Click Chemistry Linker N-(acid-PEG10)-N-bis(PEG10-azide) Acid Carboxylic Acid (-COOH) Linker->Acid Azide Azide Groups (-N3) Linker->Azide Amine Primary Amine (e.g., on Protein) Acid->Amine EDC/NHS Amide Stable Amide Bond Amine->Amide Alkyne Alkyne-Modified Molecule Azide->Alkyne Cu(I) catalyst Triazole Stable Triazole Ring Alkyne->Triazole

Caption: Orthogonal reaction scheme of the linker's functional groups.

Applications in Research and Development

The unique properties of N-(acid-PEG10)-N-bis(PEG10-azide) make it a powerful tool in several areas:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a targeting antibody and two therapeutic payloads, potentially of different types, to create novel ADC constructs.

  • Functionalized Nanoparticles: Nanoparticles can be first coated with the linker via the acid group, and then functionalized with targeting ligands and imaging agents via the azide groups for theranostic applications.

  • Surface Modification: Surfaces can be modified to present multiple functionalities for applications in biomaterials and diagnostics. For example, a surface could be functionalized to capture a specific protein and also present a signaling molecule.

  • Proteomics and Activity-Based Probes: The linker can be used to create probes that can react with an enzyme's active site and also be tagged with a reporter group and an affinity handle for subsequent analysis.

Conclusion

N-(acid-PEG10)-N-bis(PEG10-azide) is a high-value reagent for researchers and developers working on complex bioconjugates. Its branched structure and orthogonal reactive groups provide a robust platform for creating dual-functionalized molecules with enhanced properties. The representative protocols and conceptual diagrams provided in this guide serve as a starting point for the design and execution of innovative conjugation strategies. As with any chemical methodology, optimization of reaction conditions for each specific application is crucial for achieving the desired outcome.

The Role of PEGylation in Improving Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in drug delivery. This guide provides an in-depth technical overview of the core principles of PEGylation, its impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents, and the practical methodologies for its implementation and characterization. By creating a hydrophilic shield, PEGylation effectively masks drugs from the host's immune system, reduces enzymatic degradation, and increases hydrodynamic size. These alterations lead to a significantly prolonged circulation half-life, improved solubility, and enhanced stability of the parent molecule. This guide will delve into the quantitative benefits of PEGylation, provide detailed experimental protocols for key techniques, and visualize complex biological pathways and experimental workflows to offer a comprehensive resource for professionals in drug development.

Introduction to PEGylation

PEGylation is the covalent or non-covalent attachment of polyethylene glycol (PEG), a non-toxic, non-immunogenic, and highly water-soluble polymer, to therapeutic molecules such as proteins, peptides, nanoparticles, and small drugs.[1][2] This process modifies the physicochemical properties of the conjugated molecule, leading to significant improvements in its therapeutic performance.[3] The primary goals of PEGylation are to enhance the drug's safety and efficiency.[4]

The fundamental principle behind PEGylation's success lies in the formation of a protective hydrophilic layer around the drug molecule. This "stealth" effect offers several key advantages:

  • Reduced Immunogenicity and Antigenicity: The PEG chains mask the surface of the drug from the immune system, reducing the likelihood of an immune response.[1]

  • Increased Hydrodynamic Size: The attachment of PEG increases the overall size of the molecule, which in turn reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.[1][3]

  • Enhanced Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs, facilitating their administration and distribution in the body.[1]

  • Improved Stability: The PEG shield protects the drug from enzymatic degradation, leading to a longer active lifespan in vivo.[4]

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant and well-documented advantage of PEGylation is the profound improvement in the pharmacokinetic profile of drugs. This is primarily observed as a dramatic increase in the circulation half-life.

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
Drug ClassDrugParameterNon-PEGylated ValuePEGylated ValueFold ChangeReference(s)
Interferons Interferon alfa-2bElimination Half-life~4 hours~40 hours~10-fold[1]
Interferon alfa-2aAbsorption Half-life2.3 hours50 hours~22-fold[5]
Interferon alfa-2bAbsorption Half-life2.3 hours4.6 hours2-fold[5]
Interferon alfa-2aRenal ClearanceStandard>100-fold reduction>100-fold[5]
Interferon alfa-2bClearanceStandard~10-fold reduction~10-fold[5]
Doxorubicin Doxorubicin (in nanoemulsion)Half-life1.09 ± 0.401 h1.48 ± 0.17 h (with 9 mg/mL DSPE-PEG5000)~1.4-fold[6]
Doxorubicin (in nanoemulsion)Plasma Exposure (AUC)Standard120% increase (with 6 mg/mL DSPE-PEG5000)2.2-fold[6]

Enhanced Efficacy and Clinical Outcomes

The improved pharmacokinetic profile of PEGylated drugs often translates to enhanced therapeutic efficacy and improved patient outcomes. The sustained plasma concentrations allow for more consistent therapeutic effects and can lead to a reduction in dosing frequency, which improves patient compliance.

Table 2: Efficacy of PEGylated vs. Non-PEGylated Drugs in Clinical Settings
DrugIndicationEfficacy EndpointNon-PEGylated PerformancePEGylated PerformanceReference(s)
Interferon alfa-2b Chronic Hepatitis CSustained Virological Response (SVR)Lower SVR rates with 3 times/week dosingHigher SVR rates with once-weekly dosing[1][2]
Recombinant Human Growth Hormone (rhGH) Pediatric GHD and ISSHeight SDS (at 24 months)Standard daily rhGHModest but significant superiority (MD = 0.10) with once-weekly PEG-rhGH[7]
Height Velocity (at 24 months)Standard daily rhGHModest but significant superiority (MD = 0.74 cm/year) with once-weekly PEG-rhGH[7]
Loxenatide Type 2 Diabetes with mild-to-moderate DKDMean % change in baseline UACR (24 weeks)-31.8% (Dapagliflozin)-29.3% (PEG-Loxenatide)[8]
HbA1c level decrease (24 weeks)-1.29% (Dapagliflozin)-1.30% (PEG-Loxenatide)[8]

Key Signaling Pathways and Mechanisms of Action

The Enhanced Permeability and Retention (EPR) Effect

In the context of cancer therapy, PEGylated nanoparticles and macromolecular drugs benefit from a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[9] Tumor tissues are characterized by leaky vasculature and poor lymphatic drainage.[9][10] This allows PEGylated drugs, due to their larger size, to extravasate from the blood vessels into the tumor interstitium and be retained for longer periods, leading to a higher local concentration of the therapeutic agent.[9][11]

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue PEG_Drug PEGylated Drug (in circulation) Accumulated_Drug Accumulated PEGylated Drug PEG_Drug->Accumulated_Drug Leaky Vasculature (Enhanced Permeability) Normal_Tissue Normal Tissue PEG_Drug->Normal_Tissue Limited Extravasation Tumor_Cell Tumor Cell Accumulated_Drug->PEG_Drug Poor Lymphatic Drainage (Enhanced Retention) Accumulated_Drug->Tumor_Cell Drug Uptake

Caption: The Enhanced Permeability and Retention (EPR) effect facilitates passive targeting of PEGylated drugs to tumor tissues.

Cellular Uptake of PEGylated Nanoparticles

While PEGylation can prolong circulation time, it can also present a challenge for cellular uptake. The hydrophilic PEG layer that provides the "stealth" effect can sterically hinder the interaction of the nanoparticle with the cell surface.[12] However, in some cases, particularly with smaller particle sizes and lower zeta potentials, PEGylated nanoparticles can still achieve efficient cellular uptake.[12]

Cellular_Uptake Start PEGylated Nanoparticle in Extracellular Space Cell_Membrane Cell Membrane Interaction Start->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Drug Release in Cytosol Escape->Cytosol Target Interaction with Intracellular Target Cytosol->Target

Caption: A generalized workflow for the cellular uptake of PEGylated nanoparticles.

Experimental Protocols

NHS-Ester Mediated PEGylation of Proteins

This protocol describes a general method for the covalent attachment of PEG to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein using an N-Hydroxysuccinimide (NHS) ester-activated PEG.[13][14][15]

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., Tris buffer or glycine)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[14]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] The NHS-ester is susceptible to hydrolysis, so it should not be stored in solution.[14]

  • PEGylation Reaction:

    • Calculate the desired molar excess of PEG-NHS ester to protein. A 20-fold molar excess is a common starting point.[13]

    • Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]

  • Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.[14]

  • Quenching: (Optional) To stop the reaction, a quenching buffer containing primary amines can be added.

  • Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using dialysis or size-exclusion chromatography (gel filtration).[13]

  • Characterization and Storage: Characterize the extent of PEGylation using techniques such as SDS-PAGE, SEC-MALS, or NMR. Store the purified PEGylated protein under conditions optimal for the unmodified protein.[13]

Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic diameter of nanoparticles in suspension. It is a crucial tool for confirming successful PEGylation, as the addition of the PEG layer will increase the particle's size.[16][17]

Materials:

  • PEGylated nanoparticle suspension

  • Appropriate solvent (e.g., deionized water or PBS)

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in an appropriate solvent to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument and the nanoparticles and should be determined empirically to avoid multiple scattering effects.

    • Ensure the solvent is filtered to remove any dust or particulate contaminants.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including the solvent viscosity and refractive index, measurement temperature, and scattering angle.

  • Measurement:

    • Transfer the diluted nanoparticle suspension to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis:

    • The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the diffusion coefficient of the nanoparticles.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI), which indicates the width of the size distribution.[17]

    • Compare the hydrodynamic diameter of the PEGylated nanoparticles to that of the non-PEGylated nanoparticles to confirm the presence of the PEG layer. A significant increase in size is indicative of successful PEGylation.[16]

Advantages and Disadvantages of PEGylation

While PEGylation offers numerous benefits, it is not without its challenges. A thorough understanding of both is crucial for the successful development of PEGylated therapeutics.

Advantages_Disadvantages cluster_advantages Advantages cluster_disadvantages Disadvantages PEGylation PEGylation Adv1 Prolonged Half-Life PEGylation->Adv1 Adv2 Reduced Immunogenicity PEGylation->Adv2 Adv3 Increased Solubility PEGylation->Adv3 Adv4 Enhanced Stability PEGylation->Adv4 Adv5 Improved Pharmacokinetics PEGylation->Adv5 Dis1 Potential for Anti-PEG Antibodies PEGylation->Dis1 Dis2 Reduced Bioactivity (Steric Hindrance) PEGylation->Dis2 Dis3 Manufacturing Complexity PEGylation->Dis3 Dis4 Tissue Accumulation PEGylation->Dis4 Dis5 Heterogeneity of PEGylated Products PEGylation->Dis5

Caption: A summary of the key advantages and disadvantages associated with PEGylation technology.

Conclusion

PEGylation remains a leading strategy for enhancing the therapeutic potential of a wide range of drugs. Its ability to significantly improve pharmacokinetic profiles, reduce immunogenicity, and increase stability has led to the successful development and commercialization of numerous PEGylated therapeutics. However, the potential for reduced bioactivity and the emergence of anti-PEG antibodies are challenges that require careful consideration during drug design and development. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively harness the power of PEGylation while navigating its complexities. As the field continues to evolve with the development of novel PEG architectures and site-specific conjugation techniques, PEGylation is poised to play an even more critical role in the future of medicine.

References

A Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide): A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the heterobifunctional linker N-(acid-PEG10)-N-bis(PEG10-azide), a valuable tool for researchers and scientists in the fields of drug development, proteomics, and materials science. This document outlines supplier information, detailed experimental protocols for its use in bioconjugation, and visual representations of key chemical reactions and workflows.

Core Concepts and Applications

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities. This unique architecture allows for a two-step, orthogonal conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins, peptides, or other biomolecules. Subsequently, the two azide groups are available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the attachment of two alkyne-modified molecules.

The hydrophilic PEG10 spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate, making this linker particularly well-suited for applications in:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR).

  • Targeted Drug Delivery: Payloads can be conjugated to targeting ligands such as peptides or antibodies.

  • Functionalization of Biomolecules: Introduction of multiple functionalities to proteins or other biological macromolecules.

  • Surface Modification: Immobilization of biomolecules on surfaces for diagnostic or research applications.

Supplier Information

Sourcing high-purity N-(acid-PEG10)-N-bis(PEG10-azide) is crucial for reproducible experimental outcomes. The following table summarizes information from key suppliers. Please note that pricing is subject to change and may require a direct inquiry.

SupplierCatalog NumberCAS NumberMolecular Weight ( g/mol )PurityPrice (USD)
AxisPharm AP134242803119-06-21548.8≥96%Inquire for pricing
MedChemExpress HY-W8007092803119-06-21548.8>96%Inquire for pricing
Precise PEG AG-70482803119-06-21548.8>96%$720.00 (quantity not specified)[1]

Experimental Protocols

The use of N-(acid-PEG10)-N-bis(PEG10-azide) in bioconjugation typically involves a two-stage process: 1) activation of the carboxylic acid and coupling to an amine-containing biomolecule, and 2) CuAAC "click" chemistry to conjugate alkyne-modified molecules to the azide groups.

Stage 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid of the PEG linker and its subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein).

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Amine-containing biomolecule (e.g., antibody, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate N-(acid-PEG10)-N-bis(PEG10-azide), EDC, and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of the PEG linker in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

    • Prepare the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, add the desired amount of the PEG linker stock solution.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/sulfo-NHS to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Biomolecule:

    • Add the activated PEG linker solution to the biomolecule solution. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point, but this should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

    • Purify the resulting conjugate using a desalting column or dialysis to remove excess linker and quenching reagents.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized biomolecule and an alkyne-modified molecule of interest.

Materials:

  • Azide-functionalized biomolecule from Stage 1

  • Alkyne-modified molecule (e.g., drug, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving the alkyne-modified molecule

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified molecule in DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the THPTA or TBTA ligand in water or DMSO/water.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-modified molecule. A 5-10 fold molar excess of the alkyne molecule is a typical starting point.

    • Prepare the copper catalyst by premixing the CuSO₄ stock solution with the ligand stock solution in a 1:5 molar ratio (CuSO₄:ligand).

    • Add the copper catalyst to the reaction mixture to a final concentration of 0.1-1 mM copper.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess alkyne, and other reaction components.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of N-(acid-PEG10)-N-bis(PEG10-azide).

G cluster_stage1 Stage 1: Amide Bond Formation cluster_stage2 Stage 2: Click Chemistry linker N-(acid-PEG10)-N-bis(PEG10-azide) edc_nhs EDC / NHS Activation linker->edc_nhs Carboxylic Acid Activation activated_linker NHS-activated Linker edc_nhs->activated_linker conjugated_biomolecule Azide-functionalized Biomolecule activated_linker->conjugated_biomolecule Amine Coupling biomolecule Amine-containing Biomolecule (e.g., Protein) biomolecule->conjugated_biomolecule alkyne_molecule Alkyne-modified Molecule (x2) final_conjugate Final Bioconjugate conjugated_biomolecule->final_conjugate Azide-Alkyne Cycloaddition alkyne_molecule->final_conjugate cu_catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) cu_catalyst->final_conjugate

Caption: Experimental workflow for bioconjugation using N-(acid-PEG10)-N-bis(PEG10-azide).

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Linker-COOH Linker-COOH EDC + EDC Linker-COOH->EDC O-acylisourea O-acylisourea intermediate EDC->O-acylisourea NHS + NHS O-acylisourea->NHS NHS_ester Linker-NHS ester NHS->NHS_ester Protein-NH2 Protein-NH₂ Coupling + NHS_ester->Coupling Protein-NH2->Coupling Amide_bond Protein-NH-CO-Linker Coupling->Amide_bond G cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Linker-N3 Linker-N₃ Plus + Linker-N3->Plus Alkyne R-C≡CH Alkyne->Plus Catalyst Cu(I) catalyst Plus->Catalyst Triazole Linker-Triazole-R Catalyst->Triazole

References

A Technical Guide to the Safe Handling and Application of N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of N-(acid-PEG10)-N-bis(PEG10-azide), a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. It outlines critical safety and handling procedures based on the chemical nature of its functional groups, summarizes its physicochemical properties, and presents a generalized experimental protocol for its application in bioconjugation.

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched PEG reagent designed for advanced bioconjugation and drug delivery applications.[1][2] Its structure features a central nitrogen atom linked to three PEG10 arms: one terminating in a carboxylic acid and two terminating in azide (B81097) groups.[1] This architecture allows for the sequential or simultaneous conjugation of different molecules. The azide groups are reactive towards alkynes, BCN, or DBCO via "click chemistry," a highly efficient and specific reaction, while the carboxylic acid can form stable amide bonds with primary amines using activators like EDC or HATU.[1][3] The extensive PEGylation increases the solubility of the molecule and any attached conjugates in aqueous media.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(acid-PEG10)-N-bis(PEG10-azide) is not widely available, a hazard assessment can be conducted based on its functional groups and data from structurally similar compounds. The primary safety concern arises from the two terminal azide (-N3) groups. Organic azides are energy-rich and can be potentially explosive, especially those with low molecular weight and high nitrogen content.[4][5] However, the high molecular weight and large carbon/oxygen content of the PEG chains in this specific molecule significantly dilute the energetic azide groups, rendering it relatively safe compared to smaller organic azides.[5][6] A general stability guideline, the "Rule of Six," states that a compound with at least six carbon atoms per energetic group is relatively safe.[6] This compound far exceeds that ratio.

Nevertheless, prudent handling consistent with practices for all organic azides is mandatory. An SDS for a similar, smaller compound, N-(acid-PEG3)-N-bis(PEG3-azide), classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7] These hazards should be assumed for the PEG10 version.

A summary of required and recommended PPE is presented below.

Equipment Specification Purpose
Eye Protection Safety glasses or chemical splash goggles.[7][8]Protects eyes from splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[7][9]
Body Protection Standard laboratory coat.[8]Protects skin and clothing from contamination.
Additional Use of a fume hood is required.[10]Minimizes inhalation of any potential dust or aerosols.
Contingency A blast shield may be used for high-concentration work or initial handling as a precaution.[5][10]Provides protection from unexpected energetic decomposition.
Procedure Guideline Rationale & Citations
Receiving Inspect package for damage upon arrival.Ensures integrity of the primary container.
Storage Store at -20°C, desiccated, and protected from light.[6][9][11]Low temperature and darkness prevent thermal or light-induced decomposition.[4][6][9]
Dispensing Weigh and handle only in a designated area, such as a chemical fume hood.[10] Avoid using metal spatulas or tools.[6][10] Use plastic or non-sparking utensils.Prevents formation of potentially shock-sensitive heavy metal azides and minimizes inhalation risk.[6][10]
Solution Prep Prepare fresh solutions before use.[12] The compound is soluble in water, DMSO, DCM, and DMF.[11]Avoids degradation over time in solution.
Incompatibilities Acids: Avoid contact with acids to prevent the formation of highly toxic and explosive hydrazoic acid.[6][9] Heavy Metals: Avoid contact with metals like copper, lead, or their salts.[6][9][10] Halogenated Solvents: Do not use as a reaction medium, as they can form explosive di- or tri-azidomethane.[4][6][10]These combinations create highly unstable and hazardous byproducts.
Waste Disposal Dispose of all azide-containing waste through a certified chemical waste program.[6] Do not pour down the drain, as this can lead to the formation of explosive metal azides in plumbing.[8] Waste should be kept separate from acidic waste streams.[4][9]Prevents environmental contamination and accidental formation of explosive compounds in the waste system.

Physicochemical Data

The following table summarizes the available quantitative data for the target compound.

Property Value Source
Molecular Formula C67H133N7O32Precise PEG[13]
Molecular Weight ~1548.8 g/mol Precise PEG[13]
Purity > 96%Precise PEG[13]
Appearance Solid or viscous liquid (typical for PEGs)General Knowledge
Solubility Water, DMSO, DCM, DMFBroadPharm[11]
Storage Temperature -20°CBroadPharm[11]

Experimental Protocols & Visualization

This molecule is primarily used as a linker in multi-step conjugation workflows. A common application involves first conjugating a primary amine-containing molecule (e.g., a peptide or protein) to the carboxylic acid terminus, followed by conjugating alkyne-modified molecules to the two azide termini via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Step 1: Amide Bond Formation (Carboxylic Acid Activation)

  • Dissolution: Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) and the amine-containing substrate in an appropriate anhydrous buffer (e.g., MES or PBS at a neutral pH, with an organic co-solvent like DMF or DMSO if needed for solubility).

  • Activation: Add an activating agent such as a mixture of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution to convert the carboxylic acid to a more reactive NHS ester.

  • Conjugation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove excess reagents and byproducts via dialysis, size-exclusion chromatography (SEC), or another appropriate purification method to isolate the singly-conjugated intermediate.

Step 2: Azide-Alkyne Click Chemistry (CuAAC)

  • Preparation: In a separate reaction vessel, prepare a solution of the alkyne-containing molecule.

  • Catalyst Premix: Prepare the catalyst solution by mixing a Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) ligand complex) in an aqueous buffer.

  • Click Reaction: Add the purified intermediate from Step 1 and the alkyne-containing molecule to the reaction vessel. Initiate the reaction by adding the Copper(I) catalyst premix.

  • Incubation: Allow the reaction to proceed, typically for 1-4 hours at room temperature.

  • Final Purification: Purify the final tri-functional conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography) to remove the catalyst and any unreacted materials.

The logical flow of the generalized two-step conjugation protocol is depicted below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry A N-(acid-PEG10)-N-bis(PEG10-azide) C Add EDC / NHS (Activator) A->C B Amine-Molecule 1 (e.g., Peptide) D Reaction: Amide Bond Formation B->D C->D Activates Acid E Purification (e.g., SEC) D->E F Intermediate Conjugate (Molecule 1-PEG-bis-Azide) E->F I Reaction: CuAAC Click F->I Reactant G Alkyne-Molecule 2 G->I H Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) H->I Catalyzes J Final Purification I->J K Final Tri-Conjugate J->K

Caption: A logical workflow for a two-step bioconjugation reaction.

References

An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide), identified by CAS number 2803119-06-2.[1] This document details its chemical properties, synthesis, and key applications in bioconjugation, drug delivery, and advanced imaging techniques. A significant focus is placed on its role in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), through orthogonal click chemistry and amine-reactive conjugations. Detailed experimental protocols and visual diagrams of reaction workflows are provided to facilitate its practical implementation in research and development settings.

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional, high-purity PEG reagent designed for advanced bioconjugation applications.[2][3] Its unique structure, featuring a terminal carboxylic acid and two terminal azide (B81097) groups, allows for the sequential and controlled attachment of different molecular entities. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an invaluable tool in the development of novel therapeutics and diagnostics.[2][3] The azide moieties readily participate in highly efficient and specific "click chemistry" reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for N-(acid-PEG10)-N-bis(PEG10-azide) is presented in the table below.

PropertyValueReference
CAS Number 2803119-06-2[1]
Molecular Formula C67H133N7O32[1]
Molecular Weight 1548.8 g/mol [1][4]
Purity >96%[1][4]
Appearance White to off-white solidN/A
Solubility Water, DMSO, DMF, DCM[5]
Storage -20°C[5]

Synthesis

While the specific, proprietary synthesis of commercially available N-(acid-PEG10)-N-bis(PEG10-azide) is not publicly disclosed, a general and convergent synthetic pathway for creating trifunctional oligoethyleneglycol-amine linkers has been described. This process often involves the reductive coupling of a primary azide to a bifunctional OEG-azide precursor, resulting in a symmetrical dialkylamine with a central nitrogen and two identical end-chain functional groups. These can then be further modified to introduce the desired functionalities.

Applications and Experimental Protocols

The trifunctional nature of this linker makes it highly versatile for a range of applications, most notably in the construction of antibody-drug conjugates (ADCs) and in advanced fluorescence imaging.

Antibody-Drug Conjugates (ADCs)

Trifunctional PEG linkers are instrumental in the development of next-generation ADCs, which can carry multiple payloads to enhance therapeutic efficacy. The linker's architecture allows for the attachment of a targeting antibody via the carboxylic acid group and two therapeutic agents through the azide groups.

Experimental Protocol: General Two-Step Conjugation for ADC Formation

This protocol outlines a general procedure for conjugating a monoclonal antibody (mAb) and two alkyne-functionalized drug molecules to N-(acid-PEG10)-N-bis(PEG10-azide).

Step 1: Activation of Carboxylic Acid and Conjugation to mAb

  • Dissolve : Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in an anhydrous organic solvent such as DMF or DMSO.

  • Activate : Add an activating agent for the carboxylic acid, such as a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a 1.2-fold molar excess to the linker. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Conjugate : Add the activated linker solution to a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) at a molar ratio of 5-10 fold excess of the linker to the antibody.

  • Incubate : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify : Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: Click Chemistry Conjugation of Drug Molecules

  • Prepare : Dissolve the alkyne-functionalized drug molecules in a compatible solvent (e.g., DMSO).

  • React : To the purified mAb-linker conjugate, add the alkyne-drug solution.

  • Catalyze : Initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Incubate : Allow the click reaction to proceed for 1-2 hours at room temperature.

  • Purify : Purify the final ADC conjugate using SEC or other appropriate chromatography techniques to remove unreacted drug molecules and catalyst.

Advanced Fluorescence Imaging

This linker has been utilized in the development of novel imaging platforms, such as the "Click-FAST" (fluorescence-activating and absorption-shifting tag) system. In this application, the linker is used to attach multiple copies of a targeting moiety (like a sugar) to a fluorogen, enhancing its binding to bacterial cells for differential fluorescent labeling.

Experimental Protocol: Click Reaction for Fluorogen Modification

This protocol is adapted from a study that used N-(acid-PEG10)-N-bis(PEG10-azide) for fluorogen modification.

  • Prepare Reagents :

    • Prepare a stock solution of the alkyne-functionalized FAST fluorogen.

    • Prepare a stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) (CAS 2803119-06-2).

    • Prepare stock solutions of copper(II) sulfate and sodium ascorbate (B8700270).

  • Reaction Mixture : In a microcentrifuge tube, combine the alkyne-fluorogen and the azide-linker in a suitable solvent mixture (e.g., DMSO/water).

  • Initiate Reaction : Add sodium ascorbate followed by copper(II) sulfate to the reaction mixture to initiate the click reaction.

  • Incubate : Allow the reaction to proceed at room temperature for at least one hour.

  • Analysis : The resulting conjugate can be analyzed by mass spectrometry and used for fluorescence imaging experiments with bacterial cultures.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships involving N-(acid-PEG10)-N-bis(PEG10-azide).

ADC_Synthesis_Workflow cluster_linker Trifunctional Linker cluster_mAb Targeting Moiety cluster_drug Therapeutic Payload cluster_conjugation Conjugation Steps cluster_product Final Product Linker N-(acid-PEG10)-N- bis(PEG10-azide) Activation Carboxylic Acid Activation (EDC/NHS) Linker->Activation mAb Monoclonal Antibody AmineCoupling Amine Coupling mAb->AmineCoupling Drug1 Alkyne-Drug 1 ClickReaction Click Chemistry (CuAAC) Drug1->ClickReaction Drug2 Alkyne-Drug 2 Drug2->ClickReaction Activation->AmineCoupling AmineCoupling->ClickReaction mAb-Linker ADC Antibody-Drug Conjugate (ADC) ClickReaction->ADC Fluorogen_Modification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Fluorogen Alkyne-FAST Fluorogen Click CuAAC Click Chemistry (CuSO4, Na-Ascorbate) Fluorogen->Click Linker N-(acid-PEG10)-N- bis(PEG10-azide) Linker->Click ModifiedFluorogen Functionalized Fluorogen Click->ModifiedFluorogen

References

A Comprehensive Technical Guide to Trifunctional PEG Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifunctional polyethylene (B3416737) glycol (PEG) linkers are emerging as powerful tools in the fields of bioconjugation, drug delivery, and materials science. These versatile molecules possess three distinct functional groups, enabling the precise and controlled connection of multiple molecular entities. This guide provides an in-depth review of the synthesis, characterization, and application of trifunctional PEG linkers, with a focus on their use in creating advanced therapeutic and diagnostic agents. By offering detailed experimental protocols, structured quantitative data, and clear visualizations of key processes, this document aims to be an essential resource for researchers, scientists, and drug development professionals.

Trifunctional PEG linkers typically consist of a central PEG core, which imparts favorable properties such as hydrophilicity, biocompatibility, and reduced immunogenicity, flanked by three reactive termini.[1] The ability to introduce three different functionalities onto a single linker molecule opens up a myriad of possibilities for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs) with dual payloads, targeted imaging agents, and functionalized hydrogels for tissue engineering and controlled drug release.[2][3]

Synthesis of Trifunctional PEG Linkers

The synthesis of trifunctional PEG linkers involves multi-step chemical modifications of PEG precursors. A common strategy is to start with a PEG molecule that has a branching point, allowing for the introduction of three distinct functional groups. The choice of functional groups is dictated by the intended application and the desired conjugation chemistries. Commonly employed functional groups include amines, azides, alkynes, maleimides, and carboxylic acids, which allow for a range of bioorthogonal and chemoselective ligation reactions.[1][4]

General Synthetic Approach

A convergent synthetic pathway is often employed to generate trifunctional PEG linkers. This can involve the reductive coupling of a primary azide (B81097) to a bifunctional PEG-azide precursor to create a symmetrical dialkylamine with two identical functional groups and a central nitrogen atom.[5] Alternatively, sequential modification of a branched PEG core allows for the introduction of three different functionalities.

Experimental Protocol: Synthesis of a Heterotrifunctional PEG Linker

The following protocol is a representative example of the synthesis of a heterotrifunctional PEG linker with azide, amine, and alkyne functionalities. This protocol is adapted from methodologies described in the literature for the synthesis of heterobifunctional and trifunctional PEG derivatives.[4][6]

Materials:

  • Branched PEG with three hydroxyl groups (e.g., 3-arm PEG-OH)

  • Sodium azide (NaN3)

  • Propargyl bromide

  • Mesyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium hydride (NaH)

  • Ammonia (B1221849) (7 N in MeOH)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Monopropargylation: To a solution of 3-arm PEG-OH (1 eq) in anhydrous THF, add NaH (1.1 eq) at 0 °C. Stir for 30 minutes, then add propargyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with DCM. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain mono-alkyne functionalized PEG.

  • Monotosylation: Dissolve the mono-alkyne PEG (1 eq) in DCM and cool to 0 °C. Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq). Stir at 0 °C for 2 hours and then at room temperature for 4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over MgSO4, filter, and concentrate to obtain the monotosylated product.

  • Azide Introduction: Dissolve the monotosylated PEG (1 eq) in DMF and add NaN3 (5 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling, dilute with water and extract with DCM. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. Purify by column chromatography to yield the azide- and alkyne-functionalized PEG.

  • Mesylation of the Remaining Hydroxyl: Repeat the monotosylation procedure from step 2 with the azide- and alkyne-functionalized PEG to activate the final hydroxyl group.

  • Amination: Dissolve the final mesylated product (1 eq) in a 7 N solution of ammonia in methanol. Stir in a sealed vessel at room temperature for 48 hours. Concentrate the reaction mixture under reduced pressure and purify by column chromatography to obtain the final trifunctional PEG linker with alkyne, azide, and amine functionalities.

Characterization:

The structure and purity of the synthesized trifunctional PEG linker should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of characteristic peaks for the PEG backbone and the respective functional groups.[7][8]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker.[10]

Quantitative Data on Trifunctional PEG Linker Synthesis

The efficiency of each synthetic step is crucial for the overall yield and purity of the final trifunctional PEG linker. The following table summarizes representative quantitative data gathered from various literature sources on the synthesis of functionalized PEG linkers. It is important to note that yields can vary significantly depending on the specific PEG starting material, reagents, and reaction conditions.

StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)Reference
1 MonotosylationTsCl, TEADCM6RT95>98[6]
2 Azide SubstitutionNaN3DMF128093>98[6]
3 Alkyne IntroductionPropargyl bromide, NaHTHF16RT58>95[4]
4 Amination (from Mesylate)NH3 in MeOHMeOH48RT95>95[11]
5 Reductive Coupling (to form central amine)H2, Pd/CEtOH12RT85>97[5]

Applications of Trifunctional PEG Linkers

The unique architecture of trifunctional PEG linkers allows for the creation of sophisticated biomolecular constructs with enhanced functionality. Two prominent applications are in the development of dual-payload antibody-drug conjugates (ADCs) and the functionalization of hydrogels.

Dual-Payload Antibody-Drug Conjugates (ADCs)

Trifunctional PEG linkers enable the attachment of two different cytotoxic drugs to a single monoclonal antibody.[2] This approach can potentially overcome drug resistance and achieve synergistic therapeutic effects. The third functional group on the linker is used for conjugation to the antibody, often via a maleimide-thiol reaction with a cysteine residue on the antibody.

Experimental Workflow: Preparation of a Dual-Payload ADC

ADC_Workflow cluster_linker Trifunctional Linker Preparation cluster_payloads Payload Attachment cluster_antibody Antibody Conjugation Linker Trifunctional PEG Linker (Amine, Azide, Alkyne) Linker_P1 Linker-Drug 1 Linker->Linker_P1 Payload1 Drug 1 (e.g., with NHS ester) Payload1->Linker_P1 Amine-NHS ester coupling Payload2 Drug 2 (e.g., with DBCO) Linker_P1_P2 Linker-Drug 1-Drug 2 Payload2->Linker_P1_P2 Azide-DBCO Click Chemistry Linker_P1->Linker_P1_P2 ADC Dual-Payload ADC Linker_P1_P2->ADC Antibody Antibody (with Maleimide) Antibody->ADC Alkyne-Maleimide (Thiol-ene) Hydrogel_Workflow cluster_components Hydrogel Precursors cluster_formation Hydrogel Formation and Functionalization PEG_DA PEG-diacrylate Mixing Mixing of Precursors PEG_DA->Mixing Trifunc_Linker Trifunctional PEG Linker (Thiol, RGD, Drug) Trifunc_Linker->Mixing Initiator Photoinitiator Initiator->Mixing UV_Cure UV Curing Mixing->UV_Cure Thiol-acrylate reaction Hydrogel Functionalized Hydrogel UV_Cure->Hydrogel

References

An In-depth Technical Guide to the Reactivity of Azide and Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of azide (B81097) and carboxylic acid functional groups, two cornerstones of modern bioconjugation and drug development. We will delve into the core reactions, their mechanisms, and provide detailed experimental protocols and quantitative data to empower researchers in their molecular design and synthesis endeavors.

The Azide Group: A Bioorthogonal Handle for Selective Ligation

The azide group (-N₃) has emerged as a premier functional group in chemical biology and drug development due to its small size, metabolic stability, and unique reactivity. Its "bioorthogonal" nature, meaning it does not typically react with biological molecules, makes it an ideal chemical handle for selectively modifying biomolecules in complex environments.

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine (B1218219).[1][2] The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product.[1] A key advantage of the "traceless" Staudinger ligation is that the phosphine oxide byproduct is cleaved from the final product, leaving no residual atoms at the ligation site.[3][4]

Mechanism of Traceless Staudinger Ligation:

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an iminophosphorane. An intramolecular acyl transfer then occurs, followed by hydrolysis to yield the amide bond and the phosphine oxide.[5][6]

Quantitative Data: Staudinger Ligation Kinetics

The kinetics of the Staudinger ligation are crucial for its application in biological systems. The table below summarizes the second-order rate constants for a commonly used phosphine reagent.

Phosphine ReagentAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
(Diphenylphosphino)methanethiol (B106550)Peptide with N-terminal azido (B1232118) group7.7 x 10⁻³[5][6][7]

Experimental Protocol: Staudinger Ligation of a Peptide

This protocol describes the coupling of a peptide with a C-terminal phosphinothioester to another peptide with an N-terminal α-azido group.[4]

Materials:

  • Peptide 1 with C-terminal (diphenylphosphino)methanethiol ester

  • Peptide 2 with N-terminal azido group

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve Peptide 1 and Peptide 2 in a minimal amount of DMF.

  • Add the dissolved peptides to the reaction buffer to achieve a final concentration of 1-5 mM for each peptide.

  • Incubate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the ligated peptide product by preparative HPLC.

  • Lyophilize the purified product to obtain the final peptide.

Staudinger_Ligation_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Purification & Analysis Peptide1 Peptide 1 with C-terminal phosphinothioester Dissolve Dissolve peptides in minimal DMF Peptide1->Dissolve Peptide2 Peptide 2 with N-terminal azide Peptide2->Dissolve React Incubate in PBS (pH 7.4) 1-5 mM, RT, 12-24h Dissolve->React Monitor Monitor by HPLC React->Monitor Purify Purify by preparative HPLC Monitor->Purify Lyophilize Lyophilize Purify->Lyophilize Product Ligated Peptide Lyophilize->Product

Staudinger Ligation Experimental Workflow
Azide-Alkyne Cycloadditions (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the cornerstone of "click chemistry." This reaction can be performed in two main variations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient and regiospecific reaction that exclusively yields the 1,4-disubstituted triazole isomer.[8] The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[9] Ligands such as THPTA or TBTA are often used to stabilize the copper(I) catalyst and prevent oxidative side reactions.[8]

Mechanism of CuAAC:

The copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges to the stable triazole product, regenerating the copper(I) catalyst.

Quantitative Data: Factors Affecting CuAAC Yields

The yield of the CuAAC reaction can be influenced by several factors, including the choice of ligand and the electronic nature of the azide.

LigandAzide TypeTypical Yield (%)Reference
THPTABenzyl (B1604629) Azide>95[8]
TBTAPhenyl Azide>90[10]
NoneAlkyl AzideVariable, often lower[11]
THPTAElectron-withdrawing substituted azideGenerally higher[12]
THPTAElectron-donating substituted azideGenerally lower[12]

Experimental Protocol: CuAAC for Antibody-Drug Conjugation

This protocol describes the conjugation of an azide-modified drug to an alkyne-modified antibody.[8]

Materials:

  • Alkyne-modified antibody (1-10 mg/mL in PBS)

  • Azide-modified drug (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water)

  • THPTA ligand solution (200 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the copper(I)-THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and letting it stand for 5 minutes.

  • In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug (typically a 4- to 10-fold molar excess of the drug).

  • Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture (25 equivalents relative to the azide).

  • Initiate the reaction by adding the sodium ascorbate solution (40 equivalents relative to the azide).

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purify the resulting antibody-drug conjugate (ADC) using an SEC column to remove unreacted drug and catalyst components.

  • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR).

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle R1_alkyne R1-C≡CH Cu_acetylide R1-C≡C-Cu R1_alkyne->Cu_acetylide + Cu(I) R2_azide R2-N3 Cu_I Cu(I) Metallacycle Six-membered metallacycle Cu_acetylide->Metallacycle + R2-N3 Triazole_Cu Triazole-Cu intermediate Metallacycle->Triazole_Cu Triazole_Cu->Cu_I Regeneration Product 1,4-disubstituted triazole Triazole_Cu->Product + H+

Simplified CuAAC Catalytic Cycle

SPAAC is a catalyst-free version of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst.[13] This makes SPAAC particularly well-suited for applications in living systems.[14][15][16]

Mechanism of SPAAC:

The reaction is a concerted [3+2] cycloaddition where the azide reacts with the strained alkyne in a single step to form the triazole product. The release of ring strain is the primary driving force for the reaction.

Quantitative Data: SPAAC Reaction Rates with Different Cyclooctynes

The rate of SPAAC is highly dependent on the structure of the cyclooctyne. The table below compares the second-order rate constants of several common cyclooctynes with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DIBO~0.3 - 0.7[17]
DBCO~0.6 - 1.0[17]
BCN~0.06 - 0.1[17]
BARAC>1.0[18]

Experimental Protocol: SPAAC Labeling of Cell Surface Proteins

This protocol describes the labeling of a cell surface protein containing a genetically incorporated azide-bearing amino acid with a cyclooctyne-functionalized fluorescent dye.[14][15][16]

Materials:

  • Mammalian cells expressing the azide-modified protein of interest

  • Cyclooctyne-dye conjugate (e.g., DBCO-dye) (1-10 mM stock in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture the cells expressing the azide-modified protein to the desired confluency.

  • Prepare a working solution of the cyclooctyne-dye conjugate in cell culture medium at a final concentration of 10-100 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the cyclooctyne-dye containing medium to the cells.

  • Incubate the cells at 37°C for 30-60 minutes.

  • Remove the labeling medium and wash the cells three times with PBS to remove excess dye.

  • Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

SPAAC_Workflow Start Cells expressing azide-modified protein PrepareDye Prepare cyclooctyne-dye in culture medium Start->PrepareDye Label Incubate cells with dye solution (37°C, 30-60 min) PrepareDye->Label Wash Wash cells 3x with PBS Label->Wash Image Image with fluorescence microscope Wash->Image

SPAAC Cell Surface Protein Labeling Workflow

The Carboxylic Acid Group: A Versatile Hub for Amide Bond Formation and Rearrangements

The carboxylic acid group (-COOH) is a ubiquitous functional group in organic chemistry and is central to the structure of amino acids and many pharmaceuticals. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

EDC/NHS Coupling for Amide Bond Formation

One of the most common methods for forming an amide bond is the activation of a carboxylic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[19][20][21]

Mechanism of EDC/NHS Coupling:

EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by NHS to form a more stable, amine-reactive NHS ester. The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[22]

Quantitative Data: Factors Affecting EDC/NHS Coupling Efficiency

The efficiency of EDC/NHS coupling is sensitive to pH and temperature.

ParameterOptimal RangeEffect Outside RangeReference
Activation pH4.5 - 6.0Reduced O-acylisourea formation[23]
Coupling pH7.2 - 8.5Slower reaction with amine[19][22]
TemperatureRoom Temperature (20-25°C)Increased hydrolysis of intermediates at higher temperatures[24]

Experimental Protocol: EDC/NHS Protein-Protein Conjugation

This protocol describes a two-step process for conjugating two proteins.[19][20]

Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amine groups)

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure: Step 1: Activation of Protein #1

  • Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Add EDC-HCl and Sulfo-NHS to the protein solution. A common starting molar ratio is 1:10:25 (Protein #1:EDC:Sulfo-NHS).

  • Incubate the reaction at room temperature for 15-30 minutes.

  • (Optional) Quench the EDC reaction by adding 2-mercaptoethanol (B42355) to a final concentration of 20 mM.

  • Remove excess activating and quenching reagents using a desalting column equilibrated with Coupling Buffer.

Step 2: Coupling to Protein #2

  • Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer. An equimolar amount of Protein #2 is a good starting point.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

  • Purify the protein-protein conjugate using a desalting column or other appropriate chromatography method.

EDC_NHS_Coupling cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.2-8.5) CarboxylicAcid R-COOH O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC NHS_ester NHS ester O_acylisourea->NHS_ester + NHS NHS NHS Amide Amide Bond (R-CO-NH-R') NHS_ester->Amide + R'-NH2 Amine R'-NH2

EDC/NHS Amide Bond Formation Pathway
Rearrangement Reactions of Carboxylic Acid Derivatives

Carboxylic acids can be converted to acyl azides, which are versatile intermediates for rearrangement reactions that lead to the formation of amines and their derivatives. Two important named reactions in this category are the Curtius and Schmidt rearrangements.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2][25] The isocyanate can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[25][26] A key advantage of this reaction is that the rearrangement proceeds with retention of stereochemistry.[26]

Mechanism of Curtius Rearrangement:

The reaction is believed to be a concerted process where the R-group migrates to the nitrogen atom as nitrogen gas is expelled, directly forming the isocyanate without the formation of a nitrene intermediate.[25]

Applications in Drug Synthesis:

The Curtius rearrangement is a valuable tool in medicinal chemistry for the synthesis of complex amines. For example, it has been used in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu).[25]

The Schmidt reaction is the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to produce an amine.[27][28][29] Like the Curtius rearrangement, it proceeds through an isocyanate intermediate.

Mechanism of the Schmidt Reaction with Carboxylic Acids:

The carboxylic acid is first protonated and then reacts with hydrazoic acid to form a protonated acyl azide. This intermediate then rearranges with the loss of nitrogen gas to form a protonated isocyanate, which is subsequently hydrolyzed to the amine.[27][29]

Synthetic Applications:

The Schmidt reaction provides a direct route from carboxylic acids to amines with the loss of one carbon atom (as CO₂). It is a useful alternative to the Hofmann and Curtius rearrangements.

Rearrangement_Reactions cluster_curtius Curtius Rearrangement cluster_schmidt Schmidt Reaction Acyl_azide_C Acyl Azide (R-CO-N3) Isocyanate_C Isocyanate (R-N=C=O) Acyl_azide_C->Isocyanate_C Heat or hv - N2 Amine_C Amine (R-NH2) Isocyanate_C->Amine_C + H2O - CO2 Carboxylic_acid_S Carboxylic Acid (R-COOH) Isocyanate_S Isocyanate (R-N=C=O) Carboxylic_acid_S->Isocyanate_S + HN3, H+ - N2, - H2O Amine_S Amine (R-NH2) Isocyanate_S->Amine_S + H2O - CO2

Comparison of Curtius and Schmidt Rearrangements

Orthogonal Reactivity and Applications in Drug Development

The distinct reactivity profiles of azides and carboxylic acids allow for their orthogonal use in complex molecular synthesis. For instance, a molecule containing both an azide and a carboxylic acid can have the carboxylic acid selectively coupled to an amine using EDC/NHS chemistry without affecting the azide. Subsequently, the azide can be specifically reacted with an alkyne via click chemistry. This orthogonal reactivity is invaluable in the construction of antibody-drug conjugates, targeted drug delivery systems, and complex biomaterials.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This reagent possesses a single terminal carboxylic acid and two terminal azide (B81097) functionalities, enabling the covalent linkage of multiple molecules. The hydrophilic PEG10 spacers, each consisting of ten ethylene (B1197577) glycol units, enhance solubility in aqueous media, reduce aggregation, and minimize steric hindrance during conjugation.[1]

The carboxylic acid group can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), forming stable amide bonds. The two azide groups provide handles for highly efficient and specific "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate molecules bearing alkyne, BCN, or DBCO groups.[1][2] This dual reactivity makes N-(acid-PEG10)-N-bis(PEG10-azide) an ideal tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[3][4]

Key Features and Applications

  • Heterotrifunctional Linker: Allows for the sequential or simultaneous conjugation of up to three different molecules.

  • PEG Spacer: The hydrophilic PEG chains improve the solubility and biocompatibility of the resulting conjugate.[5]

  • Amine-Reactive Carboxylic Acid: Enables conjugation to proteins, peptides, and other amine-containing biomolecules.[6]

  • Azide Groups for Click Chemistry: Facilitates highly specific and efficient conjugation to alkyne-modified molecules under mild conditions.[7][]

  • Applications:

    • Development of antibody-drug conjugates (ADCs).[9]

    • Creation of targeted drug delivery systems.[3][10]

    • Surface modification of nanoparticles and liposomes.[4]

    • Assembly of complex biomolecular structures.

Experimental Protocols

This document outlines two primary protocols for utilizing N-(acid-PEG10)-N-bis(PEG10-azide):

  • Protocol 1: Amine conjugation via EDC/NHS activation of the carboxylic acid group.

  • Protocol 2: Azide-alkyne cycloaddition (Click Chemistry) for conjugation of the azide groups.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of the PEG linker to a primary amine-containing molecule, such as a protein. The reaction proceeds in two steps: activation of the carboxylic acid with EDC and NHS (or sulfo-NHS), followed by reaction with the amine.[11]

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[11]

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)[12]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[12]

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the N-(acid-PEG10)-N-bis(PEG10-azide) reagent to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mg/mL) of the PEG linker in anhydrous DMF or DMSO.

    • Prepare a stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare a stock solution of NHS or sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[13]

  • Activation of the PEG Linker:

    • In a reaction tube, combine the N-(acid-PEG10)-N-bis(PEG10-azide) solution with EDC and NHS/sulfo-NHS. Refer to Table 1 for recommended molar ratios.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[11][14]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated PEG linker solution to the solution of the amine-containing molecule in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[11]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[15][]

Workflow for Amine Conjugation:

Amine_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peg Dissolve PEG Linker in DMF/DMSO activation Activate PEG Linker (15-30 min, RT) prep_peg->activation prep_protein Prepare Protein in Coupling Buffer conjugation Add to Protein (2-4h RT or O/N 4°C) prep_protein->conjugation prep_edc_nhs Prepare EDC/NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation Immediately quenching Quench Reaction (15-30 min, RT) conjugation->quenching purify Purify Conjugate (SEC/Dialysis) quenching->purify analyze Characterize (SDS-PAGE, MS) purify->analyze

Caption: Workflow for EDC/NHS-mediated amine conjugation.

Protocol 2: Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol provides a general procedure for the conjugation of the azide-terminated PEG linker (already conjugated to a molecule via its acid group, or used as a linker between two alkyne-containing molecules) to an alkyne-containing molecule. Both CuAAC and SPAAC methods are described.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.[9]

    • Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in water.[9]

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.[9]

    • Dissolve the azide- and alkyne-containing molecules in a suitable buffer or solvent.

  • Cu(I) Catalyst Preparation:

    • In a microcentrifuge tube, mix the CuSO4 and ligand stock solutions in a 1:2 to 1:5 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.[7][9]

  • Conjugation Reaction:

    • In a reaction tube, combine the azide- and alkyne-containing molecules. A 1.5 to 10-fold molar excess of one reactant over the other is a common starting point.

    • Add the pre-mixed Cu(I)/ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove the copper catalyst and excess reagents by SEC, dialysis against an EDTA-containing buffer, or using copper-chelating resins.

Workflow for CuAAC:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_azide Prepare Azide Molecule mix_reactants Combine Azide & Alkyne Molecules prep_azide->mix_reactants prep_alkyne Prepare Alkyne Molecule prep_alkyne->mix_reactants prep_reagents Prepare CuSO4, Ligand, Ascorbate add_catalyst Add Cu(I)/Ligand Complex prep_reagents->add_catalyst mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purify Conjugate (SEC/Dialysis) incubate->purify analyze Characterize (SDS-PAGE, MS) purify->analyze

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.

This copper-free click chemistry method is ideal for reactions involving sensitive biomolecules or in living systems.[1][]

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized molecule in the chosen reaction buffer.

    • Prepare a stock solution of the cyclooctyne-containing molecule in DMSO or DMF.

  • Conjugation Reaction:

    • Combine the azide- and cyclooctyne-containing molecules in the reaction buffer. A 2-4 fold molar excess of the cyclooctyne (B158145) reagent over the azide-modified molecule is a good starting point.[1]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <5% v/v) to maintain the stability of biomolecules.[1]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction times may be shorter depending on the reactivity of the specific cyclooctyne.

  • Purification:

    • Purify the conjugate to remove any unreacted starting materials using SEC, dialysis, or other appropriate chromatographic techniques.

Workflow for SPAAC:

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_azide Prepare Azide Molecule in Buffer mix Combine Reactants prep_azide->mix prep_alkyne Prepare Cyclooctyne Stock in DMSO prep_alkyne->mix incubate Incubate (4-24h, RT or 4°C) mix->incubate purify Purify Conjugate (SEC/Dialysis) incubate->purify analyze Characterize (SDS-PAGE, MS) purify->analyze

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition.

Quantitative Data and Optimization

The efficiency of bioconjugation reactions can be influenced by several factors. The following tables provide starting recommendations for optimization.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Excess over Carboxylic AcidPurpose
EDC2-10 foldTo ensure efficient activation of the carboxylic acid.[11]
NHS/Sulfo-NHS2-5 foldTo stabilize the activated intermediate and improve coupling efficiency.[11]
PEG Linker 1-20 fold over the amine-containing molecule To drive the reaction towards the desired PEGylated product.[11]

Table 2: Recommended Molar Ratios for Azide-Alkyne Cycloaddition

Reaction TypeReagent in ExcessRecommended Molar ExcessNotes
CuAACAlkyne or Azide1.5 - 10 foldCan be adjusted based on the solubility and availability of the reactants.
SPAACCyclooctyne Reagent2 - 4 foldHigher excess can drive the reaction to completion, especially with less reactive cyclooctynes.[1]

Table 3: General Reaction Conditions

ParameterEDC/NHS CouplingCuAACSPAAC
pH Activation: 4.5-6.0, Coupling: 7.2-8.0[11][14]7.0 - 8.07.0 - 8.5
Temperature 4°C to Room TemperatureRoom Temperature4°C to 37°C[2]
Reaction Time 2 - 16 hours1 - 4 hours2 - 24 hours[1]
Solvent Aqueous buffer, may contain <10% DMF/DMSOAqueous buffer, may contain <10% DMSOAqueous buffer, may contain <5% DMSO[1]

Characterization of Bioconjugates

After purification, it is essential to characterize the resulting bioconjugate to confirm successful conjugation and determine the degree of labeling.

  • SDS-PAGE: A noticeable increase in the molecular weight of a protein after conjugation provides qualitative evidence of successful PEGylation. The appearance of new, higher molecular weight bands corresponds to the conjugated protein.[17]

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from unreacted starting materials and to assess the homogeneity of the product. The PEGylated product will elute earlier than the unconjugated protein.[5]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to the biomolecule.[17][18]

  • UV-Vis Spectroscopy: If one of the conjugated molecules has a unique UV-Vis absorbance spectrum, this can be used to quantify the degree of labeling.

  • HPLC: Reversed-phase HPLC can be used to assess the purity of the final conjugate and, in some cases, to separate different species of the product.[]

References

Application Notes and Protocols for N-(acid-PEG10)-N-bis(PEG10-azide) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications. This branched linker possesses three distinct functional groups: a terminal carboxylic acid and two terminal azide (B81097) moieties. The hydrophilic PEG10 arms (ten ethylene (B1197577) glycol units each) enhance solubility and biocompatibility of the resulting conjugates, making this reagent a valuable tool in the development of complex biomolecules, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and sophisticated diagnostic probes.

The strategic placement of a carboxylic acid and two azide groups allows for a controlled and stepwise conjugation of different molecules. The azide groups readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". These reactions are highly efficient, specific, and biocompatible. The carboxylic acid can be activated to form a stable amide bond with primary amines, providing an orthogonal method for conjugation. This dual reactivity enables the precise assembly of complex molecular architectures.

Chemical Properties and Handling

PropertyValue
Molecular Formula C67H133N7O32
Molecular Weight 1548.8 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Storage Store at -20°C, desiccated. Protect from moisture.

Note: For optimal performance, equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation. Prepare solutions immediately before use as the functional groups can be sensitive to hydrolysis over time, especially after activation.

Applications

The unique trifunctional nature of N-(acid-PEG10)-N-bis(PEG10-azide) makes it suitable for a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules (via the azide groups) and then be conjugated to an antibody (via the carboxylic acid group), enabling a higher drug-to-antibody ratio (DAR).[1]

  • Targeted Drug Delivery: A targeting ligand (e.g., a peptide or small molecule) can be attached to the carboxylic acid, while two therapeutic agents are conjugated to the azide groups. This creates a construct that can specifically deliver a dual payload to target cells.

  • PROTACs (Proteolysis Targeting Chimeras): The linker can be used to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, with the third functional group available for introducing solubility enhancers or other moieties.

  • Biomolecule Labeling and Imaging: Fluorescent dyes or imaging agents can be attached to the azide groups, and the carboxylic acid can be used to conjugate the entire construct to a protein, peptide, or other biomolecule for tracking and diagnostic purposes.

Experimental Protocols

The key to successfully using N-(acid-PEG10)-N-bis(PEG10-azide) is the selective and sequential reaction of its functional groups. This can be achieved through careful control of reaction conditions and, if necessary, the use of protecting groups.

Protocol 1: Stepwise Conjugation - Azide Reaction First (CuAAC)

This protocol describes the conjugation of two alkyne-containing molecules to the azide groups of the linker, followed by the conjugation of an amine-containing molecule to the carboxylic acid group.

Workflow Diagram:

G cluster_0 Step 1: Click Chemistry (CuAAC) cluster_1 Step 2: Amide Coupling A N-(acid-PEG10)-N-bis(PEG10-azide) D Intermediate: Acid-PEG-(Molecule 1)2 A->D Reaction B Alkyne-Molecule 1 (2.2 equivalents) B->D C CuSO4, Sodium Ascorbate (B8700270), Ligand (THPTA) C->D E Intermediate: Acid-PEG-(Molecule 1)2 H Final Conjugate: (Molecule 2)-PEG-(Molecule 1)2 E->H Reaction F Amine-Molecule 2 F->H G EDC, sulfo-NHS G->H

Caption: Stepwise conjugation using N-(acid-PEG10)-N-bis(PEG10-azide).

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Alkyne-containing molecule(s) of interest

  • Amine-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Reaction Buffers: e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for click chemistry; MES buffer, pH 6.0 for EDC/NHS activation; PBS, pH 7.2-7.5 for amide coupling.

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC), reverse-phase HPLC)

Procedure:

Part A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Stock Solutions:

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMSO or DMF to a final concentration of 10 mM.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, water) to a concentration of 25 mM.

    • Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 500 mM sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, add the desired amount of N-(acid-PEG10)-N-bis(PEG10-azide) from the stock solution.

    • Add 2.2 equivalents of the alkyne-containing molecule.

    • Add the THPTA solution to the CuSO4 solution in a 2:1 molar ratio and let it stand for 2-3 minutes to form the Cu(I)-ligand complex.

    • Add the Cu(I)-THPTA complex to the reaction mixture. A final concentration of 1-5 mM copper is typically sufficient.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification of the Intermediate:

    • Upon completion, purify the resulting acid-functionalized bis-conjugate from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography or dialysis.

Part B: EDC/NHS-mediated Amide Coupling

  • Activation of the Carboxylic Acid:

    • Dissolve the purified intermediate from Part A in MES buffer (pH 6.0).

    • Add EDC (1.5 equivalents) and sulfo-NHS (1.5 equivalents).

    • Incubate at room temperature for 15-30 minutes to form the amine-reactive sulfo-NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule in PBS (pH 7.2-7.5).

    • Add the activated intermediate to the amine-containing molecule solution.

    • Incubate at room temperature for 2 hours or overnight at 4°C.

  • Quenching and Final Purification:

    • Quench any unreacted sulfo-NHS esters by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubating for 15 minutes.

    • Purify the final trifunctional conjugate using an appropriate method such as SEC or affinity chromatography.

Quantitative Data Summary for Protocol 1:

ParameterTypical RangeNotes
Molar Ratio (Alkyne:Azide) 1.1:1 per azide groupA slight excess of the alkyne ensures complete reaction of both azide groups.
CuSO4 Concentration 1 - 5 mMHigher concentrations can increase reaction rate but may require more rigorous removal.
Sodium Ascorbate Concentration 5 - 10 mMShould be in excess relative to CuSO4.
Click Reaction Time 1 - 4 hoursMonitor by LC-MS for completion.
Click Reaction Yield > 90%Typically high for CuAAC reactions.
Molar Ratio (EDC/sulfo-NHS:Acid) 1.5:1Can be optimized for specific substrates.
Amide Coupling pH 7.2 - 7.5Optimal for reaction with primary amines.
Amide Coupling Time 2 - 24 hoursDependent on the reactivity of the amine.
Amide Coupling Yield 70 - 90%Varies depending on the substrates.
Protocol 2: Stepwise Conjugation - Carboxylic Acid Reaction First

This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid group, followed by the conjugation of two alkyne-containing molecules to the azide groups. This approach is useful when the alkyne-containing molecules are sensitive to the conditions of amide coupling.

Workflow Diagram:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) A N-(acid-PEG10)-N-bis(PEG10-azide) D Intermediate: (Molecule 1)-PEG-bis(azide) A->D Reaction B Amine-Molecule 1 B->D C EDC, sulfo-NHS C->D E Intermediate: (Molecule 1)-PEG-bis(azide) H Final Conjugate: (Molecule 1)-PEG-(Molecule 2)2 E->H Reaction F Alkyne-Molecule 2 (2.2 equivalents) F->H G CuSO4, Sodium Ascorbate, Ligand (THPTA) G->H

Caption: Alternative stepwise conjugation with initial amide coupling.

Procedure:

Part A: EDC/NHS-mediated Amide Coupling

  • Activation of the Carboxylic Acid:

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in MES buffer (pH 6.0).

    • Add EDC (1.5 equivalents) and sulfo-NHS (1.5 equivalents).

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule in PBS (pH 7.2-7.5).

    • Add the activated linker to the amine solution.

    • Incubate at room temperature for 2 hours or overnight at 4°C.

  • Quenching and Purification of the Intermediate:

    • Quench the reaction with an amine-containing buffer (e.g., Tris-HCl).

    • Purify the resulting bis-azide intermediate using an appropriate method like SEC or dialysis to remove unreacted starting materials and coupling reagents.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the purified intermediate, alkyne-containing molecules, CuSO4, THPTA, and sodium ascorbate as described in Protocol 1, Part A.

  • Click Reaction:

    • Follow the click reaction procedure as described in Protocol 1, Part A, using the purified bis-azide intermediate from Part A of this protocol.

  • Final Purification:

    • Purify the final trifunctional conjugate using a suitable method such as SEC, affinity chromatography, or reverse-phase HPLC.

Quantitative Data Summary for Protocol 2:

ParameterTypical RangeNotes
Molar Ratio (EDC/sulfo-NHS:Acid) 1.5:1Optimization may be required.
Amide Coupling pH 7.2 - 7.5Critical for efficient reaction with amines.
Amide Coupling Time 2 - 24 hoursSubstrate dependent.
Amide Coupling Yield 70 - 90%Varies with the nature of the amine.
Molar Ratio (Alkyne:Azide) 1.1:1 per azide groupEnsure complete conjugation.
CuSO4 Concentration 1 - 5 mMLower concentrations are preferred for sensitive biomolecules.
Click Reaction Time 1 - 4 hoursMonitor for completion.
Click Reaction Yield > 90%Generally high and efficient.

Characterization of Conjugates

Thorough characterization of the final conjugate is crucial to ensure its identity, purity, and functionality.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the final conjugate and to assess the success of each conjugation step.[2][3][4] The polydispersity of the PEG chains can lead to broad peaks, which may require specialized data analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the presence of characteristic peaks from each component of the conjugate and to quantify the degree of conjugation by comparing the integration of specific signals.[6][7][8]

  • Chromatography (HPLC/SEC): HPLC and SEC can be used to assess the purity of the conjugate and to separate it from any unreacted starting materials or byproducts.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Click Reaction Yield Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper sulfate solution is not too old.
Poor solubility of reactantsIncrease the amount of organic co-solvent (e.g., DMSO, DMF), but keep it below 20% for reactions with proteins.
Low Amide Coupling Yield Hydrolysis of activated esterPerform the activation and coupling steps sequentially without significant delay. Ensure anhydrous conditions for the activation step if possible.
Incorrect pHEnsure the pH for activation is ~6.0 and for coupling is 7.2-7.5.
Difficulty in Purification Similar properties of product and starting materialOptimize the chromatographic conditions (e.g., gradient, column type). Consider using an alternative purification method like affinity chromatography if applicable.
Side Reactions Oxidation of biomolecule during CuAACDegas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

N-(acid-PEG10)-N-bis(PEG10-azide) is a versatile and powerful tool for the construction of complex bioconjugates. By carefully controlling the reaction conditions, researchers can selectively and sequentially modify the three functional groups to create well-defined and highly functional molecules for a wide range of applications in drug delivery, diagnostics, and fundamental research. The protocols and data presented in these application notes provide a solid starting point for the successful implementation of this advanced linker in your research and development endeavors.

References

Application Notes and Protocols for N-(acid-PEG10)-N-bis(PEG10-azide) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's overall performance, influencing its stability, solubility, pharmacokinetics, and drug-release mechanism. N-(acid-PEG10)-N-bis(PEG10-azide) is a novel, branched, heterotrifunctional linker designed to address key challenges in ADC development.

This advanced linker features a central core with three distinct arms:

  • One Carboxylic Acid Terminus: Enables covalent attachment to primary amines, such as lysine (B10760008) residues, on the monoclonal antibody via the formation of a stable amide bond.

  • Two Azide (B81097) Termini: Allows for the dual conjugation of alkyne-modified cytotoxic payloads through highly efficient and bioorthogonal "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition).

  • Extended Polyethylene Glycol (PEG) Spacers: The PEG10 units in each arm impart significant hydrophilicity to the linker. This property is crucial for improving the solubility and stability of the final ADC, particularly when working with hydrophobic payloads.[1][2][3][4] The PEG chains can also shield the payload, potentially reducing immunogenicity and non-specific toxicity, while prolonging the ADC's circulation half-life.[1][2][5]

The unique branched structure of N-(acid-PEG10)-N-bis(PEG10-azide) offers the potential to achieve a higher drug-to-antibody ratio (DAR) with fewer attachment sites on the antibody, which can help preserve the antibody's natural structure and function.[3] This document provides detailed application notes, experimental protocols, and representative data for the use of this linker in the development of next-generation ADCs.

Key Advantages of N-(acid-PEG10)-N-bis(PEG10-azide) in ADCs

  • Increased Drug Loading: The dual azide functionality allows for the attachment of two payload molecules per linker, facilitating the creation of ADCs with a potentially higher and more defined DAR.[1][3]

  • Improved Hydrophilicity: The extensive PEGylation enhances the water solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic drugs and linkers.[2][3][6]

  • Enhanced Pharmacokinetics: The hydrophilic PEG chains can increase the hydrodynamic size of the ADC, leading to reduced renal clearance and a longer circulation half-life, thereby increasing the likelihood of reaching the tumor site.[5][7]

  • Modular and Efficient Conjugation: The separation of the antibody conjugation step (amide bond formation) from the payload attachment step (click chemistry) allows for a modular and highly efficient synthesis process.

Representative Performance Data

While specific data for ADCs constructed with N-(acid-PEG10)-N-bis(PEG10-azide) is not yet widely published, the following tables summarize representative data from studies on ADCs utilizing similar branched, multi-azide PEG linkers. These data illustrate the expected performance characteristics.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
Linker TypeAntibodyConjugation MethodTarget DARAchieved DAR (Average)Conjugation Efficiency
Branched Amino-Triazide PEGTrastuzumabEnzymatic (MTGase) + SPAAC65.8>95%
Linear PEG4-AzideGeneric IgGNHS Ester + CuAAC43.7~90%
Branched Amino-Triazide (Short)TrastuzumabEnzymatic (MTGase) + SPAAC65.9>95%

Data synthesized from studies on branched and multi-azide linkers for comparative purposes.[2][8]

Table 2: Representative In Vitro Cytotoxicity of ADCs
ADC ConstructCell LineTarget AntigenIC50 (nM)
Trastuzumab-Branched "Long" PEG-MMAE (DAR 6)BT-474HER2+0.8
Trastuzumab-Branched "Short" PEG-MMAE (DAR 6)BT-474HER2+8.2
Trastuzumab-Linear Linker-MMAE (DAR 2)BT-474HER2+2.5
Free MMAEBT-474N/A0.5
Trastuzumab-Branched "Long" PEG-MMAE (DAR 6)MDA-MB-231HER2->100

This table highlights that linker length in branched constructs can significantly impact cytotoxicity, with longer PEG chains sometimes leading to higher potency.[2][8] MMAE (Monomethyl auristatin E) is a potent anti-tubulin agent commonly used in ADCs.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using N-(acid-PEG10)-N-bis(PEG10-azide). Optimization of reaction conditions (e.g., molar ratios, incubation times, temperature) is recommended for specific antibodies and payloads.

Protocol 1: Activation of N-(acid-PEG10)-N-bis(PEG10-azide) to an NHS Ester

This initial step converts the terminal carboxylic acid of the linker into a more reactive N-hydroxysuccinimide (NHS) ester for efficient conjugation to antibody lysine residues.[][10]

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve N-(acid-PEG10)-N-bis(PEG10-azide) (1 equivalent) in anhydrous DMF.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the NHS ester.

  • The resulting activated linker solution can often be used directly in the next conjugation step.

G cluster_0 Protocol 1: Linker Activation linker N-(acid-PEG10)-N-bis(PEG10-azide) reagents NHS + EDC/DCC in Anhydrous DMF linker->reagents activated_linker N-(NHS_ester-PEG10)-N-bis(PEG10-azide) reagents->activated_linker Room Temp, 4-12h

Figure 1. Workflow for the activation of the linker's carboxylic acid to an NHS ester.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol describes the reaction of the activated linker with the primary amine groups of lysine residues on the monoclonal antibody.[][10]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Activated N-(NHS_ester-PEG10)-N-bis(PEG10-azide) solution from Protocol 1

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable conjugation buffer (pH should be between 7.4 and 8.5).

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Remove the excess linker and quenching reagents using SEC or TFF, exchanging the antibody into a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Characterization: Determine the protein concentration and the linker-to-antibody ratio (LAR) of the purified mAb-linker conjugate.

Protocol 3: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to attach an alkyne-functionalized cytotoxic payload to the azide groups on the mAb-linker conjugate.[7]

Materials:

  • Purified mAb-(PEG10-azide)₂ conjugate from Protocol 2

  • Alkyne-functionalized payload

  • Copper(II) Sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (SEC or TFF)

Procedure:

  • Prepare a stock solution of the alkyne-payload in a compatible organic solvent (e.g., DMSO).

  • In a reaction vessel, add the purified mAb-(PEG10-azide)₂ conjugate.

  • Add the alkyne-payload solution to the antibody conjugate with gentle mixing. A molar excess of payload (e.g., 2-5 fold per azide) is typically used.

  • In a separate tube, prepare the catalyst premix by combining CuSO₄ and the THPTA ligand in the degassed buffer.

  • Add the catalyst premix to the antibody-payload mixture.

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the final ADC using SEC or TFF to remove excess payload and catalyst components.

  • Final Characterization: Characterize the purified ADC for purity, aggregation, and final Drug-to-Antibody Ratio (DAR).

G cluster_1 ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) mAb_linker mAb-(PEG10-azide)₂ Conjugate mAb->mAb_linker Amine-NHS Ester Reaction linker Activated N-(NHS_ester-PEG10)-N-bis(PEG10-azide) linker->mAb_linker purification1 Purification (SEC/TFF) mAb_linker->purification1 payload Alkyne-Payload (x2) ADC Final ADC (mAb-Linker-Payload₂) payload->ADC purification2 Purification (SEC/TFF) ADC->purification2 purification1->ADC Azide-Alkyne Click Reaction click_reagents CuSO₄ + NaAsc + Ligand click_reagents->ADC

Figure 2. Overall workflow for ADC synthesis using the trifunctional linker.

Characterization of the Final ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product.

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody is a critical quality attribute.[10]

    • UV-Vis Spectroscopy: Can be used if the drug and antibody have distinct absorbance maxima.

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the quantification of different DAR species.

    • Mass Spectrometry (LC-MS): Provides precise mass measurements to confirm the DAR distribution.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Used to quantify the percentage of monomer, aggregates, and fragments in the final ADC preparation.[10]

    • SDS-PAGE (reduced and non-reduced): To confirm the integrity of the antibody and the covalent attachment of the drug-linker.

  • Antigen Binding Affinity:

    • ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.

  • In Vitro Cell-Based Assays:

    • Cytotoxicity Assays: To determine the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.[11]

G cluster_2 ADC Internalization and Payload Release ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Degradation Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Figure 3. General mechanism of action for an antibody-drug conjugate.

Conclusion

The N-(acid-PEG10)-N-bis(PEG10-azide) linker is a sophisticated tool for the development of advanced antibody-drug conjugates. Its branched structure, dual-payload capacity, and inherent hydrophilicity offer significant advantages for producing stable, soluble, and potent ADCs. The provided protocols and representative data serve as a valuable resource for researchers aiming to incorporate this next-generation linker into their ADC development programs, potentially leading to more effective and safer cancer therapies.

References

Application Notes and Protocols: EDC/HATU Coupling for N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterobifunctional PEGylation reagent that provides a valuable tool for the development of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[1][2][3] This reagent features a terminal carboxylic acid for covalent linkage to amine-containing molecules and two terminal azide (B81097) groups for subsequent conjugation via click chemistry.[1][2] The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and bioavailability of the resulting conjugates in aqueous media.[1][2]

This document provides a detailed protocol for the coupling of the carboxylic acid moiety of N-(acid-PEG10)-N-bis(PEG10-azide) to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as coupling reagents.

Principle of the Reaction

The EDC/HATU coupling reaction is a highly efficient method for forming a stable amide bond between a carboxylic acid and a primary amine. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of N-(acid-PEG10)-N-bis(PEG10-azide) to form a highly reactive O-acylisourea intermediate.[4][5]

  • Amide Bond Formation: HATU facilitates the conversion of the O-acylisourea intermediate into a more stable and highly reactive HOAt ester.[6][7] This activated ester then readily reacts with the primary amine of the target molecule to form a stable amide bond.[7] The use of HATU enhances the coupling efficiency and minimizes side reactions.[6]

Materials and Methods

Materials
  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M MES Buffer, pH 6.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Dialysis tubing or centrifugal filters for purification

  • Analytical instruments (e.g., HPLC, LC-MS, NMR)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF at a desired concentration (e.g., 10 mg/mL).

  • Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS, pH 7.4 for proteins; DMF for small molecules).

  • Immediately before use, prepare fresh stock solutions of EDC and HATU in anhydrous DMF (e.g., 10 mg/mL).

2. Activation of N-(acid-PEG10)-N-bis(PEG10-azide)

  • In a clean, dry reaction vial, add the desired amount of the N-(acid-PEG10)-N-bis(PEG10-azide) stock solution.

  • To this solution, add HATU (1.2 equivalents) and EDC (1.5 equivalents).

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

3. Coupling to the Amine-Containing Molecule

  • Add the activated N-(acid-PEG10)-N-bis(PEG10-azide) solution dropwise to the solution of the amine-containing molecule while stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.

4. Quenching the Reaction

  • To stop the reaction, add the quenching solution. This will react with any unreacted activated PEG reagent.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate

  • For protein conjugates, purify the reaction mixture by dialysis against PBS or by using centrifugal filters to remove excess reagents and byproducts.

  • For small molecule conjugates, the product can be purified by reverse-phase HPLC.

6. Characterization

  • The final conjugate can be characterized by techniques such as SDS-PAGE, size exclusion chromatography (SEC), mass spectrometry (MS), and NMR to confirm successful conjugation and determine the degree of PEGylation.[8][9][10]

Data Presentation

ParameterRecommended Value/RangeNotes
Molar Ratio (PEG-Acid:Amine) 1:1 to 5:1The optimal ratio depends on the number of available amines on the target molecule and the desired degree of PEGylation.
Molar Ratio (EDC:PEG-Acid) 1.5:1A slight excess of EDC ensures efficient activation.
Molar Ratio (HATU:PEG-Acid) 1.2:1HATU is used as a coupling additive to improve efficiency.
Molar Ratio (DIPEA:PEG-Acid) 2:1A non-nucleophilic base is required for the reaction.
Solvent Anhydrous DMFEnsures all reagents are soluble and the reaction environment is non-aqueous.
Reaction Temperature Room Temperature or 4°CLower temperatures can be used to minimize potential degradation of sensitive molecules.
Reaction Time 2 - 12 hoursMonitor reaction progress by an appropriate analytical method (e.g., LC-MS).
pH for Coupling 7.2 - 8.0Optimal for the reaction of the activated ester with the primary amine.

Visualizing the Process

Chemical Reaction Pathway

G cluster_activation Activation Step cluster_coupling Coupling Step PEG_Acid N-(acid-PEG10)-N-bis(PEG10-azide) (Carboxylic Acid) Activated_Ester Highly Reactive HOAt-Ester Intermediate PEG_Acid->Activated_Ester + EDC, HATU, DIPEA EDC EDC HATU HATU Conjugate PEGylated Conjugate (Amide Bond) Activated_Ester->Conjugate Amine Amine-Containing Molecule (R-NH2) Amine->Conjugate

Caption: EDC/HATU coupling mechanism.

Experimental Workflow

G prep 1. Prepare Reagents - PEG-Acid in DMF - Amine in Buffer/DMF - EDC/HATU in DMF activation 2. Activate PEG-Acid - Add EDC, HATU, DIPEA - Incubate 15-30 min at RT prep->activation coupling 3. Couple to Amine - Add activated PEG to Amine - React 2-12 hours activation->coupling quench 4. Quench Reaction - Add Tris or Hydroxylamine coupling->quench purify 5. Purify Conjugate - Dialysis or HPLC quench->purify characterize 6. Characterize Product - MS, HPLC, NMR purify->characterize

Caption: Experimental workflow for PEGylation.

Product Structure Logicdot

G Core Central Nitrogen Atom PEG_Acid_Arm PEG10-Amide-R Core->PEG_Acid_Arm Coupled via Carboxylic Acid PEG_Azide_Arm1 PEG10-Azide Core->PEG_Azide_Arm1 Available for Click Chemistry PEG_Azide_Arm2 PEG10-Azide Core->PEG_Azide_Arm2 Available for Click Chemistry

References

Application Notes and Protocols for Protein Conjugation using N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of proteins. PEGylation can significantly improve a protein's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulating half-life by minimizing renal clearance.[1][2][3] The reagent N-(acid-PEG10)-N-bis(PEG10-azide) is a versatile, heterotrifunctional linker designed for a two-step protein modification strategy.[4][5]

This molecule possesses a terminal carboxylic acid group and two terminal azide (B81097) functionalities, each separated by a hydrophilic PEG10 spacer.[4][5] The carboxylic acid allows for the initial covalent attachment to primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein, through stable amide bond formation.[6] This is typically achieved using carbodiimide (B86325) chemistry with activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6]

Following the initial protein-PEG conjugation, the two bio-orthogonal azide groups are available for subsequent modification via "click chemistry".[7][8] These azide handles can specifically and efficiently react with molecules containing alkyne groups, enabling the attachment of a wide array of functionalities, including small molecule drugs, targeting ligands, or imaging agents.[1][8] This dual-functionalization capacity makes N-(acid-PEG10)-N-bis(PEG10-azide) a valuable tool in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and targeted protein therapeutics.[9]

Physicochemical Properties

PropertyValue
Chemical Name N-(acid-PEG10)-N-bis(PEG10-azide)
Molecular Formula C67H133N7O32
Molecular Weight 1548.8 g/mol
Appearance Oil
Purity Typically >96%
Solubility Soluble in aqueous solutions and most organic solvents
Reactive Groups 1 x Carboxylic Acid (-COOH), 2 x Azide (-N3)

Experimental Workflows and Logical Relationships

The overall workflow for utilizing N-(acid-PEG10)-N-bis(PEG10-azide) involves a sequential two-stage conjugation process. The first stage involves the covalent attachment of the PEG linker to the protein of interest. The second stage involves the subsequent functionalization of the azide groups.

experimental_workflow cluster_stage1 Stage 1: Protein-PEG Linker Conjugation cluster_stage2 Stage 2: Click Chemistry Functionalization Protein Protein (with primary amines) Conjugation Amide Bond Formation Protein->Conjugation PEG_Linker N-(acid-PEG10)-N- bis(PEG10-azide) Activation Activation of Carboxylic Acid (EDC/NHS) PEG_Linker->Activation Activation->Conjugation Purification1 Purification (e.g., SEC, Dialysis) Conjugation->Purification1 Azide_Protein Azide-Functionalized Protein Purification1->Azide_Protein Click_Reaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Azide_Protein->Click_Reaction To Stage 2 Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Dye) Alkyne_Molecule->Click_Reaction Purification2 Purification (e.g., SEC, Affinity Chromatography) Click_Reaction->Purification2 Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Caption: Two-stage workflow for protein modification.

Experimental Protocols

Stage 1: Conjugation of N-(acid-PEG10)-N-bis(PEG10-azide) to a Protein

This protocol details the attachment of the PEG linker to a protein via its primary amine groups using EDC/NHS chemistry.

Materials:

  • Protein of interest

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).

  • Activation Buffer: MES buffer, pH 4.5-6.0.

  • Quenching Buffer: Tris-HCl, pH 8.0, 1 M.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification.

Protocol:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL in the Conjugation Buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of the PEG Linker:

    • In a microcentrifuge tube, combine the desired amount of the N-(acid-PEG10)-N-bis(PEG10-azide) stock solution with Activation Buffer. A 10- to 50-fold molar excess of the PEG linker over the protein is a typical starting point for optimization.

    • Add the EDC and NHS stock solutions to the PEG linker solution. A common molar ratio is 1:2:2 for PEG-acid:EDC:NHS, but this may require optimization.[6]

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated PEG linker mixture to the prepared protein solution. The reaction is most efficient at a pH between 7.0 and 8.5.[6]

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and reaction byproducts by dialysis against PBS or by using a desalting column.

    • The resulting azide-functionalized protein is now ready for Stage 2 (click chemistry) or for storage under conditions optimal for the non-labeled protein.

Stage 2: Click Chemistry Functionalization of the Azide-Modified Protein

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein from Stage 1

  • Alkyne-modified molecule of interest (e.g., drug, dye, ligand)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Protein labeling buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., SEC, affinity chromatography)

Protocol:

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of the alkyne-modified molecule in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of the copper ligand in DMSO.

  • Click Chemistry Reaction:

    • In a reaction tube, combine the azide-functionalized protein with the alkyne-modified molecule. A 5- to 20-fold molar excess of the alkyne molecule per azide group is a common starting point.

    • Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

      • Copper ligand (to a final concentration of 0.1 mM)[10]

      • CuSO4 (to a final concentration of 1 mM)[10]

      • Sodium Ascorbate (to a final concentration of 1 mM)[10]

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove excess reagents and the catalyst by size-exclusion chromatography (SEC), dialysis, or affinity chromatography (if applicable).

    • The final protein conjugate is now ready for characterization and downstream applications.

Characterization and Data Presentation

The success of the conjugation reactions should be assessed using various analytical techniques.

characterization_workflow cluster_analysis Analytical Techniques cluster_results Characterization Results Start Conjugated Protein Sample SDS_PAGE SDS-PAGE Analysis Start->SDS_PAGE Mass_Spec Mass Spectrometry (ESI-MS) Start->Mass_Spec Spectroscopy UV-Vis Spectroscopy Start->Spectroscopy Chromatography Chromatography (SEC, HIC) Start->Chromatography Purity Purity and Homogeneity SDS_PAGE->Purity Confirmation Confirmation of Conjugation SDS_PAGE->Confirmation DOL Degree of Labeling (DOL) Mass_Spec->DOL Mass_Spec->Confirmation Spectroscopy->Confirmation Stability Stability and Aggregation Chromatography->Stability

Caption: Workflow for characterizing protein conjugates.

Quantitative Data Summary:

The efficiency of conjugation is dependent on factors such as the molar ratio of reactants, reaction time, pH, and the protein itself. The following tables provide representative data for typical labeling experiments.

Table 1: Stage 1 - Representative Data for Protein-PEG-Azide Conjugation

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
Molar Ratio (Protein:PEG:EDC:NHS) 1:10:20:201:20:40:401:20:40:40
Reaction Time (hours) 2 at RT4 at RT2 at RT
Degree of Labeling (PEG/Protein) 1.53.23.5
Yield (%) >90%>90%>85%
Degree of Labeling (DOL) is determined by mass spectrometry.

Table 2: Stage 2 - Representative Data for Click Chemistry Functionalization

ParameterCondition ACondition BCondition C
Azide-Protein Concentration 2 mg/mL2 mg/mL2 mg/mL
Molar Ratio (Azide Group:Alkyne Molecule) 1:51:101:20
Reaction Time (hours) 1 at RT2 at RT2 at RT
Click Reaction Efficiency (%) ~85%>95%>95%
Final Conjugate Purity (%) >95%>95%>95%
Click reaction efficiency is determined by mass spectrometry or HPLC analysis.

Conclusion

The N-(acid-PEG10)-N-bis(PEG10-azide) linker provides a robust and versatile platform for the advanced modification of proteins. The protocols outlined here, based on well-established EDC/NHS and click chemistry reactions, offer a clear pathway for creating complex, multifunctional protein conjugates.[6][7] By enabling the attachment of two distinct molecules of interest to a protein via a hydrophilic PEG spacer, this reagent is an invaluable tool for developing next-generation protein therapeutics, diagnostics, and research tools. Careful optimization of reaction conditions and thorough characterization of the final product are critical for ensuring the desired activity, stability, and therapeutic efficacy of the bioconjugate.[11]

References

Application Notes and Protocols for N-(acid-PEG10)-N-bis(PEG10-azide) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications.[1][2][3] Its unique structure, featuring a terminal carboxylic acid and two terminal azide (B81097) groups on a branched PEG backbone, offers remarkable versatility in covalently linking molecules. The hydrophilic PEG10 arms enhance the solubility and stability of conjugates, reduce immunogenicity, and provide spatial separation between the conjugated moieties.[][5]

This document provides detailed application notes and experimental protocols for the reaction of N-(acid-PEG10)-N-bis(PEG10-azide) with alkyne-modified molecules and its use in creating complex bioconjugates.

Molecular Structure and Properties

  • Molecular Formula: C67H133N7O32

  • Molecular Weight: 1548.8 g/mol

  • Purity: >96%

  • Solubility: Soluble in water, DMSO, DMF, and DCM.[3][6]

  • Storage: Store at -20°C.

Key Applications

The branched architecture of N-(acid-PEG10)-N-bis(PEG10-azide) is particularly advantageous for applications requiring the attachment of multiple molecules to a single point, such as:

  • Antibody-Drug Conjugates (ADCs): The linker allows for a higher drug-to-antibody ratio (DAR) without compromising the antibody's structure and function, potentially leading to more potent and effective ADCs.[7][8]

  • Targeted Drug Delivery: The carboxylic acid can be conjugated to a targeting ligand (e.g., an antibody or peptide), while the two azide groups can be used to attach therapeutic agents or imaging probes via click chemistry.[]

  • Development of Multivalent Conjugates: The two azide functionalities enable the creation of bi-specific or multivalent constructs for enhanced target binding and avidity.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Reaction Chemistries

N-(acid-PEG10)-N-bis(PEG10-azide) offers three orthogonal reactive handles:

  • Carboxylic Acid: Reacts with primary amines to form stable amide bonds. This reaction is typically mediated by carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

  • Azide Groups (x2): React with alkyne-containing molecules via 1,3-dipolar cycloaddition, commonly known as "click chemistry." This can be achieved through two primary methods:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that requires a copper(I) catalyst.[9][10][11][12]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that utilizes strained alkynes (e.g., DBCO, BCN) for bioorthogonal conjugation in living systems.[13]

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Group

This protocol describes the conjugation of the carboxylic acid moiety of N-(acid-PEG10)-N-bis(PEG10-azide) to an amine-containing molecule (e.g., an antibody, protein, or peptide).

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Amine-modified molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Prepare a 100 mM stock solution of EDC in Activation Buffer immediately before use.

    • Prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the amine-modified molecule in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add a 10-20 fold molar excess of N-(acid-PEG10)-N-bis(PEG10-azide) to the amine-modified molecule.

    • Add EDC and Sulfo-NHS to the reaction mixture at a final concentration of 5 mM and 10 mM, respectively.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to Amine-Modified Molecule:

    • Immediately add the activated linker solution to the solution of the amine-modified molecule.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

    • Purify the conjugate using a desalting column or by dialysis against PBS to remove excess reagents.

Workflow for EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification PEG_Acid N-(acid-PEG10)-N-bis(PEG10-azide) Activated_PEG NHS-activated PEG Linker PEG_Acid->Activated_PEG 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->Activated_PEG Conjugate PEG-Molecule Conjugate Activated_PEG->Conjugate 2h RT or O/N 4°C Amine_Molecule Amine-modified Molecule Amine_Molecule->Conjugate Purification Desalting or Dialysis Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product CuAAC_Pathway PEG_Azide PEG-(Azide)₂ Triazole Stable Triazole Linkage (PEG-Molecule Conjugate) PEG_Azide->Triazole Alkyne Alkyne-Molecule Alkyne->Triazole CuSO4 CuSO₄ Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis SPAAC_Workflow Prepare_Reactants Prepare Azide-PEG and Strained Alkyne Solutions Mix_Reactants Mix Reactants in Appropriate Buffer Prepare_Reactants->Mix_Reactants Incubate Incubate at RT or 37°C (2-12 hours) Mix_Reactants->Incubate Purify Purify by SEC or Dialysis Incubate->Purify Final_Conjugate Characterize Final Conjugate Purify->Final_Conjugate

References

Application Notes and Protocols: N-(acid-PEG10)-N-bis(PEG10-azide) for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids, making them excellent candidates for a variety of biomedical applications.[1] Their structural similarity to the native extracellular matrix (ECM) makes them ideal for use in tissue engineering, regenerative medicine, and as vehicles for drug delivery.[2][3] Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their biocompatibility, non-immunogenicity, and tunable physical properties.[4][5]

This document provides detailed application notes and protocols for the use of a specific trifunctional PEG linker, N-(acid-PEG10)-N-bis(PEG10-azide) , in the formation of biocompatible hydrogels. This linker possesses two azide (B81097) (-N3) groups, which can participate in bioorthogonal "click chemistry" reactions for efficient and specific crosslinking, and one carboxylic acid (-COOH) group, which can be used for subsequent functionalization with bioactive molecules.[6][7] The primary method for crosslinking discussed herein is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction ideal for applications involving living cells due to its low toxicity.[8][9]

Applications

The unique trifunctional structure of N-(acid-PEG10)-N-bis(PEG10-azide) allows for the creation of versatile hydrogel platforms with a wide range of applications:

  • Tissue Engineering and 3D Cell Culture: The biocompatible nature of PEG hydrogels, combined with the mild reaction conditions of SPAAC, makes them ideal for encapsulating cells to create 3D tissue constructs.[10][11] The hydrogel scaffold provides structural support and mimics the native ECM, facilitating cell growth, proliferation, and differentiation.[1][2] The terminal carboxylic acid can be functionalized with cell-adhesive peptides (e.g., RGD) to promote cell attachment.[2]

  • Controlled Drug Delivery: The porous network of the hydrogel can be used to encapsulate therapeutic molecules, such as small molecule drugs, peptides, or proteins.[4][12][13] The release of these molecules can be controlled by the hydrogel's degradation rate and crosslinking density. The carboxylic acid group can also be used to covalently conjugate drugs, providing a mechanism for sustained release as the hydrogel degrades.

  • Regenerative Medicine: These hydrogels can be used as injectable scaffolds for tissue repair.[14] They can be injected in a minimally invasive manner as a liquid precursor solution that forms a gel in situ.[9] This allows for the delivery of cells and therapeutic agents directly to the site of injury to promote regeneration.[4]

Chemical and Physical Properties

The properties of hydrogels formed with N-(acid-PEG10)-N-bis(PEG10-azide) can be tuned by varying the concentration of the PEG linker and the crosslinking agent. Below are representative data for PEG-azide based hydrogels formed via SPAAC.

PropertyTypical Value RangeMeasurement Method
Gelation Time 5 - 60 minutesRheometry (monitoring storage and loss moduli)
Swelling Ratio (q) 10 - 50Gravimetric analysis: q = (Ws - Wd) / Wd
Compressive Modulus 1 - 25 kPaUnconfined compression testing
Mesh Size (ξ) 5 - 20 nmCalculated from swelling and mechanical data

Note: These values are representative and will vary depending on the specific crosslinker used, polymer concentration, and buffer conditions.

Experimental Protocols

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel using N-(acid-PEG10)-N-bis(PEG10-azide) and a dibenzo-cyclooctyne (DBCO)-functionalized PEG as the crosslinker.

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • PEG-(DBCO)2 (of desired molecular weight)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in PBS to a final concentration of 50 mg/mL (w/v).

    • Dissolve PEG-(DBCO)2 in PBS to a final concentration of 50 mg/mL (w/v).

    • Ensure both solutions are fully dissolved by gentle vortexing.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, combine the N-(acid-PEG10)-N-bis(PEG10-azide) stock solution and the PEG-(DBCO)2 stock solution in a 1:1 molar ratio of azide to DBCO groups. Note: Since N-(acid-PEG10)-N-bis(PEG10-azide) has two azide groups and PEG-(DBCO)2 has two DBCO groups, a 1:1 molar ratio of the molecules can be used.

    • Gently mix the solutions by pipetting up and down. Avoid introducing air bubbles.

    • The total polymer concentration can be adjusted by varying the initial stock solution concentrations or by adding PBS to the final mixture. A typical final polymer concentration is 5-10% (w/v).

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within 5-30 minutes, depending on the concentration and reactivity of the components.

    • Confirm gelation by inverting the tube. The hydrogel is formed when the solution no longer flows.

  • Washing and Equilibration:

    • Once gelled, gently overlay the hydrogel with sterile PBS.

    • Incubate at 37°C for 24 hours to allow for equilibration and removal of any unreacted components.

    • Replace the PBS every 8-12 hours.

Protocol 2: Cell Encapsulation in the Hydrogel

This protocol describes how to encapsulate living cells within the hydrogel during its formation.

Materials:

  • All materials from Protocol 1.

  • Cultured cells of interest.

  • Complete cell culture medium.

  • Trypsin-EDTA.

  • Hemocytometer or automated cell counter.

Procedure:

  • Cell Preparation:

    • Harvest cultured cells using trypsin-EDTA and neutralize with complete cell culture medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a small volume of sterile PBS or serum-free medium.

    • Count the cells and determine the cell density.

    • Adjust the cell suspension to the desired final concentration (e.g., 1 x 10^6 cells/mL).

  • Encapsulation:

    • Prepare the hydrogel precursor solutions (N-(acid-PEG10)-N-bis(PEG10-azide) and PEG-(DBCO)2) as described in Protocol 1, but in separate tubes.

    • Add the desired volume of the cell suspension to the N-(acid-PEG10)-N-bis(PEG10-azide) solution and gently mix.

    • Add the PEG-(DBCO)2 solution to the cell-containing precursor solution.

    • Gently pipette to mix, ensuring a homogenous cell distribution.

    • Quickly cast the mixture into the desired culture format (e.g., a multi-well plate).

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

    • Once the hydrogel has formed, add complete cell culture medium to each well.

    • Culture the cell-laden hydrogels under standard conditions, changing the medium every 1-2 days.

Protocol 3: Assessment of Cell Viability (Live/Dead Assay)

This protocol uses a standard Live/Dead Viability/Cytotoxicity Kit to assess the viability of cells encapsulated in the hydrogel.

Materials:

  • Cell-laden hydrogels from Protocol 2.

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1).

  • PBS.

  • Fluorescence microscope.

Procedure:

  • Prepare Staining Solution:

    • Prepare a 2X working solution of the Live/Dead reagents in PBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.

  • Staining:

    • Aspirate the culture medium from the cell-laden hydrogels.

    • Gently wash the hydrogels twice with PBS.

    • Add a sufficient volume of the staining solution to completely cover the hydrogels.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

    • Image the hydrogels using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).

    • Acquire images from multiple random locations within the hydrogel to ensure a representative assessment of cell viability.

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Solutions cluster_process Crosslinking Process cluster_output Final Product P1 N-(acid-PEG10)-N-bis(PEG10-azide) in PBS Mix Mix Precursors (1:1 Azide:DBCO) P1->Mix P2 PEG-(DBCO)2 in PBS P2->Mix Gel Gelation at 37°C Mix->Gel SPAAC Reaction Hydrogel Crosslinked Hydrogel Gel->Hydrogel

Caption: Workflow for hydrogel formation via SPAAC.

Cell_Encapsulation_Workflow A Harvest and Suspend Cells in PBS C Add Cell Suspension to PEG-Azide Solution A->C B Prepare PEG-Azide and PEG-DBCO Precursors B->C D Combine with PEG-DBCO Solution B->D C->D E Pipette Gently to Mix D->E F Cast into Culture Vessel E->F G Incubate at 37°C for Gelation F->G H Add Culture Medium G->H I Cell-Laden Hydrogel H->I

Caption: Experimental workflow for cell encapsulation.

Signaling_Pathway_Example cluster_hydrogel Hydrogel System cluster_cell Target Cell Drug Released Drug (e.g., Growth Factor) Receptor Cell Surface Receptor Drug->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Response Cellular Response (e.g., Proliferation) TF->Response Gene Expression

Caption: Example signaling pathway activated by a released drug.

References

Application Notes and Protocols for Surface Modification using N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced surface modification strategies in research, diagnostics, and drug delivery.[1][2][3] This reagent possesses a terminal carboxylic acid group and two terminal azide (B81097) groups, each separated from a central nitrogen atom by a hydrophilic PEG10 spacer.[1][2] The PEGylation of surfaces, such as nanoparticles, liposomes, and solid supports, is a widely employed technique to enhance biocompatibility, improve stability by reducing protein adsorption, and prolong circulation times in vivo.[4][5][6]

The unique trifunctional nature of N-(acid-PEG10)-N-bis(PEG10-azide) offers a versatile platform for creating complex, multifunctional surfaces. The carboxylic acid can form stable amide bonds with primary amine groups on a surface, while the two azide moieties serve as handles for the covalent attachment of molecules bearing alkyne groups via "click chemistry".[1][3] This allows for the dual functionalization of a surface with, for example, a targeting ligand and an imaging agent.

Key Features and Applications

  • Enhanced Biocompatibility: The hydrophilic PEG spacers minimize non-specific protein binding and cellular adhesion, reducing immunogenicity and improving the in vivo performance of modified materials.[4][5]

  • Versatile Bioconjugation: The orthogonal reactivity of the acid and azide groups allows for a two-step, controlled surface functionalization.[1]

  • "Click Chemistry" Ready: The azide groups are ideal for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the attachment of a wide range of molecules under mild, biocompatible conditions.[7][8][9]

  • Drug Delivery: This linker can be used to attach targeting moieties and therapeutic agents to nanocarriers for targeted drug delivery.[5]

  • Diagnostics and Imaging: Surfaces can be modified with imaging agents and capture probes for diagnostic applications.

  • Biomaterial Engineering: Creation of biocompatible and functionalized surfaces for tissue engineering and regenerative medicine.[5]

Chemical Information

PropertyValue
Chemical Name N-(acid-PEG10)-N-bis(PEG10-azide)
Molecular Formula C67H133N7O32
Molecular Weight 1548.8 g/mol
Purity >96%
CAS Number 2803119-06-2
Solubility Soluble in water, DMSO, DMF, and DCM.[10]
Storage Store at -20°C, desiccated.[10]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Surfaces

This protocol describes the covalent attachment of N-(acid-PEG10)-N-bis(PEG10-azide) to a surface presenting primary amine groups (e.g., amine-functionalized nanoparticles, glass slides, or microplates). The carboxylic acid group of the linker is activated using EDC and NHS to form a reactive NHS ester, which then couples with the surface amines to form a stable amide bond.[11][12]

Materials:

  • Amine-functionalized surface (e.g., nanoparticles, slides)

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Reagent Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO.

  • Prepare EDC/NHS Solution: Prepare a fresh solution of 50 mg/mL EDC and 50 mg/mL NHS in Activation Buffer.

  • Activate the PEG Linker:

    • Mix the N-(acid-PEG10)-N-bis(PEG10-azide) stock solution with the EDC/NHS solution at a 1:1:1 molar ratio in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Surface Coupling:

    • Introduce the activated PEG linker solution to the amine-functionalized surface. A 10-50 fold molar excess of the linker relative to the estimated surface amine groups is recommended.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Washing: Wash the surface extensively with Wash Buffer to remove unbound linker and byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension.

  • Characterization: The now azide-functionalized surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen from the azide groups or Fourier-Transform Infrared Spectroscopy (FTIR) to observe the characteristic azide peak (~2100 cm⁻¹).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, peptide, or drug) to the azide-functionalized surface prepared in Protocol 1.[7][13]

Materials:

  • Azide-functionalized surface

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended to improve efficiency and reduce cell toxicity in biological applications)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • If using, prepare a 10 mM stock solution of TBTA in DMSO.

  • Prepare Reaction Mixture: In the Reaction Buffer, combine the azide-functionalized surface and the alkyne-containing molecule (typically a 2-10 fold molar excess over the estimated surface azides).

  • Initiate the "Click" Reaction:

    • Add the reagents in the following order, vortexing gently after each addition:

      • TBTA (if used, to a final concentration of 100-500 µM)

      • CuSO₄ (to a final concentration of 50-100 µM)

      • Sodium ascorbate (to a final concentration of 1-5 mM)

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light if using a light-sensitive molecule.

  • Washing: Wash the surface thoroughly with Wash Buffer to remove the copper catalyst, excess reagents, and unreacted alkyne-containing molecule. For nanoparticles, use repeated centrifugation and resuspension.

  • Characterization: Successful conjugation can be confirmed by methods appropriate for the attached molecule (e.g., fluorescence microscopy or spectroscopy for a fluorescent dye, or XPS/FTIR for elemental/functional group changes).

Quantitative Data

The efficiency of surface modification and the resulting density of the PEG linker can be influenced by several factors, including the initial density of reactive groups on the surface, the concentration of the linker, and reaction conditions. The following table provides illustrative data from studies on PEGylation of nanoparticles to demonstrate the types of characterization that can be performed.

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Hydrodynamic Diameter (nm) 109 ± 2120 - 150[14]
Zeta Potential (mV) -25 to -40-2 to -10[14]
PEG Surface Density (PEG chains/100 nm²) N/A6.5[14]
Protein Adsorption (e.g., Albumin) HighLow / Negligible[6]

Note: This table presents example data from studies using various PEG linkers to illustrate general trends. Actual values will vary depending on the specific nanoparticle system and PEG linker used.

Visualizations

Experimental Workflow for Surface Functionalization

G cluster_0 Step 1: Surface Activation and PEGylation cluster_1 Step 2: Bio-conjugation via Click Chemistry A Amine-Functionalized Surface C EDC/NHS Activation A->C Coupling B N-(acid-PEG10)-N-bis(PEG10-azide) B->C D Azide-Functionalized Surface C->D F CuSO4 / Ascorbate (CuAAC Reaction) D->F Conjugation E Alkyne-Molecule (e.g., Drug, Dye) E->F G Dual-Functionalized Surface F->G

Caption: Workflow for surface modification using N-(acid-PEG10)-N-bis(PEG10-azide).

Logical Relationship of Molecular Components

G cluster_0 N-(acid-PEG10)-N-bis(PEG10-azide) Structure cluster_1 Reactive Partners A Carboxylic Acid (-COOH) PEG1 PEG10 Spacer A->PEG1 E Surface Amine (-NH2) A->E Amide Bond Formation (EDC/NHS) B Central Nitrogen PEG2 PEG10 Spacer B->PEG2 PEG3 PEG10 Spacer B->PEG3 C Azide (-N3) F Alkyne-Molecule C->F Triazole Formation (Click Chemistry) D Azide (-N3) D->F PEG1->B PEG2->C PEG3->D

Caption: Reactivity of N-(acid-PEG10)-N-bis(PEG10-azide) functional groups.

References

Application Notes and Protocols for N-(acid-PEG10)-N-bis(PEG10-azide) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced drug delivery applications. This unique molecule possesses a central branching point from which three PEG10 arms extend. One arm terminates in a carboxylic acid group, while the other two terminate in azide (B81097) groups.[1][2] This architecture offers a versatile platform for the development of sophisticated, targeted drug delivery systems.

The hydrophilic PEG chains enhance the biocompatibility of nanoparticles by reducing immunogenicity and prolonging circulation time, a phenomenon known as the "stealth effect".[3][4] The terminal functional groups provide orthogonal handles for a two-step conjugation strategy. The carboxylic acid can be used to attach the linker to the nanoparticle surface or to a targeting ligand through stable amide bond formation.[5][6] The two azide groups are available for the covalent attachment of therapeutic agents or imaging probes via highly efficient and biocompatible "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8][9] This dual functionality allows for the creation of multifunctional nanoparticles capable of targeted delivery and/or the co-delivery of multiple therapeutic agents.

Key Features and Applications

  • Enhanced Biocompatibility: The dense layer of PEG chains minimizes nonspecific protein adsorption, reducing clearance by the reticuloendothelial system (RES).[10]

  • Prolonged Circulation: The "stealth" properties imparted by the PEGylation can lead to longer half-lives of the nanoparticle construct in the bloodstream, increasing the probability of reaching the target tissue.[3]

  • Versatile Conjugation Chemistry: The orthogonal reactive groups (one carboxylic acid and two azides) allow for a modular and flexible approach to nanoparticle functionalization.[1][11]

  • Targeted Drug Delivery: The carboxylic acid can be used to conjugate targeting moieties (e.g., antibodies, peptides, aptamers) that recognize specific receptors on diseased cells, thereby enhancing drug accumulation at the site of action and reducing off-target toxicity.[12][13]

  • Multi-Drug Delivery: The two azide functionalities enable the attachment of two different therapeutic agents or a combination of a therapeutic and an imaging agent, facilitating combination therapy and theranostics.[14]

  • Controlled Release: The design of the nanoparticle carrier itself can be tailored for controlled drug release in response to specific stimuli in the tumor microenvironment (e.g., pH, enzymes).[15]

Physicochemical Characterization of Functionalized Nanoparticles

The following tables present representative data for polymeric nanoparticles functionalized with N-(acid-PEG10)-N-bis(PEG10-azide) and loaded with a model chemotherapeutic drug.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results will vary depending on the nanoparticle composition, drug, and specific experimental conditions.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized Nanoparticles110 ± 50.15 ± 0.03-25 ± 3
Nanoparticles + Linker125 ± 70.18 ± 0.02-18 ± 4
Nanoparticles + Linker + Drug135 ± 80.21 ± 0.04-15 ± 3
Nanoparticles + Linker + Targeting Ligand + Drug145 ± 100.23 ± 0.05-12 ± 4

Table 2: Drug Loading and In Vitro Release Characteristics

Nanoparticle FormulationDrug Loading Content (wt%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
Nanoparticles + Linker + Drug4.5 ± 0.585 ± 515 ± 3%45 ± 5%
Nanoparticles + Linker + Targeting Ligand + Drug4.2 ± 0.482 ± 612 ± 2%42 ± 4%

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with N-(acid-PEG10)-N-bis(PEG10-azide)

This protocol describes the covalent attachment of the linker to a nanoparticle surface that displays carboxylic acid groups.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH, silica-COOH)

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Amine-PEG with a fluorescent tag (for quantification of surface functionalization)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxylic Acids: Add EDC (5-fold molar excess over carboxyl groups on nanoparticles) and NHS (10-fold molar excess) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Linker Conjugation: Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in MES buffer and add it to the activated nanoparticle suspension (10-fold molar excess over nanoparticles). Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Quenching and Purification: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM. Purify the functionalized nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.

  • Characterization: Resuspend the purified azide-functionalized nanoparticles in PBS. Characterize the size and zeta potential using Dynamic Light Scattering (DLS). The successful conjugation can be confirmed by quantifying the surface azide groups.[16]

G NP_COOH Carboxylated Nanoparticle Activated_NP NHS-activated Nanoparticle NP_COOH->Activated_NP Activation EDC_NHS EDC / NHS in MES Buffer EDC_NHS->Activated_NP Functionalized_NP Azide-Functionalized Nanoparticle Activated_NP->Functionalized_NP Conjugation Linker N-(acid-PEG10)-N-bis(PEG10-azide) Linker->Functionalized_NP Purification Quenching & Purification Functionalized_NP->Purification

Fig. 1: Workflow for nanoparticle functionalization.
Protocol 2: Conjugation of a Targeting Ligand via the Linker's Carboxylic Acid

This protocol details the attachment of an amine-containing targeting ligand to the terminal carboxylic acid of the linker already conjugated to a nanoparticle.

Materials:

  • Azide-functionalized nanoparticles from Protocol 1

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Nanoparticle Suspension: Disperse the azide-functionalized nanoparticles in MES buffer at 10 mg/mL.

  • Activation of Linker's Carboxylic Acid: Add EDC (5-fold molar excess over the linker) and NHS (10-fold molar excess) to the nanoparticle suspension. Incubate for 30 minutes at room temperature.

  • Ligand Conjugation: Dissolve the amine-containing targeting ligand in MES buffer and add it to the activated nanoparticle suspension (2-fold molar excess over the linker). React for 4 hours at room temperature.

  • Purification: Purify the targeted nanoparticles by centrifugation as described in Protocol 1.

  • Characterization: Characterize the size and zeta potential of the final targeted nanoparticles using DLS. Confirm the presence of the targeting ligand using an appropriate assay (e.g., ELISA for an antibody).

Protocol 3: Drug Conjugation via Click Chemistry

This protocol describes the attachment of an alkyne-modified drug to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1 or 2)

  • Alkyne-modified drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Prepare Click Chemistry Reagents: Prepare fresh stock solutions of CuSO4 (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

  • Reaction Setup: In a microcentrifuge tube, add the azide-functionalized nanoparticles (1 mg in water). Add the alkyne-modified drug (5-fold molar excess over azide groups).

  • Catalyst Preparation: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

  • Initiate Click Reaction: Add the CuSO4/THPTA mixture to the nanoparticle-drug solution (final copper concentration of 1 mM). Immediately add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Purify the drug-loaded nanoparticles by centrifugation to remove unreacted drug and catalyst components.

  • Characterization: Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC. Characterize the final particle size and zeta potential.

G Azide_NP Azide-Functionalized Nanoparticle Drug_Conjugated_NP Drug-Loaded Nanoparticle Azide_NP->Drug_Conjugated_NP Click Reaction Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->Drug_Conjugated_NP Catalyst CuSO4 / Sodium Ascorbate THPTA Catalyst->Drug_Conjugated_NP Purification Purification Drug_Conjugated_NP->Purification

Fig. 2: Workflow for drug conjugation via click chemistry.

Application Example: Targeting the PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to therapy. Nanoparticles functionalized with N-(acid-PEG10)-N-bis(PEG10-azide) can be engineered to co-deliver a targeting ligand and two different inhibitors of this pathway for a synergistic anti-cancer effect.

Conceptual Framework:

  • Targeting: The carboxylic acid of the linker is conjugated to an antibody fragment (Fab) that targets a receptor overexpressed on the cancer cell surface (e.g., HER2).

  • Dual Inhibition: The two azide groups are used to attach two different small molecule inhibitors via click chemistry: a PI3K inhibitor and an Akt inhibitor.

  • Mechanism of Action: The targeted nanoparticles are internalized by the cancer cells through receptor-mediated endocytosis. Once inside the cell, the inhibitors are released and simultaneously block the PI3K/Akt pathway at two different nodes, leading to a more potent inhibition of downstream signaling and induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tumor Receptor (e.g., HER2) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotion Nanoparticle Targeted Nanoparticle (Fab + PI3Ki + Akti) Nanoparticle->Receptor Binding & Internalization Nanoparticle->PI3K Inhibition Nanoparticle->Akt Inhibition

Fig. 3: Targeted inhibition of the PI3K/Akt pathway.

These application notes provide a framework for the utilization of N-(acid-PEG10)-N-bis(PEG10-azide) in the development of next-generation targeted drug delivery systems. The versatility of this linker opens up numerous possibilities for creating highly specific and effective nanomedicines.

References

Application Notes and Protocols for the Purification of N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in bioconjugation, drug delivery, and the development of complex molecular architectures such as antibody-drug conjugates (ADCs).[1] Its unique structure, featuring a carboxylic acid group and two azide (B81097) functionalities, allows for sequential or orthogonal conjugation to various biomolecules and nanoparticles. The hydrophilic PEG spacers enhance the solubility and biocompatibility of the resulting conjugates.[2]

Achieving high purity of this linker is critical for ensuring the homogeneity, efficacy, and safety of the final bioconjugate. Impurities, such as incompletely reacted starting materials, PEG oligomers of varying lengths, and side-products from synthesis, can lead to ill-defined products with reduced activity and potential immunogenicity.

These application notes provide detailed protocols for the purification of N-(acid-PEG10)-N-bis(PEG10-azide) using common laboratory techniques, primarily focusing on size-exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, methods for the characterization and quantification of the purified product are described.

Potential Impurities in Synthesis

The synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) typically involves the modification of a branched PEG backbone. Potential impurities that may be present in the crude product include:

  • Starting Materials: Unreacted branched PEG-triol or its precursors.

  • Intermediates: Partially reacted intermediates, such as N-(acid-PEG10)-N-(PEG10-azide)-N-(PEG10-hydroxyl) or mesylate-activated intermediates.[3]

  • Byproducts of Incomplete Azidation: Molecules where one or both azide groups have not been successfully incorporated.

  • PEG Oligomers of Varying Lengths: Commercial PEG starting materials often have a degree of polydispersity.

  • Reagents and Salts: Residual reagents from the synthesis, such as sodium azide, and inorganic salts.[3]

Purification Strategies

A multi-step purification strategy is recommended to achieve high purity of the target compound. The general workflow involves an initial desalting and removal of small molecule impurities, followed by high-resolution chromatographic separation.

G cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Characterization cluster_3 Final Product Crude Crude N-(acid-PEG10)-N-bis(PEG10-azide) Dialysis Dialysis / Tangential Flow Filtration (Removal of Salts and Small Molecules) Crude->Dialysis Initial Cleanup SEC Size-Exclusion Chromatography (SEC) (Separation by Hydrodynamic Volume) Dialysis->SEC Fractionation RP_HPLC Reversed-Phase HPLC (RP-HPLC) (High-Resolution Separation) SEC->RP_HPLC High-Purity Polishing Characterization Purity and Identity Confirmation (HPLC, NMR, MS) RP_HPLC->Characterization Quality Control Pure_Product Pure N-(acid-PEG10)-N-bis(PEG10-azide) Characterization->Pure_Product Final Approval

Caption: General workflow for the purification and characterization of the trifunctional PEG linker.

Data Presentation

The following tables summarize the expected outcomes of the purification process. The values are representative and may vary depending on the initial purity of the crude material and the specific instrumentation used.

Table 1: Purification Summary

Purification StepPurity (%)Yield (%)Key Impurities Removed
Crude Product60-80100Unreacted starting materials, intermediates, salts
After Dialysis/TFF70-8590-95Small molecule reagents, salts
After SEC85-9580-90Aggregates, significantly smaller PEG oligomers
After RP-HPLC>9860-75Closely related PEG impurities, isomers

Table 2: Characterization Data

TechniqueParameterSpecification
RP-HPLC Purity≥ 98% (by peak area at 220 nm)
Retention TimeConsistent with reference standard
¹H NMR Structure ConfirmationPeaks corresponding to PEG backbone, acid, and azide terminal groups
Mass Spec (ESI-MS) Molecular Weight[M+H]⁺, [M+Na]⁺ consistent with theoretical mass (1548.8 g/mol )

Experimental Protocols

Protocol 1: Desalting and Buffer Exchange by Dialysis

This step is designed to remove low molecular weight impurities such as salts and residual synthesis reagents from the crude product.

Materials:

  • Crude N-(acid-PEG10)-N-bis(PEG10-azide) solution

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Deionized water

  • Stir plate and stir bar

  • Appropriate size beaker

Procedure:

  • Pre-soak the dialysis tubing in deionized water according to the manufacturer's instructions.

  • Dissolve the crude product in a minimal amount of deionized water.

  • Load the sample into the dialysis tubing and securely close both ends.

  • Place the sealed tubing into a beaker containing a large volume of deionized water (at least 100 times the sample volume).

  • Stir the water gently on a stir plate at 4°C.

  • Change the water every 4-6 hours for a total of 4-5 changes over 24 hours.

  • Recover the sample from the dialysis tubing.

  • Lyophilize the sample to obtain a dry powder.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. This step is effective for removing high molecular weight aggregates and impurities with significantly different sizes.

Instrumentation and Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • SEC column suitable for low molecular weight polymers (e.g., Superdex™ Peptide, TSKgel® G2000SW)

  • Mobile Phase: Phosphate-buffered saline (PBS) or a similar aqueous buffer

  • Sample prepared from Protocol 1

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Dissolve the desalted product in the mobile phase at a known concentration (e.g., 10-20 mg/mL).

  • Inject the sample onto the column.

  • Monitor the elution profile using the detector. The main peak corresponding to the product should elute at a volume consistent with its molecular weight.

  • Collect fractions across the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC (see Protocol 4).

  • Pool the fractions with the highest purity.

  • Lyophilize the pooled fractions to obtain the SEC-purified product.

Protocol 3: High-Resolution Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC provides high-resolution separation based on hydrophobicity and is crucial for removing closely related impurities.[4][5]

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 or C8 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Sample from Protocol 2

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 10-20%) at a constant flow rate.

  • Dissolve the SEC-purified product in Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for optimal resolution of PEG oligomers.[6] (e.g., 20-60% B over 40 minutes).

  • Monitor the elution at 214 or 220 nm.

  • Collect fractions corresponding to the main product peak.

  • Confirm the purity of the fractions using analytical RP-HPLC.

  • Pool the purest fractions.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the aqueous solution to obtain the final pure product.

G cluster_0 Sample Preparation cluster_1 RP-HPLC Protocol cluster_2 Post-Purification cluster_3 Final Product Prep Dissolve SEC-purified product in Mobile Phase A Inject Inject sample onto C18 column Prep->Inject Gradient Apply linear gradient (e.g., 20-60% ACN with 0.1% TFA) Inject->Gradient Detect Monitor elution at 220 nm Gradient->Detect Collect Collect fractions of the main peak Detect->Collect Analyze Analyze fraction purity (Analytical RP-HPLC) Collect->Analyze Pool Pool pure fractions Analyze->Pool Lyophilize Rotary Evaporation & Lyophilization Pool->Lyophilize Pure_Product High-Purity Product (>98%) Lyophilize->Pure_Product

Caption: Workflow for the high-resolution purification of the PEG linker by RP-HPLC.

Protocol 4: Purity and Identity Characterization

A. Analytical Reversed-Phase HPLC

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phases: As in Protocol 3.

  • Gradient: A standard gradient (e.g., 10-90% B over 20 minutes) can be used for rapid purity assessment.

  • Detection: UV at 214/220 nm.

  • Analysis: Integrate the peak area to determine the purity of the sample.

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample: 5-10 mg of the final lyophilized product.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O).

  • Analysis: Confirm the presence of characteristic peaks for the PEG backbone (multiplet around 3.6 ppm), and signals corresponding to the protons adjacent to the acid and azide functional groups. The integration of these signals should be consistent with the expected structure.[7]

C. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) is recommended.

  • Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Analysis: Identify the molecular ions corresponding to the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺. The observed mass should match the theoretical mass of N-(acid-PEG10)-N-bis(PEG10-azide) (1548.8 g/mol ).

Conclusion

The purification of N-(acid-PEG10)-N-bis(PEG10-azide) to a high degree of purity is essential for its successful application in research and drug development. The combination of dialysis, size-exclusion chromatography, and reversed-phase HPLC provides a robust workflow to remove a wide range of potential impurities. Rigorous analytical characterization by HPLC, NMR, and MS is necessary to confirm the purity and identity of the final product, ensuring reproducibility and reliability in subsequent conjugation reactions.

References

Application Notes and Protocols for N-(acid-PEG10)-N-bis(PEG10-azide) in Multivalent Conjugate Creation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the creation of complex, multivalent bioconjugates. This reagent possesses a terminal carboxylic acid and two terminal azide (B81097) functionalities, enabling the sequential or simultaneous attachment of different molecules. The branched architecture allows for a higher payload capacity, making it an ideal tool in drug delivery research, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][] The hydrophilic PEG10 spacers enhance the solubility and stability of the resulting conjugates in aqueous media, potentially reducing aggregation and improving pharmacokinetic properties.[1][3][4]

The azide groups are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry," which are highly efficient and bioorthogonal reactions for conjugation with alkyne-modified molecules.[3][4] The carboxylic acid can be activated to form a stable amide bond with primary amine groups on biomolecules like proteins, peptides, or small molecule drugs.[4] This dual reactivity allows for a modular and versatile approach to constructing multivalent systems.

Advantages of N-(acid-PEG10)-N-bis(PEG10-azide) in Multivalent Conjugation

The use of a branched PEG linker such as N-(acid-PEG10)-N-bis(PEG10-azide) offers several advantages over linear linkers in the development of bioconjugates:

  • Higher Payload Capacity: The two azide arms enable the attachment of multiple copies of a molecule (e.g., a cytotoxic drug, an imaging agent, or a targeting ligand) to a single point of attachment on a carrier molecule. This can lead to enhanced potency or signal intensity.

  • Improved Pharmacokinetics: PEGylation is known to increase the in vivo half-life of therapeutics by increasing their hydrodynamic size, which reduces renal clearance.[5] The branched structure provides a superior shielding effect, which can further protect the conjugate from enzymatic degradation and reduce immunogenicity.

  • Enhanced Solubility: The hydrophilic nature of the PEG chains can improve the solubility of hydrophobic drugs or biomolecules, which can be a significant challenge in formulation development.[1]

  • Versatile Conjugation Strategies: The presence of two distinct types of reactive groups (acid and azides) allows for controlled, stepwise conjugation of different molecular entities.

Characterization of Multivalent Conjugates

The successful synthesis and purification of multivalent conjugates require rigorous characterization to ensure homogeneity, stability, and desired stoichiometry. Due to the complex nature of PEGylated and multivalent biomolecules, a combination of analytical techniques is typically employed.

Table 1: Summary of Analytical Techniques for Characterization of Multivalent Conjugates
Analytical TechniqueInformation ObtainedReferences
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Absolute molar mass of the conjugate, degree of PEGylation (number of linkers per molecule), and assessment of aggregation and homogeneity. This technique is crucial as PEGylated proteins behave differently from standard globular proteins in SEC.[6][7][8][9][10]
Dynamic Light Scattering (DLS) Hydrodynamic radius (Rh) of the conjugate, providing insights into its size and conformation in solution. Can be used to assess stability in different buffers and screen for aggregation. DLS can also differentiate between conjugates with linear and branched PEGs.[11][12]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visual confirmation of successful conjugation through a shift in molecular weight. Can provide an estimation of conjugation efficiency and product distribution. It is a qualitative or semi-quantitative technique for these complex molecules.[1][13][14]
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Precise mass determination of the conjugate, allowing for confirmation of the final product structure and determination of the drug-to-antibody ratio (DAR) in ADCs.[15][16]
UV-Vis Spectroscopy Quantification of protein and conjugated payload concentrations, which is necessary for determining the degree of conjugation.[8]
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Assessment of purity and can be used to separate different conjugated species.[16]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a multivalent conjugate using N-(acid-PEG10)-N-bis(PEG10-azide). Optimization will be required for specific applications and molecules.

Protocol 1: Two-Step Conjugation to a Protein Carrier

This protocol describes the attachment of the linker to a protein via its carboxylic acid, followed by the conjugation of alkyne-modified payloads to the azide groups.

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Alkyne-functionalized payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., SEC column)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in an appropriate organic solvent (e.g., DMSO).

    • Add a molar excess of NHS and EDC to the linker solution and incubate at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution at a desired molar ratio.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time will need to be optimized.

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

    • Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.

  • Click Chemistry Conjugation of the Payload:

    • To the purified protein-linker conjugate, add the alkyne-functionalized payload.

    • Prepare a fresh solution of copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Add the copper catalyst and reducing agent to the reaction mixture to initiate the CuAAC reaction.

    • Incubate the reaction at room temperature, protected from light if the payload is light-sensitive.

    • Purify the final multivalent conjugate using SEC to remove unreacted payload and catalyst.

  • Characterization:

    • Characterize the final conjugate using the techniques outlined in Table 1 to determine the degree of conjugation, purity, and stability.

Protocol 2: Characterization by SEC-MALS

Instrumentation:

  • HPLC system with a size-exclusion column suitable for the molecular weight range of the conjugate.

  • Multi-Angle Light Scattering (MALS) detector.

  • Differential Refractive Index (dRI) detector.

  • UV detector.

Procedure:

  • System Setup and Calibration:

    • Equilibrate the SEC column with the appropriate mobile phase (e.g., PBS).

    • Calibrate the detectors according to the manufacturer's instructions, typically using a well-characterized protein standard like BSA.

  • Sample Analysis:

    • Inject the purified multivalent conjugate onto the SEC column.

    • Collect data from the MALS, dRI, and UV detectors simultaneously.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the collected data.

    • The software will use the signals from the three detectors to calculate the absolute molar mass of the protein and the conjugated PEG linker at each point across the elution peak.

    • This analysis will provide the overall molar mass of the conjugate, the degree of substitution (number of linkers per protein), and the extent of aggregation.[6][8][9]

Visualizations

G cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Conjugation to Protein cluster_purification1 Step 3: Purification cluster_conjugation2 Step 4: Click Chemistry cluster_purification2 Step 5: Final Purification Linker N-(acid-PEG10)-N-bis(PEG10-azide) NHS_EDC NHS / EDC Linker->NHS_EDC ActivatedLinker Activated Linker (NHS Ester) NHS_EDC->ActivatedLinker Protein Protein (e.g., Antibody) ActivatedLinker->Protein ProteinLinker Protein-Linker Conjugate Protein->ProteinLinker Purification1 Size-Exclusion Chromatography ProteinLinker->Purification1 PurifiedProteinLinker Purified Protein-Linker Purification1->PurifiedProteinLinker Payload Alkyne-Payload (x2) PurifiedProteinLinker->Payload Catalyst CuSO4 / Na-Ascorbate Payload->Catalyst MultivalentConjugate Multivalent Conjugate Catalyst->MultivalentConjugate Purification2 Size-Exclusion Chromatography MultivalentConjugate->Purification2 FinalProduct Final Multivalent Conjugate Purification2->FinalProduct

Caption: Workflow for synthesizing a multivalent conjugate.

Caption: Structure of a multivalent conjugate.

G cluster_workflow Characterization Workflow Sample Purified Multivalent Conjugate SEC Size-Exclusion Chromatography Sample->SEC Detectors MALS + dRI + UV Detectors SEC->Detectors DataAnalysis Data Analysis Software Detectors->DataAnalysis Results Molar Mass Degree of Conjugation Aggregation Purity DataAnalysis->Results

Caption: Workflow for conjugate characterization.

References

Application Notes & Protocols: Experimental Design for Using Trifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trifunctional linkers are advanced chemical tools that possess three distinct reactive sites. This architecture allows for the covalent conjugation of three different molecules, offering significant advantages over traditional bifunctional linkers. In drug development, this enables the creation of more sophisticated and potent therapeutic constructs, such as antibody-drug conjugates (ADCs) with dual payloads, advanced Proteolysis Targeting Chimeras (PROTACs), and innovative tools for mapping protein-protein interactions.[1][2][3] These linkers provide enhanced versatility, allowing for the simultaneous attachment of a targeting moiety, one or two therapeutic payloads, a detection tag, or a solubility-enhancing group.[1] The rational design of the linker's length, composition, and attachment chemistry is critical for the efficacy and selectivity of the final conjugate.[4][5]

Application 1: Development of Dual-Payload Antibody-Drug Conjugates (ADCs)

Trifunctional linkers enable the site-specific preparation of ADCs carrying two distinct cytotoxic drugs.[3] This strategy can overcome drug resistance and potentially create synergistic anti-cancer effects by targeting different cellular mechanisms simultaneously.[3]

Logical Workflow for Dual-Payload ADC Development

The overall process involves synthesizing a heterotrifunctional linker, sequentially conjugating two different payloads to it, and finally attaching the dual-payload linker to a monoclonal antibody.

G cluster_0 Phase 1: Linker-Payload Synthesis cluster_1 Phase 2: Antibody Conjugation cluster_2 Phase 3: Purification & Characterization A Synthesize Heterotrifunctional Linker (e.g., Maleimide (B117702), Azide, Alkyne arms) B Conjugate Payload 1 (e.g., MMAE via Click Chemistry) A->B 1. Orthogonal Reaction C Conjugate Payload 2 (e.g., PBD via Oxime Ligation) B->C 2. Second Orthogonal Reaction E Conjugate Dual-Payload Linker to Antibody (via Thiol-Maleimide reaction) C->E D Reduce Antibody Interchain Disulfides (generate reactive thiols) D->E 3. Site-Specific Conjugation F Purify ADC (e.g., Size Exclusion Chromatography) G Characterize ADC (HIC, MS, SDS-PAGE) F->G H Functional Assays (Cytotoxicity, Bystander Effect) G->H

Caption: Workflow for synthesizing and testing a dual-payload ADC.

Experimental Protocols

Protocol 1: Synthesis of a Heterotrifunctional Linker This protocol outlines a general strategy for synthesizing a linker with three orthogonal reactive groups (e.g., maleimide, alkyne, and azide), often built upon a core molecule like lysine.[6]

  • Core Preparation: Start with a protected amino acid core, such as Fmoc-Lys(Boc)-OH.

  • First Arm Attachment: Couple the carboxylic acid group to a resin for solid-phase synthesis.

  • Orthogonal Deprotection: Selectively deprotect one of the amino groups (e.g., the Fmoc group with piperidine) and react it with a molecule containing one of the desired functionalities (e.g., an alkyne-containing carboxylic acid).

  • Second Arm Attachment: Deprotect the second amino group (e.g., the Boc group with TFA) and react it with a molecule containing the second functionality (e.g., an azide-containing NHS ester).

  • Third Arm and Cleavage: Attach the third functionality (e.g., a maleimide group) and cleave the completed linker from the resin.

  • Purification: Purify the final trifunctional linker product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Site-Specific Antibody Conjugation and Characterization This protocol describes the conjugation of a dual-payload linker to an antibody via reduced interchain disulfides and subsequent characterization.

  • Antibody Preparation:

    • Prepare the monoclonal antibody (mAb) in a phosphate-buffered saline (PBS) solution, pH 7.4.

    • Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mAb solution.

    • Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds, exposing reactive thiol groups.

  • Conjugation Reaction:

    • Add the purified dual-payload linker-drug construct to the reduced mAb solution at a 5-fold molar excess relative to the available thiol groups.

    • Allow the reaction to proceed at room temperature for 1 hour or at 4°C overnight. The maleimide group on the linker will react with the antibody's thiol groups.

  • Purification:

    • Remove unreacted linker-drug molecules and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of linker-drugs per antibody using hydrophobic interaction chromatography (HIC-HPLC).[7] Different species (DAR 0, 2, 4, etc.) will have distinct retention times.

    • Mass Confirmation: Use mass spectrometry (MS) under denaturing and reducing conditions to confirm the mass of the light and heavy chains, verifying payload conjugation.[7][8]

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC-HPLC.

Data Presentation: ADC Characterization Summary
ADC ConstructAverage DAR (by HIC-HPLC)Monomer Purity (by SEC)Cytotoxicity IC50 (nM) vs. HER2+ Cells
ADC-Payload A3.8>98%15.2
ADC-Payload B3.7>97%25.8
ADC-Dual Payload3.9>95%1.5

Application 2: Design of Trivalent PROTACs

Trifunctional linkers can be used to create trivalent PROTACs that engage a target Protein of Interest (POI) and simultaneously recruit two different E3 ligases (e.g., VHL and Cereblon).[4] This can lead to enhanced degradation efficiency, overcome resistance mechanisms, and potentially provide tissue-selective degradation.[4]

Signaling Pathway: Trivalent PROTAC Mechanism of Action

This diagram illustrates how a trivalent PROTAC facilitates the formation of a quaternary complex, leading to enhanced ubiquitination and degradation of a target protein.

G cluster_0 Trivalent PROTAC Action cluster_1 Cellular Machinery PROTAC Trivalent PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI binds E3_1 E3 Ligase 1 (VHL) PROTAC->E3_1 recruits E3_2 E3 Ligase 2 (CRBN) PROTAC->E3_2 recruits Proteasome 26S Proteasome POI->Proteasome targeted to E3_1->POI Poly-Ubiquitination E3_2->POI Ubi Ubiquitin Degradation Degradation of POI Proteasome->Degradation leads to

Caption: Mechanism of a trivalent PROTAC recruiting two E3 ligases.

Experimental Protocols

Protocol 3: Synthesis of a Trivalent PROTAC This protocol is based on a convergent strategy using a trifunctional core to connect three ligands.[4]

  • Core Synthesis: Synthesize a trifunctional core, such as a Y-type linker derived from natural amino acids.[4] This core should have three distinct, orthogonally protected reactive handles.

  • Ligand 1 Attachment: Deprotect the first handle and use standard coupling chemistry (e.g., amide bond formation) to attach the ligand for the POI (e.g., a BET inhibitor).[5]

  • Ligand 2 Attachment: Deprotect the second handle and attach the ligand for the first E3 ligase (e.g., a VHL ligand).

  • Ligand 3 Attachment: Deprotect the third handle and attach the ligand for the second E3 ligase (e.g., a CRBN ligand).

  • Purification: Purify the final trivalent PROTAC using RP-HPLC and confirm its structure and purity via NMR and high-resolution mass spectrometry (HRMS).

Protocol 4: Western Blot for Protein Degradation This assay quantifies the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the trivalent PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI (e.g., anti-BRD4) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.

Data Presentation: PROTAC Degradation Efficiency
PROTAC ConstructTarget ProteinDC50 (nM)Dmax (%) at 1 µM
Bifunctional (VHL)BRD45585
Bifunctional (CRBN)BRD412070
Trivalent (VHL+CRBN)BRD48>95

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Application 3: Chemical Cross-linking Mass Spectrometry (CXMS)

Trifunctional cross-linkers are designed to improve CXMS workflows for studying protein-protein interactions and protein conformations.[9][10] These linkers typically contain two protein-reactive groups (e.g., NHS esters for lysines) and a third handle (e.g., a biotin (B1667282) tag) for affinity purification of the cross-linked peptides.[9][10]

Experimental Workflow for CXMS

This workflow shows the steps involved in using a trifunctional, enrichable cross-linker to identify protein-protein interactions.

G A 1. Cross-linking Incubate protein complex or cell lysate with trifunctional cross-linker (e.g., Leiker) B 2. Proteolytic Digestion Digest cross-linked proteins into peptides (e.g., with Trypsin) A->B C 3. Affinity Purification Enrich cross-linked peptides using the linker's tag (e.g., Streptavidin beads for Biotin) B->C D 4. Elution Cleave the linker to release peptides from the affinity matrix C->D E 5. LC-MS/MS Analysis Separate and sequence the released peptides D->E F 6. Data Analysis Identify cross-linked peptide pairs using specialized software (e.g., pLink) E->F G Protein Interaction Network Map F->G

Caption: Workflow for CXMS using an enrichable trifunctional linker.

Experimental Protocols

Protocol 5: CXMS of a Protein Complex This protocol is adapted from methodologies using enrichable cross-linkers like Leiker.[9][10]

  • Cross-linking Reaction:

    • Prepare the purified protein complex in a suitable buffer (e.g., HEPES, pH 7.5).

    • Add the trifunctional cross-linker (dissolved in DMSO) to the protein solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Protein Digestion:

    • Denature the cross-linked proteins by adding urea (B33335) to 8 M.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the solution to <2 M urea and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Enrichment of Cross-linked Peptides:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Incubate the peptide solution with streptavidin-coated agarose (B213101) beads for 2 hours to capture the biotin-tagged cross-linked peptides.[9]

    • Wash the beads extensively with high-salt and low-salt buffers to remove non-specifically bound peptides.

  • Elution and MS Analysis:

    • Elute the cross-linked peptides by cleaving the linker. For a linker with a disulfide bond, this can be done with a reducing agent like sodium dithionite.[9]

    • Desalt the eluted peptides using a C18 StageTip.

    • Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., pLink) to search the MS/MS spectra against a protein sequence database to identify the inter- and intra-protein cross-linked peptide pairs.[9]

Data Presentation: CXMS Results Summary
SampleTotal Cross-linked Peptide PairsIntra-protein LinksInter-protein Links (PPIs)
Purified 70S Ribosome22212795
E. coli Cell Lysate3130Not specified677
C. elegans Cell Lysate893Not specified121
(Data adapted from studies using the Leiker trifunctional cross-linker)[9][10]

References

Application Notes and Protocols for Nanoparticle Functionalization using N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. N-(acid-PEG10)-N-bis(PEG10-azide) is a novel trifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for versatile and efficient surface modification of a wide range of nanoparticles. This linker offers a unique combination of functionalities: a terminal carboxylic acid and two terminal azide (B81097) groups, each extended by a 10-unit PEG chain.

The branched PEG architecture provides several advantages over linear PEG linkers, including an increased hydrodynamic radius, which can enhance in vivo circulation time by reducing renal clearance. The carboxylic acid group allows for covalent attachment to nanoparticles with amine surface groups or for the conjugation of amine-containing molecules. The two azide groups serve as handles for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This dual azide functionality allows for the attachment of two different or multiple copies of the same alkyne-containing molecule, such as targeting ligands, imaging agents, or therapeutic payloads.

These application notes provide an overview of the utility of N-(acid-PEG10)-N-bis(PEG10-azide) in nanoparticle functionalization and present detailed protocols for the modification of common nanoparticle platforms.

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chains form a dense brush-like layer on the nanoparticle surface, which minimizes non-specific protein adsorption (opsonization), reduces aggregation, and decreases recognition by the immune system.[1]

  • Prolonged Circulation Time: The branched structure of the PEG linker increases the hydrodynamic volume of the nanoparticle, which can lead to a longer half-life in vivo compared to linear PEG linkers of similar molecular weight.[2][3]

  • Multifunctional Conjugation: The trifunctional nature of the linker allows for a three-pronged approach to functionalization:

    • Anchoring: The carboxylic acid group provides a stable anchor point to the nanoparticle surface.

    • Targeting and Imaging: The two azide groups can be used to attach targeting moieties (e.g., antibodies, peptides, aptamers) and/or imaging agents (e.g., fluorescent dyes, contrast agents) via click chemistry.[4]

  • Increased Drug Loading: The two azide functionalities offer the potential for a higher drug-to-nanoparticle ratio compared to linear linkers with a single reactive group.[5]

Data Presentation: Quantitative Comparison of Linker Architectures

The choice of PEG linker architecture significantly impacts the physicochemical properties and in vivo behavior of nanoparticles. Branched PEG linkers, such as N-(acid-PEG10)-N-bis(PEG10-azide), generally exhibit a larger hydrodynamic radius compared to their linear counterparts of similar molecular weight, which is a key factor in reducing renal clearance and extending circulation half-life.[2][6]

Table 1: Comparison of Hydrodynamic Radii for Different PEG Architectures on Nanoparticles

Linker TypeNanoparticle CorePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
LinearPolystyrene225.8[7]
LinearPolystyrene529.1[7]
LinearPolystyrene1034.5[7]
Branched (4-arm) Polystyrene 10 32.1 [7]

Note: This table presents representative data from a study comparing linear and branched PEG coatings on polystyrene nanoparticles. While not specific to N-(acid-PEG10)-N-bis(PEG10-azide), it illustrates the general principle of how branched architectures influence hydrodynamic size.

Table 2: In Vivo Circulation Half-life of Nanomaterials with Linear vs. Branched PEG Coatings

NanomaterialLinker TypeCirculation Half-life (t1/2)Reference
Single-Walled Carbon NanotubesLinear PEG5.4 h[3]
Single-Walled Carbon Nanotubes Branched PEG 22.1 h [3]

Note: This table highlights the significant improvement in circulation time achievable with branched PEGylation, a key advantage of using linkers like N-(acid-PEG10)-N-bis(PEG10-azide).

Experimental Protocols

The following protocols provide a general framework for the functionalization of nanoparticles with N-(acid-PEG10)-N-bis(PEG10-azide). Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) may be necessary for specific nanoparticle systems.

Protocol 1: Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of the linker to nanoparticles with primary amine groups on their surface (e.g., amine-functionalized silica (B1680970) or iron oxide nanoparticles) via amide bond formation.

Materials:

  • Amine-functionalized nanoparticles

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugation equipment suitable for nanoparticle separation

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF to a desired concentration (e.g., 10 mg/mL).

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the linker solution.

    • Incubate at room temperature for 1 hour with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in anhydrous DMF.

    • Add the activated linker solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker relative to the estimated surface amine groups is recommended.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unreacted linker and coupling agents. The number of washing steps will depend on the nanoparticle type and initial linker concentration.

    • After the final wash, resuspend the azide-functionalized nanoparticles in the desired buffer for storage or further modification.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the azide group by a characteristic peak around 2100 cm⁻¹.

  • Dynamic Light Scattering (DLS): Measure the increase in hydrodynamic diameter and changes in zeta potential after functionalization.

  • Thermogravimetric Analysis (TGA): Quantify the amount of linker grafted onto the nanoparticle surface.

Protocol 2: Click Chemistry Conjugation of Alkyne-Containing Molecules

This protocol details the attachment of an alkyne-modified molecule (e.g., a targeting peptide or a fluorescent dye) to the azide-functionalized nanoparticles via CuAAC.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Degassed PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA (if used) in degassed PBS.

  • Click Reaction:

    • In a reaction vessel, disperse the azide-functionalized nanoparticles in degassed PBS.

    • Add the alkyne-containing molecule to the nanoparticle suspension (a 5 to 20-fold molar excess relative to the azide groups is a good starting point).

    • If using THPTA, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio.

    • Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of approximately 100-500 µM.

    • Initiate the reaction by adding a 5-fold molar excess of sodium ascorbate relative to CuSO₄.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light if using fluorescent molecules.

  • Purification:

    • Purify the dually functionalized nanoparticles by centrifugation or size exclusion chromatography to remove unreacted molecules and copper catalyst.

Characterization:

  • UV-Vis or Fluorescence Spectroscopy: Confirm the conjugation of the molecule of interest by its characteristic absorbance or emission spectrum.

  • Gel Electrophoresis (for proteins/peptides): Analyze the shift in molecular weight after conjugation.

  • High-Performance Liquid Chromatography (HPLC): Quantify the amount of conjugated molecule.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Linker Activation & Nanoparticle Functionalization cluster_1 Step 2: Dual Functionalization via Click Chemistry NP Amine-Functionalized Nanoparticle Azide_NP Azide-Functionalized Nanoparticle NP->Azide_NP Amide Bond Formation Linker N-(acid-PEG10)-N-bis(PEG10-azide) EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activate Acid EDC_NHS->Azide_NP Click_Rxn CuAAC or SPAAC 'Click' Reaction Azide_NP->Click_Rxn Alkyne_Mol1 Alkyne-Molecule 1 (e.g., Targeting Ligand) Alkyne_Mol1->Click_Rxn Alkyne_Mol2 Alkyne-Molecule 2 (e.g., Drug/Dye) Alkyne_Mol2->Click_Rxn Final_NP Dually Functionalized Nanoparticle Click_Rxn->Final_NP

Caption: Workflow for nanoparticle functionalization.

Cellular Uptake and Action Pathway

G cluster_0 Extracellular cluster_1 Intracellular NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation/ pH Change Target Intracellular Target Drug_Release->Target Therapeutic Effect

Caption: Targeted nanoparticle uptake and drug release.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(acid-PEG10)-N-bis(PEG10-azide) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using N-(acid-PEG10)-N-bis(PEG10-azide).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the two primary reaction steps involving this linker: amide bond formation via its carboxylic acid group and click chemistry via its terminal azide (B81097) groups.

Section 1: Amide Bond Formation with the Carboxylic Acid Group

This section focuses on the coupling of the terminal carboxylic acid of the PEG linker to primary amine-containing molecules (e.g., proteins, peptides, small molecules) using activators like EDC and NHS.

Q1: I am observing very low or no yield in my amide coupling reaction. What are the common causes?

Low yields in EDC/NHS-mediated coupling reactions are frequently due to suboptimal reaction conditions or reagent degradation.[1][2] Key factors to investigate include:

  • Inactive EDC or NHS: These reagents are moisture-sensitive. Ensure they are stored in a desiccator and brought to room temperature before opening to prevent condensation.[1] Using fresh, anhydrous reagents is highly recommended.

  • Incorrect pH: The reaction proceeds in two stages, each with a different optimal pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0.[3] The subsequent reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.2-8.0.[1][4]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG linker, significantly reducing your yield.[1][4]

  • Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis. The conjugation step should be performed immediately after the activation step.[1]

Q2: My protein is precipitating during the PEGylation reaction. How can I prevent this?

Protein precipitation during PEGylation can occur due to a high degree of modification, leading to changes in solubility.[1] Consider the following adjustments:

  • Reduce the Molar Excess of the PEG Linker: Start with a lower molar ratio of the activated PEG linker to your protein. A 10-20 fold molar excess of the linker is a common starting point, but this may need to be optimized for your specific protein.[1]

  • Optimize Buffer Conditions: Ensure your protein is at a suitable concentration in a buffer that maintains its stability and solubility throughout the reaction.

Q3: How can I confirm that the carboxylic acid group has been successfully activated with EDC/NHS?

You can monitor the activation step using analytical techniques like LC-MS or TLC.[1] For small molecule conjugations, the formation of the NHS ester will result in a change in mass and chromatographic retention time.

Section 2: Click Chemistry with the Azide Groups

This section provides guidance for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which conjugates the two azide termini of the PEG linker to alkyne-containing molecules.

Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has a very low yield. What should I check first?

Low yields in CuAAC reactions are often traced back to the catalyst's state or reagent quality.[5]

  • Oxidation of Copper(I) Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen present in the reaction mixture.[5][6] It is crucial to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[5][7]

  • Poor Reagent Quality: Verify the purity and integrity of your alkyne-containing molecule and the N-(acid-PEG10)-N-bis(PEG10-azide) linker. The sodium ascorbate (B8700270) reducing agent can also degrade over time; use a freshly prepared solution.[5]

  • Use of a Stabilizing Ligand: Ligands such as THPTA can stabilize the Cu(I) catalyst, prevent its oxidation, and improve its solubility, especially in aqueous media used for bioconjugation.[7]

Q2: What are the optimal solvent and temperature conditions for a click reaction with this PEG linker?

The PEG component of the linker enhances its solubility in a variety of solvents.

  • Solvents: CuAAC reactions are effective in a range of solvents, often in aqueous mixtures. Common choices include DMSO, DMF, acetonitrile, and alcohols mixed with water.[5] The key is to ensure all reactants are fully dissolved.

  • Temperature: These reactions are typically performed at room temperature. However, if the reaction is slow or involves sterically hindered substrates, gentle heating (e.g., 40-60°C) can sometimes improve the yield.[5]

Q3: I see multiple spots on my TLC/LC-MS analysis of the reaction mixture. What could be the cause?

Besides the desired product, side products can arise from incomplete reactions or side reactions. If you have already performed the amide coupling, ensure that any remaining EDC/NHS has been quenched or removed before proceeding with the click chemistry step, as these could potentially react with other components in your click reaction mixture.

Section 3: Purification

Q1: I'm having difficulty purifying my final PEGylated product. What methods are recommended?

The purification of PEGylated compounds is known to be challenging due to their physical properties.[8]

  • For PEGylated Proteins: Ion-exchange chromatography is often the method of choice as it can separate products based on the change in surface charge after PEGylation.[9][] Size-exclusion chromatography (SEC) is effective for removing unreacted, low molecular weight PEG linkers from larger biomolecules.[]

  • For PEGylated Small Molecules: Purification on silica (B1680970) gel can be difficult due to the polar nature of PEG, which can cause streaking.[8] Solvent systems like chloroform-methanol or DCM-methanol are often used.[8] In some cases, specialized techniques like complexation with magnesium chloride have been used to precipitate and purify PEG-containing small molecules.[11] Dialysis using a low molecular weight cutoff (MWCO) membrane (e.g., 1-3 kDa) can be effective for removing the unconjugated linker from larger molecules.[1]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Amide Coupling Reaction

ReagentMolar Equivalents (relative to Amine-Molecule)PurposeReference
N-(acid-PEG10)-N-bis(PEG10-azide)10-20 fold excess (starting point)Drive the reaction towards product formation.[1]
EDC1.2 - 2.0Activate the carboxylic acid group.[1][3]
NHS/Sulfo-NHS1.2 - 2.0Form a more stable amine-reactive intermediate.[1][3]

Table 2: Recommended pH Conditions for Two-Step Amide Coupling

Reaction StepBuffer TypeRecommended pHRationaleReference
Activation Amine-free (e.g., MES)4.5 - 6.0Most efficient activation of the carboxylic acid by EDC/NHS.[1][3][4]
Conjugation Amine-free (e.g., PBS, Borate)7.2 - 8.0Most efficient reaction of NHS-ester with primary amines.[1][3][4]

Experimental Protocols

Protocol 1: General Two-Step Amide Coupling to an Amine-Containing Molecule
  • Reagent Preparation:

    • Equilibrate N-(acid-PEG10)-N-bis(PEG10-azide), EDC, and NHS to room temperature before opening to prevent moisture absorption.[1]

    • Prepare a stock solution of the PEG linker in an anhydrous solvent like DMSO or DMF.[3]

    • Prepare fresh stock solutions of EDC and NHS in an amine-free activation buffer (e.g., MES buffer, pH 5.5).[1][3]

  • Activation of PEG Linker:

    • In a reaction vessel, dissolve the N-(acid-PEG10)-N-bis(PEG10-azide) in the activation buffer.

    • Add the EDC solution followed by the NHS solution to the PEG linker solution. Refer to Table 1 for recommended molar ratios.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]

  • Conjugation to Amine-Containing Molecule:

    • Dissolve your amine-containing molecule (e.g., protein) in a suitable amine-free coupling buffer (e.g., PBS, pH 7.4).[4]

    • Immediately add the activated PEG linker solution to the amine-containing molecule solution.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6]

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer like Tris or a small molecule like hydroxylamine (B1172632) to consume any unreacted NHS-activated PEG linker.[3]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or ion-exchange chromatography.[9][]

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-containing molecule and the azide-functionalized PEG conjugate in a suitable solvent (e.g., DMSO, water).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO₄) in water.[5]

      • Sodium ascorbate in water.[5]

      • A copper-chelating ligand (e.g., THPTA) in water.[7]

  • Reaction Setup:

    • In a clean reaction vessel, add the solution of your azide-PEG conjugate and the alkyne-containing molecule.

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

    • To this mixture, add the ligand solution followed by the CuSO₄ solution. The order is important to pre-form the copper-ligand complex.[5][7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, purify the product using a suitable chromatographic technique.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification PEG_Acid N-(acid-PEG)-N-bis(azide) Activated_PEG NHS-activated PEG PEG_Acid->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate PEGylated Molecule Activated_PEG->Conjugate 2h RT or O/N 4°C Amine_Molecule Amine-Molecule (e.g., Protein) Amine_Molecule->Conjugate Purification Dialysis / SEC / IEX Conjugate->Purification

Caption: Workflow for EDC/NHS-mediated amide coupling.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction CuAAC Reaction PEG_Azide PEG-bis(azide) Conjugate Product Triazole-linked Product PEG_Azide->Product Alkyne Alkyne-Molecule Alkyne->Product CuSO4 CuSO4 + Ligand CuSO4->Product Catalyst Ascorbate Sodium Ascorbate Ascorbate->Product Reductant

Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting_Logic Start Low Reaction Yield? Reaction_Type Which Reaction? Start->Reaction_Type Amide_Coupling Amide Coupling Reaction_Type->Amide_Coupling EDC/NHS Click_Chemistry Click Chemistry Reaction_Type->Click_Chemistry CuAAC Check_Reagents_Amide Check EDC/NHS Activity (Use Fresh/Anhydrous) Amide_Coupling->Check_Reagents_Amide Check_Reagents_Click Check Reagent Purity (Azide, Alkyne, Ascorbate) Click_Chemistry->Check_Reagents_Click Check_pH Verify pH for Activation (4.5-6.0) & Conjugation (7.2-8.0) Check_Reagents_Amide->Check_pH Check_Buffer Use Amine-Free Buffers (MES, PBS, Borate) Check_pH->Check_Buffer Check_Catalyst Prevent Cu(I) Oxidation (Degas Solvents, Inert Atm.) Check_Reagents_Click->Check_Catalyst Use_Ligand Use Stabilizing Ligand (e.g., THPTA) Check_Catalyst->Use_Ligand

Caption: Troubleshooting logic for low reaction yields.

References

troubleshooting low yield in N-(acid-PEG10)-N-bis(PEG10-azide) conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG10)-N-bis(PEG10-azide) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating N-(acid-PEG10)-N-bis(PEG10-azide) to a primary amine-containing molecule?

The conjugation process involves a two-step reaction, each with its own ideal pH range for maximum efficiency. It is highly recommended to perform the reaction as a two-step process with different pH conditions.[1][2]

  • Activation Step (Carboxyl Activation): The activation of the terminal carboxylic acid on the PEG reagent using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5.[1][2] This is because the primary amine needs to be in its unprotonated form to be an effective nucleophile.[1][2] A common buffer for this step is phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for activating the carboxylic acid and for the amine coupling are different.[1][2] Performing the entire reaction at a single, intermediate pH can lead to reduced overall efficiency.[1] Acidic conditions, ideal for EDC/NHS activation, are not favorable for the amine coupling step, while a higher pH that favors the amine reaction can cause rapid hydrolysis of the NHS-ester intermediate.[1]

Q3: Which buffers should I avoid during the conjugation reaction?

It is critical to avoid buffers that contain primary amines or carboxylates, as they will compete with the intended reaction and significantly reduce the conjugation efficiency.[2]

  • Amine-containing buffers to avoid: Tris, Glycine (B1666218), and any other buffers with primary amine groups.[3][4]

  • Carboxylate-containing buffers to avoid: Acetate buffers can interfere with the activation step.[2]

If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before beginning the conjugation.[1][5]

Q4: How should I store and handle the N-(acid-PEG10)-N-bis(PEG10-azide) reagent?

Proper storage and handling are crucial to maintain the reactivity of the PEG reagent.

  • Storage: Upon receipt, store the reagent desiccated at -20°C.[3][6][7] It is also recommended to store it under an inert gas atmosphere (like Argon or Nitrogen) and protected from light.[6][8]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][6][8][9] For ease of use, you can prepare a stock solution in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][7] Unused stock solutions should be stored at -20°C under an inert gas.[7]

Q5: What are the common causes of low conjugation yield?

Low conjugation yield can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and improper purification.[5] The most common issues are incorrect pH, inactive reagents due to moisture, hydrolysis of the NHS ester, and the presence of competing primary amines in the reaction buffer.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your conjugation experiments, helping you to identify the root cause of low yield and other common problems.

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive EDC or NHS: Reagents may have been compromised by moisture.Use fresh, anhydrous reagents. Always allow reagent vials to warm to room temperature before opening to prevent condensation.[10][11]
Incorrect pH: The pH for the activation or coupling step is outside the optimal range.Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[1][10]
NHS-ester Hydrolysis: The activated PEG reagent has degraded due to exposure to water, especially at higher pH.Perform the amine coupling step immediately after the activation of the N-(acid-PEG10)-N-bis(PEG10-azide).[10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with your target molecule.Perform a buffer exchange into an amine-free buffer such as PBS, MES, or borate (B1201080) buffer before starting the conjugation.[4][5]
Protein/Molecule Aggregation After Conjugation High Degree of PEGylation: Excessive modification of the target molecule can lead to insolubility and aggregation.Optimize the molar ratio of the PEG reagent to your molecule. Start with a lower molar excess (e.g., 10:1) and titrate to find the optimal ratio.[5]
Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the stability of your molecule during the reaction.Ensure your protein or molecule is at a suitable concentration and in a buffer that maintains its stability throughout the conjugation process.[10]
Difficulty in Purifying the Conjugate Inefficient Separation Method: The chosen purification technique may not be adequate to separate the conjugate from unreacted PEG or the starting molecule.For proteins, size exclusion chromatography (SEC) is effective for removing unreacted PEG and byproducts.[5][] Ion-exchange chromatography (IEX) can also be used to separate PEGylated proteins.[][13] For smaller molecules, reverse-phase HPLC (RP-HPLC) is often used for purification.[10]
Incorrect MWCO for Dialysis: The molecular weight cut-off of the dialysis membrane may be too high, leading to loss of product, or too low, preventing removal of unreacted PEG.For larger biomolecules, select a dialysis membrane with a molecular weight cut-off that is appropriate to retain your conjugated product while allowing the smaller, unconjugated PEG reagent to be removed.[10]

Experimental Protocols

General Two-Step Aqueous Conjugation Protocol

This protocol provides a general guideline for conjugating N-(acid-PEG10)-N-bis(PEG10-azide) to a primary amine-containing protein. Optimization may be required for your specific application.

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (or Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Conjugation Buffer: PBS, pH 7.4[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine[4][5]

  • Amine-containing protein in Conjugation Buffer

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening.

    • Prepare stock solutions of EDC and NHS in the Activation Buffer immediately before use. EDC solutions are not stable and should be used promptly.[2]

  • Activation of N-(acid-PEG10)-N-bis(PEG10-azide):

    • Dissolve the N-(acid-PEG10)-N-bis(PEG10-azide) in the Activation Buffer.

    • Add EDC and NHS to the PEG solution. A typical molar ratio is 1:2:2 (PEG:EDC:NHS), but this may need optimization.[5]

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[5]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the freshly activated PEG solution to your protein solution in the Conjugation Buffer. The molar ratio of PEG to the protein should be optimized (a starting point could be a 10- to 20-fold molar excess of the PEG linker).[5][10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

  • Purification:

    • Purify the conjugated product from excess PEG reagent and byproducts using an appropriate method such as size exclusion chromatography (SEC).[5]

Analytical Characterization

Several analytical techniques can be used to confirm successful conjugation and assess the yield.

  • SDS-PAGE: For protein conjugates, a shift in the molecular weight of the bands on an SDS-PAGE gel compared to the unconjugated protein indicates successful PEGylation.[5]

  • HPLC: Techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reverse Phase HPLC (RP-HPLC) can be used to separate and quantify the conjugated product, unreacted starting materials, and byproducts.[][14]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can provide precise mass measurements of the conjugate, confirming the degree of PEGylation.[5]

Visual Guides

Caption: Workflow for the two-step conjugation process.

G Start Low Conjugation Yield Check_pH Is pH optimal? Activation: 4.5-6.0 Coupling: 7.0-8.5 Start->Check_pH Check_Reagents Are EDC/NHS reagents fresh and dry? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_Hydrolysis Was coupling performed immediately after activation? Check_Buffer->Check_Hydrolysis Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Minimize_Delay Minimize delay between steps Check_Hydrolysis->Minimize_Delay No Success Improved Yield Check_Hydrolysis->Success Yes Adjust_pH->Success Use_Fresh_Reagents->Success Buffer_Exchange->Success Minimize_Delay->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

preventing side reactions with N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG10)-N-bis(PEG10-azide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this branched PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on N-(acid-PEG10)-N-bis(PEG10-azide) and what are their respective chemistries?

A1: This linker is a heterotrifunctional reagent with three reactive sites:

  • One Carboxylic Acid (-COOH): This group is used for forming a stable amide bond with primary amine groups on your target molecule (e.g., lysine (B10760008) residues on a protein). This reaction requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[1][2]

  • Two Azide (B81097) (-N₃) Groups: These groups are used for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The azide groups react with alkyne, BCN, or DBCO moieties to form a stable triazole linkage.[1][4]

Q2: What are the main advantages of using a branched PEG linker like this?

A2: Branched PEG linkers offer several benefits in bioconjugation:

  • Increased Payload: Allows for the attachment of two molecules via the azide groups for every one attachment point of the acid group, which can be beneficial in applications like antibody-drug conjugates (ADCs) to increase the drug-to-antibody ratio (DAR).[5]

  • Improved Solubility: The hydrophilic polyethylene (B3416737) glycol (PEG) backbone enhances the aqueous solubility of the entire conjugate, which is particularly useful for hydrophobic drugs or proteins.[1][6]

  • Reduced Steric Hindrance (at the payload): The long PEG10 arms can provide spatial separation between the conjugated molecules, potentially reducing steric hindrance and preserving their biological activity.[7]

  • Enhanced Pharmacokinetics: PEGylation is known to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[8]

Q3: How should I store N-(acid-PEG10)-N-bis(PEG10-azide) to ensure its stability?

A3: To maintain the integrity of the reagent, it is recommended to store it at -20°C, protected from light and moisture. For solutions, storage in aliquots at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.

Q4: Can I perform the amide coupling and the click chemistry reactions in a specific order?

A4: Yes, the orthogonal nature of the reactive groups allows for a stepwise conjugation strategy. Typically, the carboxylic acid is reacted first with an amine-containing molecule. After purification, the azide groups are then available for reaction with an alkyne-containing molecule. This stepwise approach provides greater control over the synthesis of complex conjugates.

Troubleshooting Guides

Low Yield in Amide Bond Formation
Potential Cause Recommended Solution Explanation
Steric Hindrance Switch from EDC/NHS to a more potent coupling reagent like HATU, HBTU, or PyBOP.[6] Consider increasing the reaction temperature or using microwave heating.The branched structure of the PEG linker can physically block the carboxylic acid group, making it difficult for the amine on a bulky molecule to approach.[6] More reactive coupling agents can overcome this energy barrier.
Suboptimal Reaction pH For EDC/NHS chemistry, maintain a pH of 4.5-5.5 for the activation step and 7.2-8.5 for the coupling step.EDC is most effective at slightly acidic pH, while the coupling to the primary amine is more efficient at a slightly basic pH.[5]
Hydrolysis of Activated Ester Use the activated linker immediately. Perform the reaction in anhydrous organic solvents like DMF or DMSO.Activated esters (e.g., NHS esters) are susceptible to hydrolysis in aqueous solutions, which deactivates them.
Incorrect Reagent Stoichiometry Empirically optimize the molar ratio of the PEG linker and coupling agents to your substrate. A slight excess of the linker and coupling agents is often beneficial.Insufficient amounts of the linker or activating agents will lead to an incomplete reaction.
Competing Nucleophiles Ensure your reaction buffer does not contain primary amines (e.g., Tris buffer). Use a non-nucleophilic base like diisopropylethylamine (DIPEA) if required.Other primary amines in the reaction mixture will compete with your target molecule for reaction with the activated carboxylic acid.
Low Yield in Click Chemistry Reaction
Potential Cause Recommended Solution Explanation
Steric Hindrance Increase the reaction time and/or temperature. Ensure the alkyne moiety on your substrate has a sufficiently long spacer arm.The bulky PEG arms can hinder the approach of the azide and alkyne groups. Longer reaction times and higher temperatures can help overcome this.[6]
Copper Catalyst Deactivation (for CuAAC) Use a copper-stabilizing ligand like THPTA or TBTA.[9] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. Ligands protect the Cu(I) and improve reaction efficiency.[9]
Suboptimal Reactant Concentrations Ensure adequate concentrations of both the azide-PEG conjugate and the alkyne-containing molecule. A slight excess of the alkyne component can be beneficial.Click chemistry reactions are concentration-dependent. Low concentrations will result in a slower reaction rate and potentially lower yields.
Incompatible Buffer Components Avoid buffers containing components that can chelate copper, such as thiols.Copper chelation will render the catalyst inactive.
Low Purity of Starting Materials Ensure the purity of your azide-PEG conjugate and your alkyne-containing molecule using appropriate analytical techniques (e.g., NMR, MS, HPLC).Impurities can interfere with the reaction or lead to the formation of side products.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol provides a general procedure for conjugating the carboxylic acid group of N-(acid-PEG10)-N-bis(PEG10-azide) to a primary amine-containing molecule.

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Amine-containing molecule

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., SEC or RP-HPLC)

Procedure:

  • Dissolution: Dissolve the N-(acid-PEG10)-N-bis(PEG10-azide) (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DMSO.

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF. Add this solution to the dissolved N-(acid-PEG10)-N-bis(PEG10-azide) and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the pre-activated PEG linker solution to the amine-containing molecule solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification: Upon completion, purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials and coupling reagents.[]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide groups on the purified PEG conjugate to an alkyne-containing molecule.

Materials:

  • Purified Azide-PEG conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, IEX, or HIC)

Procedure:

  • Reactant Preparation: Dissolve the azide-PEG conjugate (1 equivalent) and the alkyne-containing molecule (2-5 equivalents) in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Reaction Initiation: Add the catalyst premix to the reactant solution to a final copper concentration of 0.1-1 mM.

  • Reduction: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification: Purify the final conjugate using an appropriate chromatography method such as size-exclusion, ion-exchange, or hydrophobic interaction chromatography to remove excess reagents and the copper catalyst.[][11]

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry PEG_Linker N-(acid-PEG10)-N-bis(PEG10-azide) Amide_Coupling Amide Coupling PEG_Linker->Amide_Coupling Amine_Molecule Amine-containing Molecule Amine_Molecule->Amide_Coupling HATU_DIPEA HATU / DIPEA HATU_DIPEA->Amide_Coupling Purification1 Purification (e.g., HPLC) Amide_Coupling->Purification1 Azide_PEG_Conjugate Azide-PEG-Molecule Conjugate Purification1->Azide_PEG_Conjugate Click_Reaction CuAAC Reaction Azide_PEG_Conjugate->Click_Reaction Alkyne_Molecule Alkyne-containing Molecule (x2) Alkyne_Molecule->Click_Reaction Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Click_Reaction Purification2 Purification (e.g., SEC) Click_Reaction->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: Sequential workflow for conjugation using N-(acid-PEG10)-N-bis(PEG10-azide).

side_reactions Main_Reaction_Amide Desired Amide Coupling Low_Yield_Amide Low Amide Coupling Yield Activated_Ester_Hydrolysis Activated Ester Hydrolysis Main_Reaction_Click Desired Click Reaction Low_Yield_Click Low Click Reaction Yield Azide_Reduction Azide Reduction Copper_Oxidation Cu(I) Oxidation to Cu(II) Steric_Hindrance Steric Hindrance Steric_Hindrance->Low_Yield_Amide Steric_Hindrance->Low_Yield_Click Inactive_Linker Inactive Carboxylic Acid Activated_Ester_Hydrolysis->Inactive_Linker Inactive_Azide Inactive Amine Group Azide_Reduction->Inactive_Azide Inactive_Catalyst Inactive Catalyst Copper_Oxidation->Inactive_Catalyst

Caption: Potential side reactions and inhibitory pathways.

References

how to improve the efficiency of click chemistry with N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG10)-N-bis(PEG10-azide). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their click chemistry reactions and achieve high-efficiency conjugations.

I. Reagent Overview and Key Features

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional, branched PEG linker designed for advanced bioconjugation.[1][2] It features two azide (B81097) (-N3) groups for participation in click chemistry reactions and one terminal carboxylic acid (-COOH) group for forming stable amide bonds with primary amines.[1][3] The hydrophilic polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of conjugates in aqueous media and reduce steric hindrance.[4][5]

cluster_reagent N-(acid-PEG10)-N-bis(PEG10-azide) Structure Core Nitrogen Core Azide1 PEG10-Azide Core->Azide1 Arm 1 Azide2 PEG10-Azide Core->Azide2 Arm 2 Acid PEG10-Carboxylic Acid Core->Acid Arm 3 Start Low or No Product Yield? Cause1 Inactive Cu(I) Catalyst Start->Cause1 Is catalyst active? Cause2 Poor Reagent Quality Start->Cause2 Are reagents intact? Cause3 Suboptimal Conditions Start->Cause3 Are conditions optimal? Cause4 Reaction Inhibitors Start->Cause4 Are inhibitors present? Sol1a Degas solvents to remove O2 Work under inert gas (N2, Ar) Cause1->Sol1a Sol1b Use fresh Sodium Ascorbate solution Cause1->Sol1b Sol1c Add a Cu(I)-stabilizing ligand (e.g., THPTA) Cause1->Sol1c Sol2a Verify integrity of azide and alkyne reagents via LC-MS or NMR Cause2->Sol2a Sol2b Use reagents from a fresh, unopened vial Cause2->Sol2b Sol3a Ensure reactants are fully dissolved (use co-solvents like DMSO if needed) Cause3->Sol3a Sol3b Optimize reaction temperature (RT to 37°C is common) Cause3->Sol3b Sol3c Ensure pH is in the optimal range (7-9) Cause3->Sol3c Sol4a Avoid Tris or other amine-containing buffers Cause4->Sol4a Sol4b Remove potential chelators (e.g., thiols, EDTA) from the sample prior to reaction Cause4->Sol4b

References

Technical Support Center: Purifying N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(acid-PEG10)-N-bis(PEG10-azide) conjugates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N-(acid-PEG10)-N-bis(PEG10-azide)?

The primary challenges in purifying this trifunctional PEG conjugate stem from its unique structure, which includes a hydrophilic branched PEG backbone, a terminal carboxylic acid, and two terminal azide (B81097) groups. Key difficulties include:

  • High Polydispersity: If the PEG10 chains are not discrete (monodisperse), the final product will be a heterogeneous mixture of molecules with varying molecular weights, making sharp purification peaks difficult to achieve.

  • Co-elution of Impurities: Unreacted starting materials, incompletely functionalized intermediates (e.g., mono-azide species), and hydrolysis byproducts can have similar physicochemical properties to the target compound, leading to co-elution during chromatography.[]

  • On-column Interactions: The carboxylic acid can introduce anionic character, while the PEG chains can exhibit hydrophobicity, leading to mixed-mode interactions with chromatography media that can complicate separation.[2] The azide groups are generally inert but can potentially interact with certain column materials or degrade under harsh conditions.[3]

  • Product Detection: The lack of a strong UV chromophore in the PEG backbone makes detection and quantification challenging without derivatization or the use of specialized detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[4][5]

  • Safety with Azides: Organic azides are potentially energetic compounds and require careful handling to avoid conditions that could lead to decomposition, such as exposure to heavy metals, strong acids, or high temperatures.[6]

Q2: Which chromatographic techniques are most suitable for purifying this conjugate?

A multi-step chromatographic approach is often necessary to achieve high purity.[][2] The most effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique for separating molecules based on hydrophobicity. It can be effective in separating the target conjugate from less polar or more polar impurities.[]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge.[2] At a pH above the pKa of the carboxylic acid, the conjugate will be negatively charged and can be purified using anion-exchange chromatography to remove neutral or positively charged impurities. The neutral PEG chains can shield the charge, potentially weakening the interaction with the resin.[7]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume.[7] It is useful for removing small molecule impurities, such as unreacted starting materials or reagents from the reaction mixture.[] However, its resolution may be insufficient to separate species of similar sizes, such as the desired product from incompletely reacted PEG chains.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under aqueous mobile phase conditions.[] The hydrophobicity of the PEG backbone can be exploited for separation.[2]

Q3: How can I monitor the purity of my conjugate during and after purification?

Several analytical techniques are essential for assessing the purity and identity of your N-(acid-PEG10)-N-bis(PEG10-azide) conjugate:

  • High-Performance Liquid Chromatography (HPLC): Using various modes (RP-HPLC, SEC-HPLC) coupled with detectors like UV (if a chromophore is present in a conjugated molecule), CAD, ELSD, or Refractive Index (RI) detectors can provide information on purity and the presence of impurities.[4][8]

  • Mass Spectrometry (MS): ESI-MS is a powerful tool to confirm the molecular weight of the conjugate and identify impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the conjugate, including the presence of the characteristic PEG ethylene (B1197577) oxide protons, and signals corresponding to the terminal functional groups.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups, such as the characteristic azide stretch (~2100 cm⁻¹) and the carbonyl stretch of the carboxylic acid (~1700-1750 cm⁻¹).[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad peaks in HPLC - Polydispersity of the PEG starting material.- Secondary interactions with the column stationary phase (e.g., ionic interactions with residual silanols in RP-HPLC).- Suboptimal mobile phase conditions.- Use monodisperse PEG starting materials if possible.- Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid (TFA) to suppress ionic interactions).[8]- Optimize the gradient slope, mobile phase composition, and temperature.
Co-elution of product and impurities - Similar physicochemical properties of the product and impurities (e.g., molecular weight, hydrophobicity, charge).- Employ a different chromatographic mode that exploits a different separation principle (e.g., switch from RP-HPLC to IEX or HIC).- Use a high-resolution column with a smaller particle size.- Optimize the gradient to improve separation.[8]
Low product recovery - Irreversible adsorption to the chromatography column.- Product degradation during purification.- Passivate the HPLC system and column to minimize non-specific binding.- Use a different stationary phase.- Ensure mild purification conditions (e.g., neutral pH, room temperature) to prevent degradation of the azide groups.[6]
Inability to detect the product - Lack of a UV chromophore.- Use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector.[4][5]- If conjugating to a molecule with a chromophore, monitor the reaction progress by observing the appearance of the conjugated product.
Safety concerns with azide groups - Potential for azide decomposition.- Avoid contact with heavy metals (e.g., use non-metal spatulas and chromatography systems where possible).- Do not use halogenated solvents like dichloromethane (B109758) with sodium azide if it is a reactant.[6]- Avoid concentrating azide-containing solutions to dryness, especially for compounds with a low carbon-to-nitrogen ratio.[6]

Experimental Protocols

General Purification Workflow

PurificationWorkflow General Purification Workflow for N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture SEC Size-Exclusion Chromatography (SEC) (Optional: for bulk removal of small molecules) Crude->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) (Anion Exchange) SEC->IEX Fraction Collection RPHPLC Reverse-Phase HPLC (RP-HPLC) (Polishing Step) IEX->RPHPLC Further Purification Analysis Purity & Identity Confirmation (HPLC, MS, NMR) RPHPLC->Analysis Characterization Final Pure Conjugate Analysis->Final

Caption: A general workflow for the purification and analysis of N-(acid-PEG10)-N-bis(PEG10-azide) conjugates.

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for the high-resolution purification of the conjugate.

  • Materials:

    • C18 RP-HPLC column

    • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[8]

    • Mobile Phase B: 0.1% TFA in acetonitrile[8]

    • 0.22 µm syringe filters

  • Procedure:

    • System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase and filter through a 0.22 µm syringe filter.

    • Injection and Elution: Inject the filtered sample onto the column. Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[8]

    • Fraction Collection: Collect fractions corresponding to the product peak.

    • Analysis: Analyze the collected fractions by HPLC and MS to confirm purity and identity.

    • Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to avoid concentrating potentially unstable azides).

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This protocol is effective for separating the negatively charged conjugate from neutral impurities.

  • Materials:

    • Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) column

    • Chromatography system

    • Binding Buffer (e.g., 20 mM Tris, pH 8.0)

    • Elution Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)

  • Procedure:

    • Column Equilibration: Equilibrate the anion exchange column with Binding Buffer.

    • Sample Loading: Dissolve the sample in Binding Buffer and load it onto the column.

    • Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

    • Elution: Elute the bound conjugate using a linear gradient of increasing Elution Buffer (0-100% over 20 column volumes).

    • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the product.

    • Desalting: Pool the fractions containing the pure product and desalt using dialysis or SEC.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting common purification challenges.

TroubleshootingLogic Troubleshooting Logic for Conjugate Purification cluster_troubleshoot Troubleshooting Steps Start Start Purification CheckPurity Analyze Fractions by HPLC/MS Start->CheckPurity Impure Purity < 95%? CheckPurity->Impure Pure Purity > 95% Impure->Pure No BroadPeaks Broad Peaks? Impure->BroadPeaks Yes End Purification Complete Pure->End CoElution Co-elution? BroadPeaks->CoElution No OptimizeHPLC Optimize HPLC Gradient/Mobile Phase BroadPeaks->OptimizeHPLC Yes LowRecovery Low Recovery? CoElution->LowRecovery No ChangeMode Change Chromatographic Mode (e.g., IEX, HIC) CoElution->ChangeMode Yes LowRecovery->CheckPurity No, re-inject Passivate Passivate System / Change Column LowRecovery->Passivate Yes OptimizeHPLC->CheckPurity ChangeMode->CheckPurity Passivate->CheckPurity

Caption: A decision tree for troubleshooting the purification of N-(acid-PEG10)-N-bis(PEG10-azide) conjugates.

References

Technical Support Center: Optimizing EDC/HATU Coupling Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing EDC/HATU amide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic protocols, especially when dealing with challenging sterically hindered amines.

Troubleshooting Guide

This guide addresses specific issues encountered during EDC/HATU coupling reactions in a question-and-answer format.

Question 1: My reaction shows low to no yield when coupling a sterically hindered amine. What are the primary causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common challenge, particularly with bulky amines. The issue often stems from inefficient activation of the carboxylic acid or slow nucleophilic attack by the hindered amine. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Ensure your HATU reagent is fresh and used in the correct stoichiometry. Pre-activating the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for 15-60 minutes before adding the amine can significantly improve yields by ensuring the formation of the reactive OAt-active ester.[1]

  • Moisture: Strictly anhydrous conditions are crucial. Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is oven or flame-dried.[1][2] Water can hydrolyze the active ester intermediate and deactivate the coupling reagents.

  • Poor Solubility: Ensure all reactants are fully dissolved. If solubility is an issue in solvents like DCM, switching to more polar aprotic solvents such as DMF or NMP is advisable.[1]

  • Suboptimal Reagent Addition Order: The recommended order is to pre-activate the carboxylic acid with HATU and a base before introducing the amine.[1][3] This minimizes potential side reactions of the amine with HATU.

  • Steric Hindrance: This is a primary obstacle. To overcome this, consider the following:

    • Elevated Temperatures: Gently heating the reaction to 30-40°C can increase the reaction rate, but monitor closely for potential side reactions.[1]

    • Alternative Coupling Reagents: For severely hindered systems where HATU is ineffective, consider more potent reagents like COMU, which has shown high efficiency in such cases.[4][5][6] Acyl fluorides, generated in situ, can also be effective for coupling sterically demanding substrates.[7]

A logical workflow for troubleshooting low yield is presented below:

G start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Fresh HATU, Anhydrous Solvents) start->check_reagents preactivation Implement/Optimize Pre-activation Step (15-60 min) check_reagents->preactivation success Improved Yield check_reagents->success Yield Improves check_solubility Assess Reactant Solubility preactivation->check_solubility preactivation->success Yield Improves change_solvent Switch to Polar Aprotic Solvent (DMF, NMP) check_solubility->change_solvent Poor Solubility increase_temp Increase Reaction Temperature (30-40°C) check_solubility->increase_temp Good Solubility change_solvent->increase_temp change_solvent->success Yield Improves alt_reagents Consider Alternative Coupling Reagents (e.g., COMU, Acyl Fluorides) increase_temp->alt_reagents Yield Still Low increase_temp->success Yield Improves alt_reagents->success

Caption: Troubleshooting workflow for low-yield EDC/HATU couplings.

Question 2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can they be minimized?

Answer:

Side product formation can complicate purification and reduce the yield of your desired amide. Common side reactions include:

  • N-acylurea Formation: This occurs when the O-acylisourea intermediate rearranges, a common issue with carbodiimide (B86325) reagents like EDC.[6] The addition of auxiliary nucleophiles like HOBt or, more effectively with HATU, the inherent HOAt, helps to suppress this by rapidly converting the intermediate to the active ester.

  • Guanidinylation of the Amine: Uronium/aminium-based reagents like HATU can react with the amine nucleophile to form a guanidinium (B1211019) byproduct, capping the amine and preventing it from reacting with the activated carboxylic acid. Using an excess of the amine or, more practically, pre-forming the active ester before amine addition can mitigate this.[5]

  • Racemization: For chiral carboxylic acids, particularly amino acids, racemization can be a significant issue. HATU is known to suppress racemization effectively due to the presence of HOAt.[8] However, to further minimize this risk, ensure the use of a non-nucleophilic base like DIPEA and avoid excessive temperatures or reaction times.

Minimization Strategies:

Side ReactionMinimization Strategy
N-acylurea FormationUse of additives (HOBt, HOAt is intrinsic to HATU).[6]
GuanidinylationPre-activate the carboxylic acid before adding the amine.[3][5]
RacemizationUse HATU/HOAt systems; employ non-nucleophilic bases (DIPEA); avoid high temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an EDC/HATU coupling reaction?

A1: The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a base (e.g., DIPEA). This carboxylate then attacks HATU to form a highly reactive OAt-active ester, releasing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1]

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt and tetramethylurea as byproducts.[1]

The general mechanism is illustrated below:

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic Acid Carboxylic Acid OAt Active Ester OAt Active Ester Carboxylic Acid->OAt Active Ester + HATU + Base HATU HATU Base (DIPEA) Base (DIPEA) Amide Product Amide Product OAt Active Ester->Amide Product + Hindered Amine Hindered Amine Hindered Amine Byproducts Byproducts Amide Product->Byproducts HOAt, Tetramethylurea

Caption: General mechanism of HATU-mediated amide coupling.

Q2: Which solvent is best for coupling sterically hindered amines?

A2: While DCM is commonly used, polar aprotic solvents like DMF and NMP are often superior for difficult couplings, especially when reactant solubility is a concern.[1][2] It is critical to use anhydrous grades of these solvents to prevent side reactions.

Q3: How does HATU compare to EDC/HOBt for hindered couplings?

A3: HATU is generally considered more efficient and faster than EDC/HOBt combinations for sterically hindered substrates.[5] The HOAt active ester formed with HATU is more reactive than the HOBt ester from EDC/HOBt. The pyridine (B92270) nitrogen in HOAt provides anchimeric assistance, further accelerating the coupling reaction.[5]

Comparative Data on Coupling Reagents for Hindered Substrates:

Coupling SystemRelative Efficiency with Hindered SubstratesKey AdvantagesCommon Issues
EDC/HOBtModerateCost-effective, water-soluble byproducts (EDC).[8]Slower, potential for N-acylurea formation, less effective for severe steric hindrance.[7]
HATU/DIPEAHighFast reaction rates, high efficiency, suppresses racemization.[1][8]More expensive, potential for guanidinylation side reaction.[5]
COMU/DIPEAVery HighOften superior to HATU for hindered couplings, non-explosive byproducts, good solubility.[4][6]Higher cost.

Q4: Can I use a different base with HATU?

A4: Yes, but a non-nucleophilic base is strongly recommended. Diisopropylethylamine (DIPEA) is the most common choice. Triethylamine (TEA) can also be used. Using nucleophilic bases like pyridine is not recommended as they can compete with the desired amine in reacting with the active ester.[2]

Key Experimental Protocols

Protocol 1: General Procedure for HATU Coupling with a Sterically Hindered Amine

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (or DCM).

  • Activation: Add HATU (1.1-1.2 equiv.) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 equiv.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. Monitor the formation of the active ester by LC-MS if possible.

  • Coupling: Add a solution of the sterically hindered amine (1.0-1.2 equiv.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. If the reaction is sluggish, consider heating to 30-40°C.[1] Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO3. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with 0.1 M HCl (to remove DIPEA), saturated aqueous NaHCO3, and brine.[9] Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Screening Alternative Coupling Reagents for Extremely Hindered Substrates

For cases where Protocol 1 fails, a screening of more powerful coupling agents is recommended.

  • Setup: Prepare parallel reactions in small vials. In each vial, place the carboxylic acid (1.0 equiv.).

  • Reagent Addition:

    • Vial A (Control): Add HATU (1.2 equiv.) and DIPEA (2.5 equiv.) in DMF.

    • Vial B (COMU): Add COMU (1.2 equiv.) and DIPEA (1.5-2.0 equiv.) in DMF.

    • Vial C (Acyl Fluoride): In a separate vial, dissolve the carboxylic acid in anhydrous DCM. Add a fluorinating agent like XtalFluor-E (1.2 equiv.) and a base. Stir for 1 hour to form the acyl fluoride, then add the amine.

  • Procedure: Follow the pre-activation (if applicable) and coupling steps as outlined in Protocol 1.

  • Analysis: Monitor all reactions at set time points (e.g., 1h, 4h, 24h) by LC-MS to compare conversion rates and identify the most effective conditions.

References

common mistakes to avoid when using N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing N-(acid-PEG10)-N-bis(PEG10-azide) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and reactivity of N-(acid-PEG10)-N-bis(PEG10-azide)?

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. It possesses a single terminal carboxylic acid group (-COOH) and two terminal azide (B81097) groups (-N3).[1][2] The hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous media.[1]

The reactivity of the functional groups is orthogonal, allowing for sequential conjugations:

  • Carboxylic Acid (-COOH): This group can be activated, typically using carbodiimide (B86325) chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amine groups (-NH2) on molecules such as proteins, peptides, or nanoparticles.[1][3]

  • Azide (-N3): The two azide groups are ready to participate in "click chemistry" reactions. They react efficiently with molecules containing alkyne, BCN, or DBCO groups to form stable triazole linkages.[1] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO) is used (SPAAC).[4]

Q2: How should I store and handle N-(acid-PEG10)-N-bis(PEG10-azide)?

Proper storage is critical to maintain the reactivity of the linker. It is recommended to store the solid material at -20°C, protected from moisture and light.[4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the carboxylic acid group and affect subsequent activation. For preparing stock solutions, use anhydrous solvents like DMSO or DMF.[6] While these stock solutions can be stored at -20°C for short periods, freshly prepared solutions are always recommended, especially for the activated NHS-ester form, which is highly susceptible to hydrolysis.[6]

Q3: In what order should I perform the conjugations for the different functional groups?

The dual reactivity of this linker allows for orthogonal or sequential coupling strategies.[7] A common approach is a two-step conjugation:

  • Amide Bond Formation: First, activate the carboxylic acid group using EDC/NHS and react it with an amine-containing molecule. This reaction is typically performed first as the NHS ester intermediate is sensitive to hydrolysis.[8][9]

  • Click Chemistry: After purifying the initial conjugate, the two azide groups can then be reacted with alkyne-containing molecules via click chemistry.

This sequential approach allows for the precise assembly of complex molecular constructs.

Troubleshooting Guides

Low or No Yield in Amide Coupling (EDC/NHS Chemistry)

Problem: After reacting the carboxylic acid end of the linker with my amine-containing molecule, I am observing very low or no conjugation.

G start Low Yield in EDC/NHS Coupling q1 Was the reaction buffer amine-free (e.g., PBS, MES)? start->q1 a1_yes Yes q1->a1_yes   a1_no No (e.g., Tris, Glycine) q1->a1_no   q2 Was the pH of the reaction optimal? a1_yes->q2 sol1 Solution: Use an amine-free buffer. Primary amines in the buffer compete with the target molecule for reaction with the activated linker. a1_no->sol1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Were the EDC and NHS reagents fresh and handled correctly? a2_yes->q3 sol2 Solution: For two-step coupling, use pH 4.5-7.2 for the EDC/NHS activation step and pH 7.0-8.5 for the conjugation to the amine. Verify pH with a calibrated meter. a2_no->sol2 a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   q4 Was the molar ratio of linker to target molecule optimized? a3_yes->q4 sol3 Solution: EDC is moisture-sensitive and NHS esters hydrolyze. Use fresh, high-purity reagents and prepare solutions immediately before use. Do not store aqueous solutions of these reagents. a3_no->sol3 a4_yes Yes q4->a4_yes   a4_no No q4->a4_no   end Further Optimization Needed a4_yes->end sol4 Solution: A molar excess of the activated PEG linker is often required. Start with a 5-20 fold molar excess of the linker over the amine-containing molecule and optimize. a4_no->sol4

Parameter Recommended Conditions Rationale
Activation Buffer MES BufferOptimal for EDC/NHS activation of the carboxylic acid.
Conjugation Buffer Phosphate-Buffered Saline (PBS)Amine-free and maintains physiological pH for protein stability.
Activation pH 4.5 - 7.2Most efficient pH range for the activation of the carboxylic acid group by EDC and NHS.[10]
Conjugation pH 7.0 - 8.5Efficient reaction of the activated NHS-ester with primary amines.[9][10]
Reagents EDC, NHS (or sulfo-NHS)Freshly prepared in anhydrous DMSO or activation buffer.
Molar Ratios PEG Linker : EDC : NHSStart with a 1:2:2 molar ratio for the activation step.
Activated Linker : ProteinA 5- to 20-fold molar excess of the linker to the protein is a good starting point.[11]
Temperature Room Temperature or 4°CLower temperatures (4°C) for longer incubation times can reduce protein aggregation.[9]
Reaction Time Activation: 15-30 min; Conjugation: 1-2 hours at RT or overnight at 4°C.

Table 1. Recommended Reaction Conditions for EDC/NHS Amide Coupling.

Low or No Yield in Click Chemistry Reaction

Problem: The azide groups on my PEG-conjugated molecule are not reacting with my alkyne-containing molecule.

  • Possible Cause 1: Inactive Catalyst (for CuAAC)

    • Troubleshooting: The copper(I) catalyst is essential for the CuAAC reaction and can be oxidized to the inactive copper(II) state by oxygen. Ensure all buffers are degassed. Prepare the catalyst solution freshly using a copper(II) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The use of a copper-stabilizing ligand like TBTA or THPTA can improve reaction efficiency.[11]

  • Possible Cause 2: Steric Hindrance

    • Troubleshooting: If the molecule conjugated to the carboxylic acid end is particularly bulky, it might sterically hinder the approach of the alkyne to the two azide groups. Consider using a longer PEG linker if this is an issue. Also, ensure the alkyne-containing molecule is not excessively large.

  • Possible Cause 3: Incompatible Reaction Conditions

    • Troubleshooting: While click chemistry is robust, ensure the pH is within a tolerable range (typically 4-12 for CuAAC).[12] Also, certain buffer components can interfere with the reaction. For instance, high concentrations of chelating agents like EDTA can sequester the copper catalyst.

Product Aggregation or Precipitation

Problem: My conjugate is precipitating out of solution during or after the reaction.

  • Possible Cause 1: High Degree of Conjugation

    • Troubleshooting: A high density of PEG chains on a protein can sometimes lead to aggregation. Reduce the molar excess of the N-(acid-PEG10)-N-bis(PEG10-azide) linker during the initial amide coupling reaction to lower the degree of PEGylation.

  • Possible Cause 2: Organic Solvent Concentration

    • Troubleshooting: If a stock solution of the PEG linker in an organic solvent like DMSO or DMF is used, ensure the final concentration of the organic solvent in the aqueous reaction mixture is low (typically <10% v/v) to avoid precipitating the protein or other biomolecules.

  • Possible Cause 3: Suboptimal Buffer Conditions

    • Troubleshooting: Ensure the buffer composition and pH are optimal for the solubility and stability of your specific biomolecule throughout the entire conjugation and purification process. The addition of stabilizers like BSA may help in some cases.[13]

Experimental Protocols

General Protocol for Sequential Conjugation

This protocol outlines a two-step process: first, conjugating an amine-containing protein to the carboxylic acid group, followed by conjugating an alkyne-containing small molecule via click chemistry.

G purify1 purify1 click_reaction click_reaction purify1->click_reaction purify2 purify2 click_reaction->purify2 prep_alkyne prep_alkyne prep_alkyne->click_reaction prep_catalyst prep_catalyst prep_catalyst->click_reaction

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Amine-containing protein

  • Alkyne-containing molecule

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure:

Part A: Amide Coupling

  • Protein Preparation: Prepare the protein solution in an amine-free buffer like PBS, pH 7.4.

  • Linker Activation: a. Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMSO to make a concentrated stock solution. b. In a separate tube, dissolve EDC and NHS in Activation Buffer. c. Add the PEG linker stock solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: a. Add the freshly activated linker solution to the protein solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the protein-PEG-bis-azide conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.

Part B: Click Chemistry (CuAAC)

  • Reagent Preparation: a. Prepare a solution of the purified protein-PEG-bis-azide conjugate in a degassed buffer (e.g., PBS, pH 7.4). b. Prepare a stock solution of the alkyne-containing molecule. c. Freshly prepare the catalyst solution by mixing CuSO4 and sodium ascorbate in the degassed buffer.

  • Click Reaction: a. Add the alkyne-molecule solution to the conjugate solution. b. Initiate the reaction by adding the catalyst solution. c. Incubate at room temperature for 2-4 hours.

  • Final Purification: Purify the final ternary conjugate using an appropriate method like SEC or HPLC to remove excess alkyne-molecule and catalyst components.

Disclaimer: These are general guidelines. Optimal conditions such as molar ratios, reaction times, and temperatures should be determined empirically for each specific application.

References

Technical Support Center: Conjugation of N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of N-(acid-PEG10)-N-bis(PEG10-azide). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming successful conjugation of this versatile PEG reagent.

Frequently Asked Questions (FAQs)

Q1: What is N-(acid-PEG10)-N-bis(PEG10-azide) and what are its primary reactive groups?

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterobifunctional polyethylene (B3416737) glycol (PEG) reagent. It contains three functional groups available for conjugation:

  • One terminal carboxylic acid group: This can react with primary amines (e.g., on proteins or peptides) to form a stable amide bond, typically in the presence of activating agents like EDC and NHS.[1]

  • Two terminal azide (B81097) groups: These groups can react with molecules containing alkyne, BCN, or DBCO functionalities via "Click Chemistry" to form a stable triazole linkage.[1][2]

Q2: Which analytical techniques are recommended to confirm the successful conjugation of this PEG reagent?

Several analytical techniques can be employed to confirm successful conjugation. The choice of technique will depend on the properties of the molecule being conjugated to the PEG reagent. Commonly used methods include:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are powerful for confirming the mass increase corresponding to the addition of the PEG chain.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the reactive functional groups and the appearance of new signals from the newly formed linkage.[4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for tracking the disappearance of the characteristic azide peak (around 2100 cm-1) upon successful click chemistry conjugation.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, such as Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), can be used to separate the conjugated product from the starting materials and byproducts, allowing for confirmation and quantification of the conjugate.[9][10][11][]

Q3: How can I be sure that my conjugation reaction has gone to completion?

Monitoring the reaction over time using one of the analytical techniques mentioned above is the most reliable way to determine completion. For example, you can take aliquots of the reaction mixture at different time points and analyze them by HPLC or LC-MS. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over time, while the peak for the conjugated product reaches a maximum.

Troubleshooting Guide

Problem 1: No or low conjugation efficiency observed by Mass Spectrometry.

Potential Cause Troubleshooting Step
Inactive Reagents Ensure the PEG reagent and the molecule to be conjugated have not degraded. Use fresh reagents if possible. Check the quality of activating agents (e.g., EDC, NHS) if used.
Incorrect Reaction pH The pH of the reaction buffer is critical. For NHS ester chemistry involving the carboxylic acid group, a pH of 7-9 is generally recommended.[13][14] For click chemistry, the optimal pH can vary depending on the specific reaction. Verify and adjust the pH of your reaction mixture.
Presence of Inhibitors Certain buffers or additives can interfere with the conjugation reaction. For example, primary amine-containing buffers (like Tris) will compete with the target molecule in NHS ester reactions. Use a non-interfering buffer such as PBS or HEPES.
Insufficient Molar Excess of PEG Reagent A molar excess of the PEG reagent is often required to drive the reaction to completion. Try increasing the molar ratio of the PEG reagent to your target molecule.[15]

Problem 2: FTIR spectrum still shows a strong azide peak after the click chemistry reaction.

Potential Cause Troubleshooting Step
Inefficient Catalyst (for CuAAC) If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the copper(I) catalyst is active. Prepare the catalyst solution fresh. The presence of oxygen can oxidize Cu(I) to the inactive Cu(II), so degassing the reaction mixture may be necessary.
Steric Hindrance The azide groups on the PEG molecule or the alkyne on the target molecule may be sterically hindered, preventing efficient reaction. Consider using a longer spacer arm on either molecule or a different click chemistry reaction, such as strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a catalyst.[16]
Low Reaction Temperature or Time The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction over a longer period or consider a modest increase in temperature, ensuring the stability of your reactants.

Problem 3: HPLC analysis shows multiple peaks, making it difficult to identify the product.

Potential Cause Troubleshooting Step
Incomplete Reaction The presence of starting materials (PEG reagent and target molecule) alongside the product will result in multiple peaks. Optimize the reaction conditions as described in Problem 1.
Side Reactions or Degradation The reaction conditions may be causing side reactions or degradation of the product or starting materials. Analyze the individual components under the reaction conditions to check for stability.
Polydispersity of PEG If using a polydisperse PEG reagent, the resulting conjugate will also be a mixture of species with different numbers of PEG units, leading to broader peaks or multiple closely eluting peaks.[17] This is less of a concern with discrete PEG (dPEG®) reagents like PEG10.
Formation of Isomers If the target molecule has multiple reaction sites, a mixture of positional isomers can be formed, which may be separated by HPLC.[10]

Experimental Protocols

Protocol 1: Confirmation of Conjugation by Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

    • If necessary, desalt the sample using a C4 or C18 ZipTip to remove non-volatile salts that can interfere with ionization.

  • Instrumentation:

    • Set up an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Process the raw data to obtain the deconvoluted mass spectrum.

    • Compare the observed molecular weight of the product with the theoretical molecular weight of the starting materials and the expected conjugate. A successful conjugation will show a mass shift corresponding to the mass of the PEG reagent.

Protocol 2: Monitoring Azide Disappearance by FTIR Spectroscopy
  • Sample Preparation:

    • Acquire FTIR spectra of the starting N-(acid-PEG10)-N-bis(PEG10-azide) reagent, the alkyne-containing molecule, and the final reaction mixture.

    • Samples can be analyzed neat (if liquid) or as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr).

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect the spectra over the mid-IR range (typically 4000-400 cm-1).

  • Data Analysis:

    • Look for the characteristic strong, sharp absorption band of the azide group (-N3) at approximately 2100 cm-1 in the spectrum of the starting PEG reagent.

    • In the spectrum of the reaction mixture, a significant decrease or complete disappearance of this azide peak indicates successful conjugation.[7]

Data Presentation

Table 1: Expected Molecular Weight Shifts for Successful Conjugation

Conjugation ReactionReactant 1Reactant 2Expected Mass of Conjugate
Amide Bond FormationN-(acid-PEG10)-N-bis(PEG10-azide) (MW: ~1548.8 Da)[18]Amine-containing molecule (MW: X)~1548.8 + X - 18.02 (loss of H2O)
Click Chemistry (per azide)N-(acid-PEG10)-N-bis(PEG10-azide)Alkyne-containing molecule (MW: Y)~1548.8 + Y (for single conjugation) or ~1548.8 + 2Y (for dual conjugation)

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Confirmation of Conjugation cluster_result Outcome start Mix Reactants (PEG + Target Molecule) reaction Incubate (Optimized Conditions) start->reaction ms Mass Spectrometry (Check Mass Shift) reaction->ms Aliquot ftir FTIR Spectroscopy (Monitor Azide Peak) reaction->ftir Aliquot hplc HPLC (Separate Product) reaction->hplc Aliquot success Successful Conjugation ms->success failure Troubleshoot ms->failure ftir->success ftir->failure hplc->success hplc->failure

Caption: Experimental workflow for conjugation and confirmation.

troubleshooting_logic cluster_checks Initial Checks start Low/No Conjugation? check_reagents Reagents Active? start->check_reagents check_ph Correct pH? check_reagents->check_ph Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No check_buffer Buffer Compatible? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No optimize_ratio Increase Molar Ratio check_buffer->optimize_ratio Yes solution_buffer Change Buffer check_buffer->solution_buffer No

Caption: Troubleshooting logic for low conjugation efficiency.

References

dealing with aggregation during N-(acid-PEG10)-N-bis(PEG10-azide) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation during bioconjugation reactions with N-(acid-PEG10)-N-bis(PEG10-azide).

Frequently Asked Questions (FAQs)

Q1: What is N-(acid-PEG10)-N-bis(PEG10-azide) and what are its primary reactive functionalities?

A1: N-(acid-PEG10)-N-bis(PEG10-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker.[1][2][3] Its key features are a terminal carboxylic acid group and two terminal azide (B81097) groups. The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1] The carboxylic acid can be activated to react with primary amines (like lysine (B10760008) residues on a protein), while the two azide groups can participate in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages with alkyne-modified molecules.[1]

Q2: We are observing significant precipitation/turbidity in our reaction mixture. What is the most likely cause when using this specific bifunctional linker?

A2: The most probable cause of aggregation when using N-(acid-PEG10)-N-bis(PEG10-azide) is intermolecular cross-linking.[4] This reagent has two azide moieties, which can react with alkyne groups on different protein or molecule partners, physically linking them together into large, often insoluble aggregates.[4] Other contributing factors can include high protein or reagent concentrations, and suboptimal reaction conditions such as pH or temperature that affect protein stability.[4]

Q3: How can we detect and quantify the aggregation in our samples?

A3: Aggregation can be observed visually as turbidity or precipitates.[4] For quantitative analysis, several techniques are recommended:

  • Size Exclusion Chromatography (SEC): This method separates molecules by size and can quantify the percentage of monomers, dimers, and higher molecular weight (HMW) soluble aggregates.[4][5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can indicate an increase in the average particle size and polydispersity, which are hallmarks of aggregation.[4]

Q4: Can the length of the PEG chain influence aggregation?

A4: Yes, the length of the PEG chain can impact aggregation. While PEGylation generally enhances the stability and solubility of proteins, the specific effects can be protein-dependent.[6][7] Longer PEG chains can offer better shielding of the protein surface, which may reduce non-specific interactions and aggregation.[8][9] However, the branched nature and overall size of the PEGylated conjugate also play a role.[7][10]

Q5: What are the key reaction steps when using N-(acid-PEG10)-N-bis(PEG10-azide) and where can aggregation occur?

A5: The reaction typically proceeds in two main stages, and aggregation can occur at either step:

  • Amine Coupling: The carboxylic acid group is first activated (commonly with EDC and NHS) and then reacted with a primary amine on the target molecule (e.g., a protein). Aggregation can occur here if the protein is unstable at the reaction pH or if the addition of the PEG linker itself causes insolubility.

  • Azide-Alkyne Cycloaddition: The two azide groups on the PEG linker are then reacted with alkyne-modified molecules. This is the most likely stage for significant aggregation due to the potential for intermolecular cross-linking.

Troubleshooting Guide

This guide provides a structured approach to resolving aggregation issues during your conjugation experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Reagent Addition High localized concentration of the PEG reagent.Add the dissolved PEG reagent dropwise to the protein solution with gentle stirring.
Protein instability in the reaction buffer.Optimize buffer pH and ionic strength. Consider adding stabilizing excipients.
Poor solubility of the PEG reagent.Ensure the PEG reagent is fully dissolved in a suitable solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer.
Turbidity Develops During the Reaction Intermolecular cross-linking by the dual azide groups.Reduce the molar ratio of the alkyne-containing molecule to the PEGylated intermediate. If possible, use a monofunctional PEG-azide as a control to confirm cross-linking is the issue.
Suboptimal reaction temperature.Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) to slow down the reaction and aggregation kinetics.[4]
High protein concentration.Decrease the concentration of the protein in the reaction mixture.
Soluble Aggregates Detected by SEC/DLS Over-labeling of the protein with the PEG linker.Reduce the molar excess of the activated N-(acid-PEG10)-N-bis(PEG10-azide) during the amine coupling step.
Non-optimal pH for conjugation.For the initial EDC/NHS coupling, a pH of 7-8 is often optimal for reaction with primary amines.[11][12] Ensure this pH is also suitable for your protein's stability.
Low Yield of Desired Conjugate Hydrolysis of the activated NHS ester.Perform the conjugation step immediately after the activation of the carboxylic acid.[13]
Inefficient click chemistry reaction.If using CuAAC, ensure the copper catalyst and reducing agent are fresh and used at the correct concentrations. For SPAAC, ensure the strained alkyne is of high quality and purity.

Quantitative Data Summary

The optimal conditions are highly dependent on the specific biomolecules being conjugated. The following table provides general starting ranges for optimization.

Parameter Recommended Starting Range Notes
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction rates but also the risk of aggregation.[4]
PEG-Acid:EDC:NHS Molar Ratio (Activation Step) 1:2:2 to 1:5:2A molar excess of EDC and NHS is required to efficiently activate the carboxylic acid.[14][15]
Activated PEG:Protein Molar Ratio (Amine Coupling) 5:1 to 20:1This should be empirically determined. Start with a lower ratio to minimize over-labeling and aggregation.[4]
Azide:Alkyne Molar Ratio (Click Reaction) 1:1.5 to 1:5A slight excess of the alkyne-containing molecule can drive the reaction to completion, but a large excess may increase the risk of aggregation.
Reaction pH (Amine Coupling) 7.2 - 8.0Optimal for the reaction of NHS esters with primary amines. Ensure protein stability at this pH.[13][16]
Reaction pH (Click Chemistry) 6.5 - 8.5Generally, click chemistry is robust across a range of pH values.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to control the reaction rate and reduce aggregation.[4]

Experimental Protocols

Protocol 1: Two-Step Conjugation using N-(acid-PEG10)-N-bis(PEG10-azide)

This protocol outlines the activation of the carboxylic acid, conjugation to a protein, and subsequent click chemistry reaction.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Alkyne-modified molecule

  • For CuAAC: Copper(II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

  • For SPAAC: A strained alkyne (e.g., DBCO, BCN).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

Step 1: Activation of N-(acid-PEG10)-N-bis(PEG10-azide)

  • Allow all reagents to come to room temperature.

  • Prepare a stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • In a separate tube, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • To the PEG-acid solution, add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS.[14]

  • Incubate for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to Protein

  • Immediately add the activated PEG-NHS ester solution to your protein solution. A starting molar excess of 10-20 fold of the activated linker to the protein is recommended.[13]

  • The final pH of the reaction mixture should be between 7.2 and 8.0.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl or glycine.[14]

  • Purify the PEG-azide functionalized protein using a desalting column or dialysis to remove excess reagents.

Step 3: Azide-Alkyne Cycloaddition (Click Chemistry)

  • For SPAAC (Strain-Promoted):

    • To the purified azide-functionalized protein, add the strained alkyne-modified molecule.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.[17]

  • For CuAAC (Copper-Catalyzed):

    • To the purified azide-functionalized protein, add the alkyne-modified molecule.

    • Add the copper(II) sulfate and the stabilizing ligand.

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[16]

    • Incubate at room temperature for 1-4 hours.

Step 4: Final Purification

  • Purify the final conjugate using an appropriate method such as SEC to remove any remaining reactants and potential aggregates.

Protocol 2: Quantification of Soluble Aggregates by SEC

Procedure:

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

  • Prepare your sample by filtering it through a 0.22 µm syringe filter to remove any large, insoluble aggregates.

  • Inject a defined volume of your sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species to determine the percentage of each.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Click Chemistry A N-(acid-PEG10)-N-bis(PEG10-azide) C Activated PEG-NHS Ester A->C 15-30 min, RT B EDC + NHS in Activation Buffer (pH 6.0) B->C D Protein-NH2 in PBS (pH 7.4) E Azide-PEG-Protein C->E D->E 2h RT or O/N 4°C F Purification (SEC/Dialysis) E->F G Alkyne-Molecule H Final Conjugate F->H G->H SPAAC or CuAAC troubleshooting_logic start Aggregation Observed? cause1 Intermolecular Cross-linking? start->cause1 Yes sol1 Reduce Azide:Alkyne Ratio Decrease Protein Concentration cause1->sol1 Likely cause2 Protein Instability? cause1->cause2 Unlikely end Re-analyze for Aggregation (SEC/DLS) sol1->end sol2 Optimize pH & Buffer Add Stabilizers Lower Temperature cause2->sol2 Likely cause3 High Reagent Concentration? cause2->cause3 Unlikely sol2->end sol3 Add Reagent Dropwise Reduce Molar Excess of PEG cause3->sol3 Likely sol3->end

References

impact of pH on N-(acid-PEG10)-N-bis(PEG10-azide) reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the reactivity of N-(acid-PEG10)-N-bis(PEG10-azide). It includes frequently asked questions, troubleshooting advice, and experimental protocols to help you optimize your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on N-(acid-PEG10)-N-bis(PEG10-azide) and how do they function?

A: This reagent is a heterobifunctional PEG linker with three reactive sites:

  • Two Azide (B81097) Groups (-N₃): These groups are used in "click chemistry," most commonly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] They react with alkyne-containing molecules to form a stable triazole linkage.[1][2]

  • One Terminal Carboxylic Acid (-COOH): This group can be reacted with primary amine groups (-NH₂) to form a stable amide bond.[1] This reaction requires the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

Q2: How does pH affect the reactivity of the azide groups in click chemistry?

A: The effect of pH depends on the type of click chemistry being performed:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is remarkably robust and can proceed efficiently across a broad pH range, typically from 4 to 12.[3][4] For applications involving sensitive biomolecules like proteins, a narrower pH range of 7 to 9 is recommended to maintain the stability and integrity of the biomolecule while ensuring an efficient reaction.[3][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is generally less sensitive to pH than CuAAC.[3] However, studies have shown that the reaction rate can be influenced by both the buffer system and the pH.[6] For some cyclooctynes, higher pH values can lead to an increased reaction rate, although this effect is buffer-dependent.[3][6][7]

Q3: What is the optimal starting pH for my azide-alkyne cycloaddition reaction?

A: For most bioconjugation applications, a neutral pH of around 7.0 to 7.5 is an excellent starting point for both CuAAC and SPAAC reactions.[3][8] Optimization may be required based on the specific stability of your biomolecule and the buffer system used.

Q4: How does pH influence the reactivity of the carboxylic acid group?

A: The reactivity of the carboxylic acid group is highly dependent on pH, as it requires an activation step. For amide bond formation using carbodiimide (B86325) activators like EDC, the reaction is typically most efficient in a slightly acidic pH range of 4.5 to 7.5. The lower pH is necessary to protonate the carbodiimide for activation, while the upper limit ensures the primary amine on the target molecule remains sufficiently nucleophilic.

Q5: Which buffers should I use for my conjugation reactions?

A: The choice of buffer is critical:

  • For Azide Reactions (CuAAC & SPAAC): Phosphate-buffered saline (PBS) and HEPES are common and suitable choices.[3][8] Notably, some studies have reported higher reaction rates for SPAAC in HEPES buffer compared to PBS.[6][7]

  • For Carboxylic Acid Reactions (Amide Coupling): MES buffer is often used for EDC/HATU coupling reactions as it buffers effectively in the optimal acidic pH range.

  • Buffers to Avoid: When introducing an azide or alkyne handle to a biomolecule using an NHS ester, you must avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5] These buffers will compete with your target molecule for reaction with the NHS ester.[5] Tris can also act as an inhibitory ligand for the copper catalyst in CuAAC reactions.[9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no yield in click chemistry reaction (azide group) Suboptimal pH: The pH may be outside the optimal range for your specific reactants or biomolecule stability.Verify the pH of your reaction mixture. Perform a pH scouting experiment (see Protocol 1) to determine the optimal pH, typically starting between 7.0 and 8.0.[3]
Incorrect Buffer: The buffer may be inhibiting the reaction. Tris, for example, can inhibit CuAAC.[9]Switch to a recommended buffer like PBS or HEPES.[8] For SPAAC, consider trying HEPES as it may increase reaction rates.[6][7]
Degradation of Reactants: Some strained alkynes (e.g., DBCO) used in SPAAC can be unstable at certain pH values.[3]Check the stability of your alkyne partner at the reaction pH. Ensure fresh reagents are used.
Copper Catalyst Issues (CuAAC only): The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.Ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present. Use a copper-chelating ligand like THPTA to stabilize the Cu(I) state.
Low or no yield in amide coupling reaction (acid group) Incorrect pH for Activation: The pH is critical for the activation of the carboxylic acid by EDC or HATU.Ensure the reaction pH is within the optimal range of 4.5-7.5 for EDC coupling. Use a suitable buffer like MES.
Absence of Activators: The carboxylic acid will not react with an amine without an activating agent.Add a fresh solution of an activating agent like EDC or HATU to the reaction mixture.
Hydrolysis of Activated Ester: The activated intermediate is susceptible to hydrolysis, especially at higher pH.Use the activated carboxylic acid immediately after it is formed.
Degradation or aggregation of the target biomolecule Harsh pH Conditions: The reaction pH may be too high or too low for your protein, antibody, or other biomolecule, causing it to denature or aggregate.[5]Adjust the reaction pH to be within the known stability range of your biomolecule. A pH of 7.0-7.5 is often a safe starting point.[8]
Copper Toxicity (CuAAC only): The copper catalyst can be toxic to cells or cause degradation of sensitive biomolecules.Consider switching to a copper-free click chemistry method like SPAAC, which is generally more biocompatible.[3]

Quantitative Data Summary

The following tables summarize key pH-related parameters for reactions involving N-(acid-PEG10)-N-bis(PEG10-azide).

Table 1: Recommended pH Ranges for Conjugation Reactions

Reactive GroupReaction TypeCommon Activator/CatalystRecommended pH RangeNotes
Azide (-N₃)CuAACCu(I) salt, Reducing Agent7.0 - 9.0[5]Can work in a broader range (4-12), but this is optimal for biomolecules.[4]
Azide (-N₃)SPAACNone (Strain-promoted)6.5 - 8.5Generally less pH-sensitive, but rates can be buffer and pH-dependent.[3][6]
Carboxylic Acid (-COOH)Amide CouplingEDC, HATU4.5 - 7.5Optimal range for carbodiimide-mediated activation and reaction with amines.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

This data is based on a study using model azides and a DBCO-alkyne. It illustrates the potential impact of reaction conditions on kinetics.

Buffer (at 25°C)pHSecond-Order Rate Constant (k) M⁻¹s⁻¹
PBS7.00.32 - 0.85[6][7]
HEPES7.00.55 - 1.22 [6][7]
Borate Buffer8.0Rate generally increases with higher pH.[6]
MES6.0Rate generally lower at acidic pH.[6]
Note: Higher pH values generally increased reaction rates in this study, with the exception of HEPES buffer.[6][7]

Diagrams and Workflows

G Logical Diagram of N-(acid-PEG10)-N-bis(PEG10-azide) Reactivity cluster_acid Amide Coupling cluster_azide Click Chemistry Molecule N-(acid-PEG10)-N-bis(PEG10-azide) Carboxylic Acid (-COOH) 2x Azide (-N₃) Acid_Activator Activator Required (EDC, HATU) Molecule:f0->Acid_Activator Azide_Method CuAAC (Copper-Catalyzed) SPAAC (Copper-Free) Molecule:f1->Azide_Method Acid_Reactant Primary Amine (e.g., Protein Lysine) Acid_Product Stable Amide Bond Acid_Reactant->Acid_Product Acid_pH pH Dependent (4.5 - 7.5) Acid_Activator->Acid_Reactant Acid_Activator->Acid_pH Azide_Reactant Alkyne-modified Molecule Azide_Product Stable Triazole Linkage Azide_Reactant->Azide_Product Azide_pH Broadly Tolerant (pH 4 - 12) Azide_Method->Azide_Reactant Azide_Method->Azide_pH

Caption: pH influence on the dual reactivity of the PEG linker.

G Troubleshooting Workflow for Low Reaction Yield start Problem: Low Product Yield check_ph 1. Verify Reaction pH start->check_ph check_buffer 2. Check Buffer Composition check_ph->check_buffer Correct adjust_ph Adjust pH to optimal range (e.g., 7.0-8.0 for Click) (e.g., 4.5-7.5 for Amide) check_ph->adjust_ph Incorrect check_reagents 3. Assess Reagent Stability (e.g., Alkyne, Activators) check_buffer->check_reagents Non-Inhibitory change_buffer Switch to a non-interfering buffer (e.g., PBS, HEPES) check_buffer->change_buffer Inhibitory check_catalyst 4. Check Catalyst/Activator (For CuAAC / Amide Coupling) check_reagents->check_catalyst Stable use_fresh Use fresh, unexpired reagents check_reagents->use_fresh Degraded add_fresh_cat Add fresh catalyst, reducing agent, or activator solution check_catalyst->add_fresh_cat Inactive success Yield Improved check_catalyst->success Active adjust_ph->check_buffer change_buffer->check_reagents use_fresh->check_catalyst add_fresh_cat->success

Caption: A logical decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: pH Optimization for Azide-Alkyne Cycloaddition

This protocol provides a general framework for determining the optimal pH for conjugating an alkyne-modified molecule to N-(acid-PEG10)-N-bis(PEG10-azide).

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Alkyne-modified molecule (e.g., DBCO-Fluorophore for SPAAC, or a terminal alkyne for CuAAC)

  • Buffer solutions at various pH values (e.g., MES at pH 6.0, PBS at pH 7.0, 7.4, HEPES at pH 7.0, 8.0, Borate at pH 8.5)

  • For CuAAC: CuSO₄ solution, a reducing agent (e.g., Sodium Ascorbate), and a ligand (e.g., THPTA).

  • Reaction tubes

  • Analytical system (e.g., HPLC, SDS-PAGE with fluorescence imaging)

Procedure:

  • Prepare Stock Solutions: Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) and your alkyne-modified molecule in an appropriate solvent (e.g., water, DMSO).

  • Set up Reactions: For each pH value to be tested, set up a reaction tube.

    • Add the buffer of a specific pH.

    • Add the N-(acid-PEG10)-N-bis(PEG10-azide) stock solution.

    • Add the alkyne-modified molecule stock solution.

    • For CuAAC only: Add the ligand, then CuSO₄, and finally initiate the reaction by adding the sodium ascorbate.

  • Incubation: Incubate all reaction tubes at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). It is advisable to take time points (e.g., 0, 15, 30, 60, 120 min) to monitor reaction kinetics.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA (for CuAAC) or by flash-freezing the samples.

  • Analysis: Analyze the extent of product formation in each sample using a suitable analytical method.

    • HPLC: Separate the product from the reactants and quantify the peak area of the product.

    • SDS-PAGE: If one of the reactants is a protein, visualize the shift in molecular weight of the conjugated product. If using a fluorescent alkyne, quantify the fluorescence intensity of the product band.

  • Determine Optimum pH: Compare the product yield or reaction rate across the different pH values to identify the optimal condition.

G Experimental Workflow for pH Optimization Study cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Incubation & Analysis cluster_results 4. Conclusion prep_reagents Prepare Stock Solutions (PEG-Azide, Alkyne) prep_buffers Prepare Buffers (pH 6.0, 7.0, 7.4, 8.0, 8.5) setup Aliquot Buffers into Separate Tubes prep_buffers->setup add_reactants Add Reactants to Each Tube setup->add_reactants initiate Initiate Reaction (e.g., Add Catalyst) add_reactants->initiate incubate Incubate at Constant Temp. (Take Time Points) initiate->incubate analyze Analyze Samples (HPLC, SDS-PAGE) incubate->analyze compare Compare Product Yield vs. pH analyze->compare determine Determine Optimal pH compare->determine

Caption: A streamlined workflow for pH scouting experiments.

References

Technical Support Center: Catalyst Selection for N-(acid-PEG10)-N-bis(PEG10-azide) Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting common issues for the click chemistry reaction involving N-(acid-PEG10)-N-bis(PEG10-azide) and an alkyne-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst system for the click reaction with N-(acid-PEG10)-N-bis(PEG10-azide)?

A1: The most common and highly recommended catalyst system for this Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a combination of a Copper(II) sulfate (B86663) (CuSO₄) precursor and a reducing agent, typically sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. To enhance the reaction rate and prevent catalyst precipitation, a chelating ligand is crucial.

Q2: Which ligands are compatible with this reaction?

A2: Several ligands can be used to stabilize the Cu(I) catalyst and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice, but its low aqueous solubility can be a limitation. For reactions in aqueous buffers, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Bathocuproine disulfonate (BCS) are excellent alternatives.

Q3: Does the carboxylic acid group on the PEG reagent interfere with the click reaction?

A3: Generally, the terminal carboxylic acid on the N-(acid-PEG10)-N-bis(PEG10-azide) molecule does not interfere with the CuAAC reaction. In fact, some studies suggest that carboxylic acids can promote the reaction by accelerating the protonolysis of the copper-triazolide intermediate.[1] However, it is important to control the pH of the reaction mixture to ensure the carboxylic acid does not deprotonate and chelate the copper catalyst in a non-productive manner.

Q4: Can I use a pre-activated Cu(I) salt instead of generating it in situ?

A4: While using a Cu(I) salt like copper(I) bromide (CuBr) or copper(I) iodide (CuI) is possible, it is often less convenient for bioconjugation reactions in aqueous environments. Cu(I) salts are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. The in situ generation from a Cu(II) salt and a reducing agent like sodium ascorbate is generally more robust and reproducible for these applications.

Q5: Is it possible to perform this reaction without a copper catalyst?

A5: Yes, copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative. However, this requires the alkyne-containing molecule to have a strained ring system, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) group.[2][3] If your alkyne is a simple terminal alkyne, a copper catalyst is necessary for an efficient reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).- Ensure you are using a fresh solution of sodium ascorbate. - Degas your solvents to remove dissolved oxygen. - Increase the concentration of the reducing agent.
Poor Solubility of Reactants: The PEG reagent or the alkyne-containing molecule is not fully dissolved.- Use a co-solvent such as DMSO or DMF to improve solubility. - Ensure the reaction mixture is well-stirred.
Steric Hindrance: The azide (B81097) or alkyne groups are sterically hindered, preventing the catalyst from accessing the reaction site.- Increase the reaction time and/or temperature (if the molecules are stable). - Consider using a ligand that is less sterically bulky.
Slow reaction rate Suboptimal Catalyst Concentration: The concentration of the copper catalyst or ligand is too low.- Increase the concentration of the copper catalyst and ligand. A common starting point is 1-5 mol% of the copper catalyst relative to the limiting reagent.
Inappropriate Ligand: The chosen ligand may not be optimal for the reaction conditions.- If using TBTA in an aqueous system, switch to a water-soluble ligand like THPTA.
Side product formation Oxidative Damage to Biomolecules: If conjugating to a protein or other sensitive biomolecule, reactive oxygen species generated by the catalyst system can cause damage.- Use a higher concentration of the stabilizing ligand (e.g., 5 equivalents relative to copper). - Add a radical scavenger like aminoguanidine (B1677879) to the reaction mixture.
Protein Aggregation: The reaction conditions are causing the protein to precipitate.- Optimize the pH and buffer composition. - Include additives like detergents (e.g., SDS) or non-reactive PEG to prevent aggregation.[4]

Experimental Protocols

General Protocol for CuAAC Reaction with N-(acid-PEG10)-N-bis(PEG10-azide)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) as a co-solvent if needed

Procedure:

  • Prepare Stock Solutions:

    • N-(acid-PEG10)-N-bis(PEG10-azide): Prepare a 10 mM stock solution in the chosen reaction buffer.

    • Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh before each use.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the N-(acid-PEG10)-N-bis(PEG10-azide) solution.

    • Add the alkyne-containing molecule solution. The molar ratio of azide to alkyne groups should be optimized, but a 1:1 or a slight excess of one reagent is a good starting point.

    • Add the THPTA solution to a final concentration of 5 times the copper concentration.

    • Add the copper(II) sulfate solution to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction components.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.

    • Protect the reaction from light if any of the components are light-sensitive.

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as HPLC, LC-MS, or gel electrophoresis.

    • Purify the final conjugate using a suitable method like dialysis, size-exclusion chromatography, or affinity chromatography.

Visualizations

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Prepare Stock Solutions (PEG-Azide, Alkyne, CuSO4, Na-Ascorbate, Ligand) Mix_Reagents Combine Reactants and Ligand Reagent_Prep->Mix_Reagents Add_Catalyst Add CuSO4 Mix_Reagents->Add_Catalyst Initiate Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate Monitor Monitor Reaction Progress (HPLC, LC-MS) Initiate->Monitor Purify Purify Conjugate Monitor->Purify Troubleshooting Start Low/No Product Yield? Cause1 Catalyst Oxidation? Start->Cause1 Yes Cause2 Poor Solubility? Start->Cause2 No, but slow Cause3 Steric Hindrance? Start->Cause3 No Solution1 Use fresh reducing agent Degas solvents Cause1->Solution1 Solution2 Use co-solvents (DMSO, DMF) Ensure good mixing Cause2->Solution2 Solution3 Increase reaction time/temperature Change ligand Cause3->Solution3

References

N-(acid-PEG10)-N-bis(PEG10-azide) reaction time optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and optimization protocols for reactions involving N-(acid-PEG10)-N-bis(PEG10-azide). This heterotrifunctional PEG linker possesses a terminal carboxylic acid and two terminal azide (B81097) groups, enabling a variety of bioconjugation strategies.[1][2] Optimization of reaction time is critical for achieving high yields and preserving the function of sensitive biomolecules.

This center is divided into two main sections based on the reactive group being utilized:

  • Carboxylic Acid-Amine Coupling: For conjugating the acid group with a primary amine.

  • Azide-Alkyne Click Chemistry: For conjugating the two azide groups with alkyne-containing molecules.

Section 1: Optimizing Carboxylic Acid-Amine Coupling Reaction Time

The terminal carboxylic acid can be coupled to primary amines using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.[1][2] Reaction efficiency and time are highly dependent on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the reaction time for acid-amine coupling? A1: The primary factors are the choice and concentration of the coupling agents (e.g., EDC, with or without N-hydroxysuccinimide (NHS)), pH of the reaction buffer, temperature, and the concentration of reactants. The reactivity of the specific amine also plays a crucial role.[3]

Q2: What is the optimal pH for this reaction? A2: For the reaction of an activated carboxylic acid (like an NHS-ester) with a primary amine, a pH range of 7-9 is generally recommended.[4] The amine group needs to be unprotonated to act as a nucleophile, so the pH should be slightly above the pKa of the target amine group.[3]

Q3: How long should I expect the reaction to take? A3: Amide bond formation using EDC/NHS chemistry is typically complete within 1 to 4 hours at room temperature. However, for sensitive proteins or to minimize side reactions, the reaction can be performed at 4°C overnight. Optimization is recommended for each specific pair of reactants.

Q4: Can I use a single-step EDC coupling, or is a two-step process with NHS better? A4: A two-step process is often preferred to improve efficiency and reduce side reactions. In the first step, the carboxylic acid is activated with EDC and NHS at a lower pH (e.g., 4.5-5.5) to form a more stable NHS-ester. In the second step, the pH is raised (7.2-8.5) and the amine-containing molecule is added. This prevents the EDC from directly reacting with the amine molecule.

Troubleshooting Guide: Acid-Amine Coupling
ProblemPossible CauseRecommended Solution
Low or No Product Yield Inactive Coupling Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.Always use fresh, high-quality reagents. Prepare stock solutions immediately before use.
Suboptimal pH: If the pH is too low, the amine is protonated and non-nucleophilic. If too high, the activated ester can hydrolyze rapidly.[3]Optimize the reaction pH. Perform a series of small-scale reactions in buffers ranging from pH 7.0 to 8.5.
Presence of Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete in the reaction.Exchange the buffer to a non-nucleophilic buffer like PBS, HEPES, or MES before the reaction.
Slow Reaction Rate Low Temperature: Reactions at 4°C will proceed significantly slower than at room temperature.If your biomolecule is stable, consider running the reaction at room temperature (20-25°C) to increase the rate.
Insufficient Reagent Concentration: Low concentrations of reactants or coupling agents will slow down the reaction.[5]Increase the molar ratio of the activating agents (EDC/NHS) and/or the concentration of the reactants. Be mindful that excess reagents may need to be removed later.
Molecule Instability/Loss of Function Harsh Reaction Conditions: Prolonged exposure to non-optimal pH or activating agents can damage sensitive biomolecules.Minimize reaction time by optimizing other parameters first (reagent concentration, temperature). Consider using a lower temperature (4°C) if the molecule is unstable at room temperature.
Experimental Protocol: Time-Course Optimization of Acid-Amine Coupling

This protocol outlines a method to determine the optimal reaction time for your specific reactants.

  • Reagent Preparation:

    • Prepare the N-(acid-PEG10)-N-bis(PEG10-azide) in an appropriate amine-free buffer (e.g., MES buffer, pH 5.5 for activation step).

    • Prepare your amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare fresh stock solutions of EDC and NHS (e.g., 10 mg/mL in anhydrous DMSO or reaction buffer).

  • Reaction Setup (Two-Step Method):

    • Activation: To the N-(acid-PEG10)-N-bis(PEG10-azide) solution, add a 5-10 fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

    • Coupling: Add the activated PEG reagent to your amine-containing molecule solution. The final reaction pH should be between 7.2 and 8.0. Prepare several identical reaction tubes.

  • Incubation Time Course:

    • Incubate the reactions at room temperature.

    • At various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, overnight), stop one reaction by adding a quenching agent (e.g., a small molecule with a primary amine like Tris or glycine) or by proceeding immediately to purification.

  • Analysis:

    • Remove unreacted reagents using a desalting column, dialysis, or SDS-PAGE for proteins.[6]

    • Analyze the product yield and purity at each time point using an appropriate technique (e.g., HPLC, LC-MS, SDS-PAGE).

  • Data Interpretation:

    • Plot the product yield versus time to identify the point at which the reaction plateaus. The optimal time is the shortest duration that provides a maximal yield.

Data Summary: Example Time-Course Experiment
Incubation TimeProduct Yield (%)Notes
30 min55.2Reaction proceeds quickly at the start.
1 hour85.7Significant product formation.
2 hours94.1Reaction is approaching completion.
4 hours95.3Yield has plateaued; longer times offer minimal benefit.
Overnight (16 hrs)95.5No significant increase in yield compared to 4 hours.

Workflow Visualization

G cluster_0 Step 1: Activation (pH 5.5) cluster_1 Step 2: Coupling (pH 7.2-8.0) cluster_2 Step 3: Time Course & Analysis A Dissolve Acid-PEG-Azide in MES Buffer B Add fresh EDC + NHS (5-10x molar excess) A->B C Incubate 15-30 min at Room Temperature B->C E Add Activated PEG to Amine-Molecule C->E Add activated complex D Prepare Amine-Molecule in PBS Buffer D->E F Divide into Aliquots for Time Points E->F G Incubate at RT F->G H Stop Reaction at Time Points (0.5, 1, 2, 4, 16h) G->H I Purify & Analyze (e.g., HPLC, SDS-PAGE) H->I J Determine Optimal Time I->J

Workflow for time-course optimization of acid-amine coupling.

Section 2: Optimizing Azide Click Chemistry Reaction Time

The two azide groups can react with alkyne or strained cyclooctyne (B158145) groups via "click chemistry".[1] The two main types are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between CuAAC and SPAAC for this reagent? A1: CuAAC requires a copper(I) catalyst to react the azide with a terminal alkyne.[7] It is generally very fast and efficient. SPAAC is a copper-free method that uses a strained alkyne (e.g., DBCO, BCN) and is ideal for live-cell applications or when copper toxicity is a concern.[4][7]

Q2: How long does a typical CuAAC reaction take? A2: With an efficient catalyst system (e.g., CuSO₄, a reducing agent like sodium ascorbate (B8700270), and a ligand like THPTA or TBTA), CuAAC reactions are often complete within 30 minutes to 2 hours at room temperature.[6]

Q3: How long does a typical SPAAC reaction take? A3: SPAAC reactions are generally slower than CuAAC. Reaction times can range from 1-4 hours to overnight, depending on the specific strained alkyne, reactant concentrations, and temperature.

Q4: What factors can I change to speed up my CuAAC reaction? A4: To accelerate a CuAAC reaction, you can:

  • Optimize the Ligand: Use a copper-stabilizing ligand like THPTA or TBTA to improve catalyst activity and stability.[6] Some ligands lead to faster kinetics than others.[8]

  • Increase Reactant Concentration: Higher concentrations lead to faster reaction rates.

  • Increase Temperature: Modestly increasing the temperature (e.g., to 37°C) can speed up the reaction, but be mindful of the stability of your biomolecules.[7]

  • Ensure an Oxygen-Free Environment: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. Degassing buffers or adding excess reducing agent can help maintain catalytic activity.[7]

Q5: What is the best solvent for click chemistry? A5: Click chemistry is robust in a wide range of solvents. Aqueous buffers like PBS are common, but co-solvents such as DMSO or DMF can be used to improve the solubility of hydrophobic reactants.[7][8]

Troubleshooting Guide: Azide Click Chemistry
ProblemPossible CauseRecommended Solution
Low Yield (CuAAC) Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to Cu(II).[7]Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Degas solvents to remove oxygen. Ensure your copper ligand (e.g., THPTA) is present to protect the catalyst.[7]
Inhibitory Buffer Components: Buffers containing chelating agents (e.g., EDTA) or thiols (e.g., DTT) can inactivate the copper catalyst.[7]Exchange the buffer to a non-inhibitory buffer (e.g., PBS, HEPES) before starting the reaction.
Low Yield (SPAAC) Poor Reagent Solubility: One or more reactants may not be fully dissolved in the reaction buffer.Add a co-solvent like DMSO or DMF (up to 10-20%) to improve solubility.[7]
Steric Hindrance: The reaction sites on the molecules may be sterically inaccessible to each other.While the PEG10 linkers on the reagent are designed to minimize this, consider alternative conjugation strategies if hindrance is suspected.
Slow Reaction (Both) Low Reactant Concentration: Reaction rates are concentration-dependent.[5]Increase the concentration of one or both reactants. A molar excess of the less precious or smaller molecule is often beneficial.[6]
Low Temperature: Reactions run at 4°C will be significantly slower.If molecule stability permits, perform the reaction at room temperature (20-25°C) or 37°C.[7]
Experimental Protocol: Time-Course Optimization of CuAAC

This protocol provides a method to find the optimal incubation time for a CuAAC reaction.

  • Reagent Preparation:

    • Prepare your alkyne-modified molecule at a known concentration in an amine-free, non-chelating buffer (e.g., PBS).

    • Prepare stock solutions:

      • N-(acid-PEG10)-N-bis(PEG10-azide): 10 mM in DMSO or water.

      • Copper (II) Sulfate (CuSO₄): 20 mM in water.[6]

      • Copper Ligand (e.g., THPTA): 100 mM in water.[6]

      • Sodium Ascorbate: 300 mM in water (prepare fresh immediately before use).[6]

  • Reaction Setup (for a 100 µL final volume):

    • Prepare multiple identical reaction tubes in the following order:

      • 50 µL of your alkyne-modified molecule solution.

      • Deionized water to bring the final volume to 100 µL.

      • 4 µL of 10 mM Azide-PEG reagent (final concentration: 400 µM).

      • 2 µL of 100 mM THPTA solution (final concentration: 2 mM).[6]

      • 2 µL of 20 mM CuSO₄ solution (final concentration: 400 µM).[6]

    • Vortex briefly to mix.

    • Initiate the reaction by adding 10 µL of 300 mM fresh sodium ascorbate (final concentration: 30 mM).[6] Vortex again.

  • Incubation Time Course:

    • Incubate the reactions at room temperature.

    • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs), stop one reaction by adding 5 µL of 0.5 M EDTA.[6]

  • Analysis:

    • Analyze the extent of conjugation at each time point using an appropriate method (e.g., Western Blot with an antibody against a tag, Dot Blot, HPLC, or Mass Spectrometry).[6]

Data Summary: Example CuAAC Time-Course Experiment

The following table shows typical results for a time-course experiment, with the product signal quantified by densitometry.

Incubation TimeRelative Signal (%)Notes
0 min (Control)1.2Baseline signal before reaction starts.
15 min45.8Rapid initial labeling is observed.[6]
30 min82.5Significant increase in labeling efficiency.[6]
1 hour98.7Reaction is approaching completion.[6]
2 hours99.1Minimal increase in signal from 1 hour.[6]
4 hours99.3Reaction is complete; longer times are unnecessary.[6]

Based on this data, a 1-hour incubation time is optimal.

Workflow and Logic Visualization

G cluster_0 Reaction Setup cluster_1 Time Course cluster_2 Analysis A Combine Alkyne-Molecule, Azide-PEG, Ligand (THPTA), and CuSO4 in Buffer B Initiate with fresh Sodium Ascorbate A->B C Incubate Aliquots at RT B->C D Stop reaction with EDTA at 15m, 30m, 1h, 2h, 4h C->D E Analyze Yield vs. Time (e.g., HPLC, SDS-PAGE) D->E F Identify Plateau to Determine Optimal Time E->F Result Optimal Reaction Time Determined F->Result

Experimental workflow for CuAAC reaction time optimization.

G Start Problem: Low CuAAC Reaction Yield Q1 Is Sodium Ascorbate solution fresh? Start->Q1 S1 Solution: Prepare fresh Sodium Ascorbate solution. Q1->S1 No Q2 Does buffer contain chelators (EDTA) or thiols (DTT)? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 Re-evaluate S2 Solution: Use dialysis or desalting column to exchange to a non-inhibitory buffer (PBS, HEPES). Q2->S2 Yes Q3 Is a Cu(I)-stabilizing ligand (THPTA, TBTA) being used? Q2->Q3 No A2_Yes Yes A2_No No S2->Q2 Re-evaluate S3 Solution: Add a stabilizing ligand to protect the catalyst and improve efficiency. Q3->S3 No End Further investigation needed: Check reagent purity, concentration, and potential steric hindrance. Q3->End Yes A3_Yes Yes A3_No No S3->Q3 Re-evaluate

Logical troubleshooting guide for low-yield CuAAC reactions.

References

Technical Support Center: N-(acid-PEG10)-N-bis(PEG10-azide) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG10)-N-bis(PEG10-azide) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions and troubleshooting common issues, with a specific focus on the impact of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on N-(acid-PEG10)-N-bis(PEG10-azide) and what are their respective conjugation chemistries?

A1: This PEG reagent has two types of reactive groups:

  • Carboxylic Acid (-COOH): This group reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. This reaction typically requires activation with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS).[1][2]

  • Azide (B81097) (-N3): The two azide groups react with terminal alkynes, BCN, or DBCO via "Click Chemistry" to form a stable triazole linkage.[1][2]

Q2: How does temperature generally affect the conjugation efficiency of this reagent?

A2: Temperature is a critical parameter that can have opposing effects on the two different conjugation reactions possible with this molecule. For the EDC/NHS-mediated carboxylic acid activation and subsequent amidation, higher temperatures can accelerate the reaction but also increase the rate of hydrolysis of the activated NHS ester, potentially lowering the overall conjugation efficiency.[3][4] For the azide-alkyne cycloaddition (Click Chemistry), some studies have shown that elevated temperatures can increase the reaction rate, although this is highly dependent on the specific catalyst and reactants used.[5]

Q3: What is the recommended storage temperature for N-(acid-PEG10)-N-bis(PEG10-azide)?

A3: It is recommended to store N-(acid-PEG10)-N-bis(PEG10-azide) at -20°C under desiccated conditions to prevent degradation.[6] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[3][4]

Q4: Can I pre-activate the carboxylic acid group and store the activated intermediate?

A4: It is not recommended to prepare and store stock solutions of the activated NHS-ester of the PEG reagent for long-term storage. The NHS ester is moisture-sensitive and can hydrolyze over time, even in anhydrous solvents, which will render it unreactive towards amines.[3][4] It is best to prepare the activated PEG reagent immediately before use.

Troubleshooting Guide

Low or No Conjugation Efficiency
Potential Cause Recommended Solution
Suboptimal Reaction Temperature For acid-amine conjugation, a common starting point is room temperature (20-25°C) for 1-4 hours or 4°C overnight.[3][7] If efficiency is low, consider optimizing the temperature in small increments. For azide-alkyne "click" reactions, room temperature is often sufficient, but gentle heating (e.g., 35-40°C) may improve yields in some cases.[8][9]
Incorrect pH For acid-amine conjugation, the activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction with the amine is optimal at a pH of 7.0-8.5.[7] For azide-alkyne reactions, a pH of around 7.4 is commonly used.[10]
Hydrolysis of Activated Acid This is accelerated at higher temperatures and pH.[4] Ensure the activated PEG is used immediately. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[7]
Degraded Reagents Ensure EDC, NHS, and any catalysts for the click chemistry reaction are fresh and have been stored properly. EDC and NHS are particularly moisture-sensitive.
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated carboxylic acid.[3][4] Use amine-free buffers like PBS, borate, or carbonate.[3]
Protein Aggregation During Conjugation
Potential Cause Recommended Solution
High Molar Ratio of PEG Reagent A large excess of the PEG reagent can lead to over-PEGylation and subsequent aggregation.[3] Reduce the molar ratio of the PEG reagent to the protein.
High Protein Concentration Some proteins are prone to aggregation at higher concentrations.[3] Perform the conjugation at a lower protein concentration.
Inappropriate Temperature For some proteins, elevated temperatures can induce unfolding and aggregation. Consider performing the conjugation at 4°C.[7]
Organic Co-solvent If the PEG reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10% v/v) as it can destabilize some proteins.[3]

Experimental Protocols & Data

General Protocol for Acid-Amine Conjugation

This protocol describes a two-step method for conjugating the carboxylic acid group of N-(acid-PEG10)-N-bis(PEG10-azide) to a primary amine on a target molecule (e.g., a protein).

1. Activation of Carboxylic Acid:

  • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0).

  • Add a molar excess of EDC and NHS. A common starting point is a 2- to 5-fold molar excess of each over the PEG reagent.

  • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[7]

2. Conjugation to Amine-Containing Molecule:

  • Immediately add the freshly activated PEG solution to the protein solution, which should be in an amine-free buffer at pH 7.0-8.5 (e.g., PBS).[7]

  • The molar ratio of PEG to the protein should be optimized, but a starting point of 10:1 to 20:1 is common.[3][7]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

3. Quenching and Purification:

  • Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.[7]

  • Purify the conjugate using size-exclusion chromatography (SEC) or a desalting column to remove excess PEG reagent and byproducts.[7]

General Protocol for Azide-Alkyne "Click" Chemistry Conjugation

This protocol outlines a general procedure for conjugating the azide groups of the PEG reagent to an alkyne-containing molecule.

  • Dissolve the N-(acid-PEG10)-N-bis(PEG10-azide)-conjugated molecule in a degassed buffer (e.g., PBS, pH 7.4).[10]

  • Add the alkyne-functionalized molecule.

  • Prepare the catalyst solution. A common catalyst system is copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate.[10]

  • Add the catalyst solution to the reaction mixture to initiate the click reaction.

  • Incubate the reaction at room temperature for 2-4 hours.[10]

  • Purify the conjugate as required for the specific application.

Impact of Temperature on Reaction Time and Efficiency

The following table summarizes the general effects of temperature on the two main conjugation reactions for this reagent. Note that optimal conditions will vary depending on the specific molecules being conjugated.

Reaction TypeRecommended Temperature RangeEffect of Lower TemperatureEffect of Higher Temperature
Acid-Amine Conjugation (with EDC/NHS) 4°C to 25°C[3]Slower reaction rate, may require longer incubation times (up to 24 hours).[3] Reduces hydrolysis of the activated ester.[7]Faster reaction rate.[3] Increased risk of hydrolysis of the activated ester, potentially leading to lower conjugation efficiency.[3][4]
Azide-Alkyne "Click" Chemistry (CuAAC) Room Temperature (20-25°C) to 35°C[8][9]Slower reaction rate.Can increase reaction rate, but excessive heat may negatively impact the stability of the biomolecules.[9]

Visualizations

experimental_workflow cluster_acid_amine Acid-Amine Conjugation cluster_azide_alkyne Azide-Alkyne Conjugation Activate_Acid Activate Carboxylic Acid (EDC/NHS, pH 4.5-6.0, RT) Conjugate_Amine Conjugate to Amine (pH 7.0-8.5) Activate_Acid->Conjugate_Amine Immediate Use Quench_Purify_AA Quench & Purify Conjugate_Amine->Quench_Purify_AA Prepare_Reactants Prepare Azide & Alkyne (Degassed Buffer, pH ~7.4) Add_Catalyst Add Catalyst (e.g., CuSO4/Ascorbate) Prepare_Reactants->Add_Catalyst Incubate Incubate (RT) Add_Catalyst->Incubate Purify_AZ Purify Incubate->Purify_AZ Start N-(acid-PEG10)-N-bis(PEG10-azide) Start->Activate_Acid Option 1 Start->Prepare_Reactants Option 2 (Post-Amine Conjugation)

Caption: General experimental workflows for the two-stage conjugation of N-(acid-PEG10)-N-bis(PEG10-azide).

troubleshooting_logic Start Low Conjugation Efficiency? Check_Temp Is Temperature Optimized? Start->Check_Temp Yes Check_pH Is pH Correct for Activation & Conjugation? Check_Temp->Check_pH Yes Solution_Temp Adjust Temp: 4°C for longer time or RT for shorter time. Check_Temp->Solution_Temp No Check_Reagents Are Reagents Fresh? Check_pH->Check_Reagents Yes Solution_pH Adjust pH for each step. Check_pH->Solution_pH No Check_Buffer Is Buffer Amine-Free? Check_Reagents->Check_Buffer Yes Solution_Reagents Use fresh EDC/NHS. Check_Reagents->Solution_Reagents No Solution_Buffer Use PBS, Borate, or Carbonate. Check_Buffer->Solution_Buffer No

Caption: Troubleshooting decision tree for low conjugation efficiency in acid-amine reactions.

References

removing unreacted N-(acid-PEG10)-N-bis(PEG10-azide) from a sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted N-(acid-PEG10)-N-bis(PEG10-azide) from a sample following a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted N-(acid-PEG10)-N-bis(PEG10-azide)?

A1: The most effective methods for removing unreacted PEG reagents are based on differences in size, charge, or hydrophobicity between the PEGylated product and the unreacted PEG. Common techniques include Size Exclusion Chromatography (SEC), dialysis or diafiltration, and precipitation.[][2] Ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) are also widely used.[][3]

Q2: How do I choose the best purification method for my sample?

A2: The optimal method depends on several factors, including the size of your target molecule, the properties of the unreacted PEG, the scale of your experiment, and the desired final purity. For separating a significantly larger PEGylated protein from the smaller unreacted N-(acid-PEG10)-N-bis(PEG10-azide) (MW: 1548.8 Da), SEC and dialysis are excellent choices.[][][5] If your PEGylated product has a different charge or hydrophobicity compared to the starting materials, IEX or HIC could be very effective.[]

Q3: Can I use precipitation to remove the unreacted PEG?

A3: Yes, precipitation is a viable and scalable method.[6][7] Polyethylene (B3416737) glycol itself can be used to precipitate proteins from a solution.[8][9] By carefully selecting the precipitating agent and its concentration, you can selectively precipitate the larger PEGylated product, leaving the smaller, unreacted PEG in the supernatant.

Q4: Why is my unreacted PEG not being removed by dialysis?

A4: This issue typically arises from an inappropriate molecular weight cut-off (MWCO) of the dialysis membrane. The MWCO should be large enough to allow the unreacted PEG (MW: 1548.8 Da) to pass through but small enough to retain your PEGylated product.[10] For this specific PEG reagent, a membrane with a MWCO of around 3-5 kDa would be a good starting point, assuming your product is significantly larger. Ensure sufficient dialysis time and frequent buffer changes to maintain a concentration gradient.[11]

Q5: My SEC column does not seem to be separating the unreacted PEG from my product. What could be the problem?

A5: Inadequate separation in SEC can be due to several factors. The hydrodynamic radius of your PEGylated product and the unreacted PEG might be too similar for the chosen column to resolve.[12] Consider using a column with a different pore size or a longer column for better resolution. Also, ensure that the column is properly packed and equilibrated, and that the flow rate is optimized. Non-specific interactions between your sample and the column matrix can also affect separation.[13]

Troubleshooting Guides

Problem: Low yield of PEGylated product after purification.
Possible Cause Troubleshooting Step
Product loss during dialysis Use a dialysis membrane with a smaller MWCO to ensure your product is retained.
Non-specific adsorption to chromatography resin Modify the mobile phase composition (e.g., change salt concentration or pH) to reduce interactions.[13]
Co-precipitation of product with unreacted PEG Optimize the precipitation conditions (e.g., concentration of precipitating agent, temperature, incubation time).[7]
Product degradation Ensure that all buffers and solutions are sterile and that the purification is performed at an appropriate temperature to maintain product stability.
Problem: Presence of unreacted PEG in the final product.
Possible Cause Troubleshooting Step
Inefficient dialysis Increase the dialysis time and the frequency of buffer changes. Use a larger volume of dialysis buffer.[11]
Poor resolution in SEC Use a column with a smaller pore size or a longer column. Optimize the flow rate for better separation.[]
Incomplete precipitation of the product Adjust the concentration of the precipitating agent to ensure complete precipitation of the PEGylated product while leaving the unreacted PEG in solution.[6]
Carryover during filtration If using a filtration-based method, ensure the filter is properly washed to remove any remaining unreacted PEG.[6]

Experimental Protocols

Size Exclusion Chromatography (SEC)

This method separates molecules based on their size in solution (hydrodynamic radius).[] Larger molecules elute first, while smaller molecules are retained in the pores of the chromatography resin and elute later.

Methodology:

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the 1548.8 Da unreacted PEG.

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.

  • Sample Loading: Load your sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (at 280 nm for proteins) or other appropriate detector.

  • Analysis: Analyze the collected fractions using SDS-PAGE or other analytical techniques to identify the fractions containing your purified PEGylated product, free of unreacted PEG.

Dialysis

Dialysis is a process of separating molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane.[14]

Methodology:

  • Membrane Selection: Select a dialysis membrane with a MWCO that will retain your PEGylated product while allowing the unreacted N-(acid-PEG10)-N-bis(PEG10-azide) (1548.8 Da) to pass through. A 3.5 kDa or 5 kDa MWCO membrane is often a good starting point.

  • Sample Preparation: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for buffer influx.

  • Dialysis: Place the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently.

  • Buffer Exchange: Perform the dialysis at 4°C. Change the dialysis buffer every few hours for the first day, and then overnight to ensure complete removal of the unreacted PEG.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Precipitation

This method relies on altering the solubility of the molecules in the sample to selectively precipitate the desired product.

Methodology:

  • Precipitating Agent: A common precipitating agent is ammonium (B1175870) sulfate. The required concentration will need to be empirically determined.

  • Precipitation: Slowly add a saturated solution of the precipitating agent to your sample while gently stirring on ice.

  • Incubation: Allow the precipitation to proceed for a defined period (e.g., 30 minutes to a few hours) on ice.

  • Centrifugation: Pellet the precipitate by centrifugation. The unreacted, smaller PEG should remain in the supernatant.

  • Washing: Carefully decant the supernatant and wash the pellet with a buffer containing a concentration of the precipitating agent that maintains the product in its precipitated form.

  • Resolubilization: Resuspend the washed pellet in a suitable buffer without the precipitating agent.

Purification Workflow

Caption: General workflow for the purification of PEGylated molecules.

References

Validation & Comparative

A Head-to-Head Comparison of Trifunctional Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is paramount. Trifunctional linkers, which possess three reactive handles, offer a versatile platform for creating complex constructs, such as ADCs with dual payloads or with an imaging agent and a therapeutic agent. This guide provides an objective comparison of N-(acid-PEG10)-N-bis(PEG10-azide) against other classes of trifunctional linkers, supported by a review of performance data and detailed experimental protocols.

At a Glance: N-(acid-PEG10)-N-bis(PEG10-azide)

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker. Its key features include:

  • A Carboxylic Acid Group: This functional group allows for straightforward conjugation to primary amines, such as those on lysine (B10760008) residues of antibodies, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).

  • Two Azide (B81097) Groups: These groups enable the attachment of two separate molecules containing alkyne or other strained cycloalkyne moieties via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This bioorthogonal reaction is highly efficient and specific.

  • PEG10 Spacers: The polyethylene glycol chains enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][2]

Comparison with Alternative Trifunctional Linkers

The performance of N-(acid-PEG10)-N-bis(PEG10-azide) can be best understood by comparing it to other trifunctional linkers that utilize different conjugation chemistries. A prominent alternative is a linker possessing a maleimide (B117702) group for thiol-specific conjugation, in addition to other reactive groups.

Structural and Reactive Group Comparison
FeatureN-(acid-PEG10)-N-bis(PEG10-azide)Maleimide-Based Trifunctional Linker (Example)
Primary Conjugation Carboxylic Acid (Amine-reactive)Maleimide (Thiol-reactive)
Secondary Conjugation Two Azide Groups (Alkyne-reactive)e.g., NHS ester (Amine-reactive), Alkyne
Chemistry Amide bond formation, Click ChemistryThioether bond formation, Amide bond, Click Chemistry
Specificity High for both amine and alkyne reactionsHigh for thiol reaction, moderate for amine reaction
Biocompatibility Generally high, PEG enhances biocompatibilityCan be lower due to potential maleimide hydrolysis

dot

Structural Comparison of Trifunctional Linkers linker1 N-(acid-PEG10)-N-bis(PEG10-azide) Acid (Amine Reactive) Azide (Alkyne Reactive) Azide (Alkyne Reactive) linker2 Maleimide-based Trifunctional Linker Maleimide (Thiol Reactive) NHS Ester (Amine Reactive) Alkyne (Azide Reactive)

Caption: Structural comparison of trifunctional linkers.

Quantitative Performance Data

Direct head-to-head comparative studies with quantitative data for trifunctional linkers are not extensively available in published literature. However, we can infer performance based on the characteristics of their respective conjugation chemistries and structural features.

Table 1: Comparison of Key Performance Parameters
ParameterN-(acid-PEG10)-N-bis(PEG10-azide)Maleimide-Based Trifunctional LinkerKey Considerations
Conjugation Efficiency High (Click chemistry is very efficient)Generally high for maleimide-thiol reactionDependent on reaction conditions and purity of reagents.
Stability of Conjugate High (Amide and triazole bonds are very stable)Thioether bond is stable; maleimide hydrolysis can be a concern before conjugation.Plasma stability is a critical factor for in-vivo applications.[3]
Drug-to-Antibody Ratio (DAR) Potentially higher and more homogenous due to the two azide groups.Can be controlled, but may be more heterogeneous if relying on native cysteines.Site-specific conjugation methods can improve DAR homogeneity for all linker types.[4][5]
Hydrodynamic Radius Increased due to branched PEG structure, potentially leading to longer in-vivo half-life.[1][6]Varies with the specific linker structure.A larger hydrodynamic radius can reduce renal clearance.[6]
Solubility Excellent due to the hydrophilic nature of PEG.[7]Generally good, but can be influenced by the hydrophobicity of the linker backbone.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key experiments.

Protocol 1: Two-Step Conjugation of a Monoclonal Antibody with Two Different Payloads Using N-(acid-PEG10)-N-bis(PEG10-azide)

This protocol outlines the initial conjugation of the linker to an antibody, followed by the sequential or simultaneous attachment of two alkyne-containing payloads.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Alkyne-functionalized payload 1 and payload 2

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activation of Linker: In a separate tube, dissolve N-(acid-PEG10)-N-bis(PEG10-azide), EDC, and NHS in an appropriate solvent (e.g., DMSO). A typical molar ratio is 1:2:2 (linker:EDC:NHS). Incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.

  • Conjugation of Linker to Antibody: Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of linker to antibody is a good starting point. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Linker Conjugate: Remove excess linker using SEC.

  • Payload Conjugation (CuAAC):

    • To the purified antibody-linker conjugate, add the alkyne-functionalized payloads.

    • In a separate tube, prepare the catalyst solution by mixing CuSO4, sodium ascorbate, and THPTA in a degassed buffer.

    • Add the catalyst solution to the antibody-payload mixture.

    • Incubate for 1-2 hours at room temperature.

  • Purification of the Final ADC: Purify the ADC using SEC to remove unreacted payloads and catalyst.

  • Characterization: Characterize the final ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[4]

dot

Experimental Workflow for Dual-Payload ADC Synthesis cluster_0 Step 1: Linker Activation & Conjugation cluster_1 Step 2: Payload Attachment cluster_2 Step 3: Final ADC Purification & Characterization a Activate Linker (EDC/NHS) b Conjugate to Antibody a->b c Purify Antibody-Linker b->c d Add Alkyne-Payloads c->d e Add CuAAC Catalyst d->e f Incubate e->f g Purify ADC (SEC) f->g h Characterize (HIC) g->h

Caption: Experimental workflow for dual-payload ADC synthesis.

Protocol 2: Conjugation Using a Maleimide-Based Trifunctional Linker

This protocol describes a typical procedure for conjugating a maleimide-containing linker to a thiol group on a partially reduced antibody, followed by conjugation of a second molecule.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-based trifunctional linker

  • Conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Reduction: Incubate the mAb with a 2-5 molar excess of TCEP for 1-2 hours at 37°C to partially reduce interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column.

  • Conjugation of Linker: Immediately add the maleimide-based trifunctional linker to the reduced antibody at a 5-10 fold molar excess. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the antibody-linker conjugate using SEC.

  • Second Conjugation: The second functional group on the linker can then be used for subsequent conjugation reactions following appropriate protocols (e.g., NHS ester chemistry for amine coupling).

  • Purification and Characterization: Purify and characterize the final conjugate as described in Protocol 1.

Signaling Pathway Considerations in ADC Development

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce apoptosis. The choice of linker can influence the efficiency of this process.

dot

Simplified ADC Mechanism of Action ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage DNA DNA Damage Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Simplified ADC mechanism of action.

A stable linker, such as that formed with N-(acid-PEG10)-N-bis(PEG10-azide), ensures that the payload is not prematurely released in circulation, minimizing off-target toxicity. Upon internalization and trafficking to the lysosome, the linker may or may not be designed to be cleavable. The branched PEG structure of the linker can also influence the pharmacokinetics of the ADC, potentially leading to increased tumor accumulation through the enhanced permeability and retention (EPR) effect.

Conclusion

N-(acid-PEG10)-N-bis(PEG10-azide) represents a highly versatile and robust trifunctional linker for the construction of complex bioconjugates. Its key advantages lie in the high efficiency and specificity of click chemistry for dual functionalization, and the beneficial properties imparted by the branched PEG structure, including enhanced solubility and a potentially longer in-vivo half-life. While maleimide-based trifunctional linkers offer a powerful alternative for thiol-specific conjugation, the choice of linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payloads, and the desired characteristics of the final conjugate. The experimental protocols provided herein offer a starting point for the rational design and synthesis of next-generation bioconjugates.

References

Branched vs. Linear PEG Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing pharmacokinetics, efficacy, and toxicity. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to improve the physicochemical properties of ADCs. This guide provides an objective comparison of branched versus linear PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

Executive Summary

The choice between a branched and a linear PEG linker involves a trade-off between maximizing payload delivery and maintaining optimal pharmacokinetic and safety profiles. Branched PEG linkers can offer advantages in achieving a higher drug-to-antibody ratio (DAR) and extending circulation half-life due to their larger hydrodynamic volume.[] However, linear PEG linkers may provide a more straightforward synthesis and potentially less steric hindrance, which can be beneficial for certain antibody-payload combinations. The optimal linker architecture is highly dependent on the specific antibody, payload, and desired therapeutic application.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of ADCs constructed with branched and linear PEG linkers.

Table 1: Comparative Pharmacokinetics of ADCs with Branched and Linear PEG Linkers

Linker TypeMolecular Weight (kDa)Half-life (t½) in mice (days)Clearance (CL) (mL/h/kg)Area Under the Curve (AUC₀→∞) (h·mg/mL)Reference
Linear PEG249.90.714,370[2]
Branched PEG2 x 1210.40.715,225[2]
Linear PEG0->46.3-[2]
Linear PEG12-7.3-[2]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 2: In Vivo Efficacy of ADCs with Branched and Linear PEG Linkers in a Xenograft Model

Linker TypeADC Dose (mg/kg)Tumor Growth Inhibition (%)Animal ModelReference
Linear PEG1.5Stronger inhibition with longer PEG chainNCI-N87 tumor-bearing BALB/c nude mice[3]
Branched PEG1.5Comparable to T-DM1Animal study[4]

Table 3: Comparative Toxicity of ADCs with Different PEG Linker Architectures

Linker TypeDose (mg/kg)ObservationAnimal ModelReference
Linear PEG (PEG0)20All mice died by day 5Mice[2]
Linear PEG (PEG8 and PEG12)20100% survival after 28 daysMice[2]
Branched PEG-Comparable to T-DM1Animal study[4]

Key Advantages of Branched vs. Linear PEG Linkers

Branched PEG Linkers:
  • Higher Drug Loading: Branched linkers can facilitate the attachment of multiple payload molecules at a single conjugation site, potentially increasing the DAR without compromising the ADC's properties.[5]

  • Improved Pharmacokinetics: The three-dimensional structure of branched PEGs can create a larger hydrodynamic radius, which can shield the ADC from renal clearance and proteolysis, leading to a longer circulation half-life.[]

  • Enhanced Solubility: The hydrophilic nature of the branched PEG architecture can effectively mask the hydrophobicity of the payload, improving the overall solubility and reducing the aggregation potential of the ADC.[4][5]

Linear PEG Linkers:
  • Synthetic Accessibility: The synthesis of linear PEG linkers is generally more straightforward and well-established compared to the more complex synthesis of branched structures.

  • Reduced Steric Hindrance: In some cases, the more flexible and less bulky nature of a linear PEG linker may result in less steric hindrance, which could be advantageous for efficient binding of the antibody to its target antigen.

  • Predictable Behavior: The relationship between the length of a linear PEG chain and its impact on ADC properties is relatively well-understood, allowing for more predictable optimization of pharmacokinetic parameters.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and interpretation of data. Below are summaries of key experimental protocols used to evaluate ADCs with different linker architectures.

In Vivo Pharmacokinetic Analysis in Mice
  • Animal Model: Female athymic nude mice are typically used.[7]

  • ADC Administration: A single intravenous (IV) dose of the ADC is administered to each mouse.[7]

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 10 minutes, 6 hours, 24 hours, 72 hours, and 168 hours).[7][8]

  • Sample Processing: Plasma is separated from whole blood by centrifugation.

  • Analyte Quantification: The concentrations of total antibody, conjugated ADC, and unconjugated payload in the plasma are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated using non-compartmental analysis.[7]

In Vivo Tumor Growth Inhibition (Efficacy) Study in a Xenograft Model
  • Cell Line and Animal Model: Human cancer cells (e.g., NCI-N87) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[3][7]

  • Tumor Growth and Randomization: When tumors reach a predetermined size, the mice are randomized into treatment and control groups.[7]

  • Treatment Administration: ADCs with different linkers are administered to the respective treatment groups, typically via IV injection. The control group receives a vehicle control (e.g., PBS).[7]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7][9]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Data can be visualized using tumor growth curves.[3][9]

In Vivo Toxicity Assessment
  • Animal Model: Healthy mice or rats are used to assess the toxicity of the ADCs.

  • Dose Escalation: Animals are administered increasing doses of the ADCs to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity, such as weight loss, changes in behavior, and altered appearance.[10]

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze hematological and clinical chemistry parameters.[10]

  • Histopathology: At the end of the study, major organs are collected, fixed, and examined histopathologically for any signs of toxicity.[10]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Antibody Antibody Linear_PEG -(CH2-CH2-O)n- Antibody->Linear_PEG Conjugation Site Payload Payload Linear_PEG->Payload Antibody_B Antibody Core Core Moiety Antibody_B->Core Conjugation Site Branch1 -(CH2-CH2-O)n- Core->Branch1 PEG Arm Branch2 -(CH2-CH2-O)n- Core->Branch2 PEG Arm Payload1 Payload Branch1->Payload1 Payload Payload2 Payload Branch2->Payload2 Payload

Caption: Structural comparison of linear and branched PEG linkers in ADCs.

Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth to Predetermined Size Start->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment ADC Administration (Branched vs. Linear) Randomization->Treatment Control Vehicle Control Administration Randomization->Control Measurement Periodic Tumor Volume Measurement Treatment->Measurement Control->Measurement Data_Analysis Data Analysis: Tumor Growth Inhibition Measurement->Data_Analysis Endpoint Endpoint: Efficacy Comparison Data_Analysis->Endpoint

Caption: Experimental workflow for comparing the in vivo efficacy of ADCs.

Conclusion

The selection of a PEG linker architecture is a critical decision in the design of an ADC, with significant implications for its therapeutic success. Branched PEG linkers offer the potential for higher drug loading and improved pharmacokinetic profiles, which can be advantageous for enhancing efficacy.[][5] Conversely, linear PEG linkers provide a simpler, more predictable platform that may be optimal for specific ADC constructs.[6] The experimental data and protocols presented in this guide provide a framework for researchers to make informed decisions in the selection of the most appropriate PEG linker strategy for their ADC development programs. Ultimately, the optimal choice will be determined through empirical testing and careful consideration of the desired balance between efficacy, safety, and manufacturability.

References

Stability Showdown: N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates Versus Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of linker molecules is paramount to the efficacy and safety of novel therapeutics. This guide provides an in-depth comparative analysis of the stability of N-(acid-PEG10)-N-bis(PEG10-azide) conjugates, benchmarking their performance against emerging alternatives and providing the experimental frameworks necessary for their evaluation.

The trifunctional N-(acid-PEG10)-N-bis(PEG10-azide) linker has gained traction in the development of complex bioconjugates, allowing for the attachment of multiple azide-reactive payloads and a further conjugation point via its carboxylic acid. However, a thorough understanding of its stability profile under various physiological and experimental conditions is crucial for its successful implementation. This guide delves into the factors governing the stability of this branched PEG linker, presents comparative data with alternative linker technologies, and provides detailed experimental protocols for independent assessment.

Comparative Stability Analysis

The stability of a linker-drug conjugate is a critical determinant of its therapeutic index. Degradation can lead to premature drug release, off-target effects, and reduced efficacy. The following tables summarize the key stability considerations for N-(acid-PEG10)-N-bis(PEG10-azide) and its alternatives, based on available data for their core chemical functionalities.

Table 1: Factors Influencing the Stability of N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates

ParameterEffect on StabilityRecommendations for Mitigation
pH The azide (B81097) groups are generally stable across a broad pH range (pH 4-12). The ester linkages within the PEG backbone can be susceptible to hydrolysis at acidic or alkaline pH, although this is generally a slow process.Use buffers within a pH range of 6.0-8.0 for optimal stability during conjugation and storage.
Temperature Elevated temperatures can accelerate the degradation of the azide groups and promote hydrolysis of the PEG backbone.Perform reactions at the lowest feasible temperature and store conjugates at -20°C or below for long-term stability.
Reducing Agents Azide groups can be reduced to amines by common reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).Avoid the use of these reducing agents in the presence of the azide-containing conjugate.
Light Exposure Prolonged exposure to light, particularly UV radiation, can lead to the degradation of azide groups.Protect the conjugate from light by using amber vials or storing it in the dark.
Enzymatic Degradation The PEG backbone can be subject to oxidative metabolism in vivo. PEG modification generally slows peptide degradation by protecting from proteases.[1]The inherent structure of PEG provides a degree of protection.

Table 2: Performance Comparison of N-(acid-PEG10)-N-bis(PEG10-azide) with Alternative Linkers

Linker TypeKey AdvantagesKey DisadvantagesReported Stability Performance
N-(acid-PEG10)-N-bis(PEG10-azide) High hydrophilicity, biocompatibility, and established use in bioconjugation. Offers multiple points for conjugation.Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.[2]Generally stable under physiological conditions, but susceptible to specific chemical and physical stressors as outlined in Table 1.
Polysarcosine (PSar) Non-immunogenic, biodegradable, excellent water solubility, and exhibits "stealth" properties similar to PEG.[3][4][5][6]Less established in commercial therapeutics compared to PEG.Can show comparable or even superior in vivo stability to PEG conjugates, with reduced antibody response.[3][4]
Polypeptides Biodegradable, low immunogenicity, and tunable properties through amino acid sequence engineering.[2]Can be more complex to synthesize and may have a more heterogeneous structure than synthetic polymers.Certain peptide sequences have demonstrated enhanced in vivo stability compared to traditional cleavable linkers.[2]
Polysaccharides (e.g., Dextran) High hydrophilicity and biocompatibility.[2]May have a more polydisperse nature compared to synthetic polymers.Generally considered stable, but specific data is dependent on the polysaccharide and conjugation chemistry.

Experimental Protocols

To facilitate the independent assessment of conjugate stability, the following are detailed methodologies for key experiments.

Protocol 1: HPLC-Based Stability Assessment of PEG-Azide Conjugates

This protocol outlines a method to assess the stability of a bioconjugate under forced degradation conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of the conjugate over time when exposed to various stress conditions (pH, temperature).

Materials:

  • N-(acid-PEG10)-N-bis(PEG10-azide) conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • HPLC system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector)

  • Size-exclusion chromatography (SEC) or reverse-phase (RP) HPLC column appropriate for the conjugate's size and properties.

  • Temperature-controlled incubator/water bath

Procedure:

  • Sample Preparation: Prepare stock solutions of the conjugate in PBS at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • pH Stress: Adjust the pH of conjugate aliquots to acidic (e.g., pH 3) with 0.1 M HCl and alkaline (e.g., pH 10) with 0.1 M NaOH. Maintain a control sample at neutral pH.

    • Thermal Stress: Incubate conjugate aliquots at elevated temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 24, 48, 72 hours, and 1 week). Immediately neutralize the pH-stressed samples before analysis.

  • HPLC Analysis:

    • Inject a consistent volume of each sample onto the HPLC system.

    • Use an appropriate mobile phase and gradient to achieve good separation of the intact conjugate from potential degradation products. For PEGylated proteins, a CEX method can be effective in separating charge variants that may arise from degradation.[7]

    • Monitor the elution profile using a suitable detector. PEGs lack a strong UV chromophore, so a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer can be advantageous.[8]

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Calculate the percentage of the remaining intact conjugate relative to the time zero sample.

    • Plot the percentage of intact conjugate versus time for each condition to determine the degradation kinetics.

Protocol 2: Mass Spectrometry for Identification of Degradation Products

This protocol describes the use of mass spectrometry (MS) to identify the products of conjugate degradation.

Objective: To elucidate the degradation pathways of the N-(acid-PEG10)-N-bis(PEG10-azide) conjugate.

Materials:

  • Degraded conjugate samples from the stability study (Protocol 1).

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-QTOF).

  • Solvents for LC-MS analysis (e.g., acetonitrile, water, formic acid).

Procedure:

  • Sample Preparation: Dilute the degraded conjugate samples to an appropriate concentration for MS analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the components using a suitable LC gradient.

    • Acquire mass spectra in full scan mode to detect all ions.

    • Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the intact conjugate and any new peaks that appear in the degraded samples.

    • Analyze the fragmentation patterns from the MS/MS data to deduce the chemical structures of the degradation products. Common degradation pathways for PEG include oxidation and chain cleavage.[9] For the azide groups, reduction to amines is a potential degradation route.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Time-Point Sampling cluster_3 Analysis prep Prepare Conjugate Stock Solution stress Incubate under Stress Conditions (pH, Temp) prep->stress Expose to stressors sample Collect Samples at t=0, 24h, 48h, etc. stress->sample Over time hplc HPLC Analysis (Quantify Intact Conjugate) sample->hplc Analyze aliquots ms LC-MS/MS Analysis (Identify Degradants) sample->ms Analyze aliquots G Potential Degradation Pathways cluster_degradation Degradation Products conjugate N-(acid-PEG10)-N-bis(PEG10-azide) Conjugate peg_frag PEG Chain Fragments (Oxidation/Hydrolysis) conjugate->peg_frag High Temp / Extreme pH amine_prod Amine-containing Products (Azide Reduction) conjugate->amine_prod Reducing Agents

References

A Comparative Guide to the Validation of N-(acid-PEG10)-N-bis(PEG10-azide) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the conjugation of N-(acid-PEG10)-N-bis(PEG10-azide), a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker. The selection of an appropriate analytical method is critical for confirming successful conjugation, assessing purity, and ensuring the quality of the final bioconjugate. Here, we compare mass spectrometry with alternative methods, supported by illustrative experimental data and detailed protocols.

Introduction to N-(acid-PEG10)-N-bis(PEG10-azide) Conjugation

N-(acid-PEG10)-N-bis(PEG10-azide) is a versatile heterobifunctional PEG linker featuring a carboxylic acid group and two azide (B81097) moieties. This structure allows for a dual-functional conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. The two azide groups are available for copper-catalyzed or copper-free "click chemistry" reactions with alkyne-modified molecules, enabling the attachment of two additional entities. This trifunctional nature makes it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) where multiple drug molecules can be attached.

Experimental Workflow for Conjugation and Validation

The general workflow for utilizing N-(acid-PEG10)-N-bis(PEG10-azide) and subsequently validating the conjugation is depicted below. This process begins with the activation of the carboxylic acid, followed by conjugation to a primary amine-containing molecule. The resulting azide-functionalized conjugate is then purified and analyzed using various techniques to confirm successful conjugation and purity.

Conjugation_Validation_Workflow cluster_conjugation Conjugation Steps cluster_validation Validation Methods Activate_Linker Activate Carboxylic Acid (e.g., with EDC/NHS) Conjugate_to_Protein Conjugate to Amine-Containing Molecule (e.g., Protein) Activate_Linker->Conjugate_to_Protein Purify_Conjugate Purify Azide-Functionalized Conjugate (e.g., SEC or IEX) Conjugate_to_Protein->Purify_Conjugate Mass_Spec Mass Spectrometry (MALDI-TOF or LC-ESI-MS) Purify_Conjugate->Mass_Spec Primary Validation NMR NMR Spectroscopy Purify_Conjugate->NMR Orthogonal Validation FTIR FTIR Spectroscopy Purify_Conjugate->FTIR Orthogonal Validation HPLC HPLC Analysis Purify_Conjugate->HPLC Orthogonal Validation

General workflow for conjugation and validation.

Comparison of Analytical Techniques

The validation of the conjugation of N-(acid-PEG10)-N-bis(PEG10-azide) can be accomplished through several analytical techniques. Mass spectrometry is often the primary method for confirming the covalent attachment and determining the molecular weight of the conjugate. However, orthogonal methods such as NMR, FTIR, and HPLC provide complementary information and can be crucial for a comprehensive characterization.

Technique Information Provided Advantages Limitations Illustrative Experimental Data
Mass Spectrometry (MALDI-TOF & LC-ESI-MS) - Confirms covalent conjugation through mass shift.- Determines molecular weight of the conjugate.- Assesses heterogeneity and degree of PEGylation.- High sensitivity and accuracy.- Provides direct evidence of conjugation.- Can identify conjugation sites (with MS/MS).- Polydispersity of some PEGs can complicate spectra.- Complex spectra for large, heterogeneous conjugates.Expected MALDI-TOF MS Result: - Unconjugated Protein: Peak at M.- Conjugated Protein: Peak at M + 1548.8 Da (mass of linker).
NMR Spectroscopy (¹H NMR) - Confirms the presence of the PEG backbone.- Can quantify the degree of conjugation by comparing integrals of characteristic peaks.- Provides detailed structural information.- Non-destructive.- Can determine purity.- Lower sensitivity compared to MS.- Complex spectra for large molecules can be difficult to interpret.- Requires higher sample concentrations.Expected ¹H NMR Chemical Shifts: - PEG backbone protons: ~3.6 ppm.- Shifted protons adjacent to the newly formed amide bond.
FTIR Spectroscopy - Confirms the presence of characteristic functional groups (azide, amide).- Rapid and non-destructive.- Useful for confirming the presence of key functional groups.- Provides limited structural information.- Not suitable for quantification of conjugation efficiency.Expected FTIR Peaks: - Azide (N₃) stretch: ~2100 cm⁻¹.- Amide I band (C=O stretch): ~1650 cm⁻¹ (increase in intensity).
HPLC (SEC, RP-HPLC) - Assesses purity of the conjugate.- Separates conjugated from unconjugated species.- Can quantify the extent of conjugation.- High reproducibility and resolving power.- Can be coupled with other detectors (e.g., MS, UV).- Does not provide direct structural information.- Requires development of specific methods for each conjugate.Expected SEC-HPLC Result: - Shift to a shorter retention time for the conjugated protein compared to the unconjugated protein, indicating an increase in size.

Experimental Protocols

Protocol 1: Mass Spectrometry Validation (MALDI-TOF)

This protocol outlines a general procedure for the analysis of a protein conjugated with N-(acid-PEG10)-N-bis(PEG10-azide) using MALDI-TOF mass spectrometry.

Materials:

  • Purified conjugated protein sample

  • Unconjugated protein control

  • Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (e.g., 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Dilute the purified conjugated protein and the unconjugated control to a final concentration of 1-10 pmol/µL in a suitable buffer (e.g., 0.1% TFA in water).

  • Matrix and Sample Deposition: On the MALDI target plate, spot 1 µL of the matrix solution. Before it dries completely, add 1 µL of the protein sample (conjugated or unconjugated) to the matrix spot and mix gently by pipetting. Allow the spot to air dry completely.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in positive ion linear mode over an appropriate mass range to detect both the unconjugated and conjugated protein.

  • Data Analysis: Compare the mass spectrum of the conjugated protein to the unconjugated control. A mass shift corresponding to the molecular weight of the N-(acid-PEG10)-N-bis(PEG10-azide) linker (1548.8 Da) confirms successful conjugation.

Protocol 2: FTIR Spectroscopy Validation

This protocol describes the use of FTIR spectroscopy to confirm the presence of the azide groups from the linker in the purified conjugate.

Materials:

  • Purified conjugated protein sample (lyophilized)

  • Unconjugated protein control (lyophilized)

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Sample Preparation: Place a small amount of the lyophilized conjugated protein powder onto the ATR crystal.

  • Data Acquisition: Collect the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Background Subtraction: Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

  • Repeat for Control: Repeat steps 1-3 for the unconjugated protein control.

  • Data Analysis: Compare the spectrum of the conjugated protein with the unconjugated control. The appearance of a sharp peak around 2100 cm⁻¹ in the conjugate's spectrum, which is absent in the control, confirms the presence of the azide functional groups from the linker.

Protocol 3: HPLC-Based Purity Assessment (Size-Exclusion Chromatography)

This protocol details the use of size-exclusion chromatography (SEC-HPLC) to assess the purity of the conjugated protein and separate it from the unconjugated form.

Materials:

  • Purified conjugated protein sample

  • Unconjugated protein control

  • SEC-HPLC column suitable for the molecular weight range of the protein

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the purified conjugated protein sample onto the column.

  • Data Acquisition: Monitor the elution profile using the UV detector at 280 nm.

  • Control Injection: Inject the same concentration of the unconjugated protein control and acquire the chromatogram under the same conditions.

  • Data Analysis: Compare the chromatograms. The conjugated protein should elute earlier (have a shorter retention time) than the unconjugated protein due to its larger hydrodynamic radius. The presence of a single, sharp peak for the conjugate indicates high purity. The relative peak areas can be used to estimate the percentage of conjugated versus unconjugated protein.

Conclusion

The validation of N-(acid-PEG10)-N-bis(PEG10-azide) conjugation is most robustly achieved through a combination of analytical techniques. Mass spectrometry provides unequivocal evidence of successful conjugation and precise mass information.[1][2] However, orthogonal methods are essential for a complete characterization of the bioconjugate. HPLC is invaluable for assessing purity and separating different species, while FTIR and NMR offer complementary structural information.[3] The choice of methods will depend on the specific requirements of the research, the nature of the molecule being conjugated, and the available instrumentation. For regulatory submissions and in-depth characterization, a multi-faceted approach employing several of these techniques is highly recommended.

References

A Comparative Guide to Protein Bioconjugation: Evaluating N-(acid-PEG10)-N-bis(PEG10-azide) for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioconjugation linker is a critical decision that profoundly impacts the therapeutic efficacy, stability, and pharmacokinetic profile of protein-based drugs. This guide provides an objective comparison of protein conjugation with the branched, dual-functional linker, N-(acid-PEG10)-N-bis(PEG10-azide), against traditional linear PEGylation strategies. The information presented is supported by a synthesis of experimental data from studies on branched versus linear PEGylation, offering insights into how the architecture of the PEG linker can influence the biological activity of the conjugated protein.

Executive Summary

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterobifunctional linker featuring a carboxylic acid group for amide bond formation with primary amines (e.g., lysine (B10760008) residues) on a protein, and two azide-terminated PEG10 arms for subsequent conjugation via "click chemistry." This branched architecture offers potential advantages over linear PEG linkers, including more effective shielding of the protein surface, which can lead to enhanced proteolytic resistance and prolonged in vivo circulation. However, the impact on biological activity is highly dependent on the specific protein, the site of conjugation, and the total molecular weight of the attached PEG. This guide will delve into these nuances, providing a framework for selecting the optimal conjugation strategy.

Comparison of Branched vs. Linear PEGylation on Protein Activity

The choice between a branched and a linear PEG linker is not straightforward and involves a trade-off between pharmacokinetic advantages and the potential for reduced biological activity due to steric hindrance.

Table 1: Quantitative Comparison of Biological Activity after Branched vs. Linear PEGylation

Protein TherapeuticPEG Linker ArchitectureMolecular Weight (PEG)In Vitro Bioactivity (% of Unmodified Protein)In Vivo Efficacy/PharmacokineticsReference
Tumor Necrosis Factor-α (TNF-α)Linear5 kDaHigher than 40 kDa branchedLower antitumor activity than 10 kDa branched[1]
Branched10 kDa-Higher antitumor activity than 5 kDa linear[1]
Branched40 kDaLoss of activity-[1]
Capsule-Degrading Enzyme (CapD)Linear (1-prong)--Tmax 8 times shorter than 3-prong PEG. No significant difference in overall protection in a mouse model of anthrax infection.[2]
Branched (3-prong)--Slightly higher, but not statistically different, total exposure compared to the linear variant.[2]
Interferon α-2aLinear12 kDa~7%Significantly improved pharmacokinetics allowing for weekly injections.[3]
Human Basic Fibroblast Growth Factor (hBFGF)Linear10 kDa~70%Increased stability against denaturing agents.[4]

Key Observations:

  • Impact of Molecular Weight and Branching: For TNF-α, a 10 kDa branched PEG provided superior in vivo activity compared to a 5 kDa linear PEG, suggesting that the branched structure can be beneficial. However, a larger 40 kDa branched PEG led to a complete loss of activity, highlighting that there is an optimal size and architecture to balance steric hindrance and desired therapeutic effect.[1]

  • Pharmacokinetics vs. In Vivo Efficacy: In the case of the CapD enzyme, a branched 3-prong PEG and a linear 1-prong PEG showed no significant difference in overall in vivo protective efficacy, despite the branched version having a longer Tmax.[2] This indicates that improved pharmacokinetics do not always translate directly to superior efficacy.

  • General Trend of Reduced In Vitro Activity: It is a common observation that PEGylation, regardless of the linker architecture, often leads to a decrease in in vitro bioactivity due to the PEG chains sterically hindering the protein's interaction with its target.[3][4] This reduction is often compensated for by the improved in vivo half-life.[5]

  • Hydrodynamic Size: Studies have shown that there is no significant difference in the viscosity radii of proteins conjugated with branched and linear PEGs of the same total molecular weight.[3][6] This suggests that the longer in vivo circulation times observed for some branched PEG-proteins may be due to factors other than just increased hydrodynamic size, such as more effective surface masking.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the conjugation of proteins with N-(acid-PEG10)-N-bis(PEG10-azide) and the subsequent assessment of their biological activity.

Protocol 1: Two-Step Conjugation of a Protein with N-(acid-PEG10)-N-bis(PEG10-azide)

This protocol first utilizes the carboxylic acid moiety of the linker for conjugation to primary amines on the protein surface via EDC/NHS chemistry. The resulting azide-functionalized protein can then be further conjugated to other molecules via click chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) by buffer exchange into PBS. Adjust the protein concentration to 1-10 mg/mL.

  • Activation of N-(acid-PEG10)-N-bis(PEG10-azide):

    • Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • In a separate tube, add a 10- to 50-fold molar excess of the dissolved linker to the Activation Buffer.

    • Add EDC and NHS to the linker solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.[8][9]

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the protein-PEG-azide conjugate from excess reagents using dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation and determine the degree of PEGylation using SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Secondary Conjugation

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, a targeting ligand) to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized protein in the reaction buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

  • Catalyst Preparation (prepare fresh):

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of TBTA in DMSO.

  • Click Reaction:

    • To the azide-functionalized protein solution, add the alkyne-containing molecule (typically a 5- to 20-fold molar excess).

    • Add TBTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[10][11]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.

Protocol 3: In Vitro Bioactivity Assay for a PEGylated Growth Factor (e.g., G-CSF)

This protocol is an example of a cell-based proliferation assay to determine the biological activity of a PEGylated growth factor.

Materials:

  • Growth factor-dependent cell line (e.g., NFS-60 for G-CSF)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Unmodified and PEGylated growth factor standards and samples

  • Cell proliferation reagent (e.g., WST-8 or MTS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture the cell line according to standard protocols.

    • Prior to the assay, wash the cells three times with serum-free medium to remove any residual growth factors.

    • Resuspend the cells in assay medium (low serum) and adjust the cell density (e.g., 7 x 10^5 cells/mL for NFS-60).[12]

  • Assay Setup:

    • Prepare serial dilutions of the unmodified and PEGylated growth factor standards and samples in the assay medium.

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of the growth factor dilutions to the respective wells. Include wells with cells only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • Measurement of Cell Proliferation:

    • Add 10 µL of the cell proliferation reagent (e.g., WST-8) to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

  • Data Analysis:

    • Generate a dose-response curve for each sample by plotting absorbance against the logarithm of the concentration.

    • Determine the EC50 (half-maximal effective concentration) for the unmodified and PEGylated proteins.

    • Calculate the relative biological activity of the PEGylated protein compared to the unmodified protein.

Visualizations

Experimental Workflow for Two-Step Protein Conjugation

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry Protein Protein (with Lysine residues) Conjugation1 Conjugation Reaction (pH 7.2-8.0) Protein->Conjugation1 4. Linker N-(acid-PEG10)-N-bis(PEG10-azide) EDC_NHS EDC / NHS Activation Linker->EDC_NHS 1. Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker 2. Activated_Linker->Conjugation1 3. Azide_Protein Azide-Functionalized Protein Conjugation1->Azide_Protein Conjugation2 CuAAC Reaction Azide_Protein->Conjugation2 5. Alkyne_Molecule Alkyne-containing Molecule (e.g., Dye, Drug) Alkyne_Molecule->Conjugation2 6. Catalyst CuSO4 / Na-Ascorbate / TBTA Catalyst->Conjugation2 7. Final_Conjugate Final Bioconjugate Conjugation2->Final_Conjugate

Caption: Workflow for the two-step conjugation of a protein using N-(acid-PEG10)-N-bis(PEG10-azide).

Representative Signaling Pathway: G-CSF Receptor Activation

G cluster_membrane Cell Membrane GCSF_R G-CSF Receptor Dimerization Receptor Dimerization GCSF_R->Dimerization PEG_GCSF PEG-G-CSF PEG_GCSF->GCSF_R Binding JAK JAK Activation Dimerization->JAK STAT STAT Phosphorylation JAK->STAT STAT_dimer STAT Dimerization STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression

Caption: Simplified signaling pathway of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF).

Conclusion

The use of N-(acid-PEG10)-N-bis(PEG10-azide) offers a versatile platform for creating complex bioconjugates. Its branched structure can provide enhanced proteolytic shielding and potentially improved pharmacokinetics compared to linear PEGs of similar molecular weight. However, as the comparative data suggests, the impact on biological activity is a critical consideration that must be empirically determined for each specific protein therapeutic. The provided protocols offer a starting point for researchers to perform these crucial evaluations. By carefully considering the trade-offs between linker architecture, molecular weight, and the specific therapeutic application, researchers can harness the power of advanced PEGylation reagents to develop more effective and durable protein-based drugs.

References

comparative study of different crosslinkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that dictates the success of conjugating biomolecules for a myriad of applications, from basic research to the development of life-saving antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of commonly used crosslinkers, offering insights into their performance, detailed experimental protocols, and the fundamental principles governing their reactivity.

Understanding the Chemistries: A Spectrum of Reactivity

Crosslinkers are molecules with two or more reactive ends that form stable covalent bonds with specific functional groups on biomolecules. The most commonly targeted functional groups on proteins are primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus, and sulfhydryl groups (-SH) on cysteine residues. Carboxyl groups (-COOH) on aspartic and glutamic acid residues are also targets for certain crosslinking chemistries.

Crosslinkers can be broadly categorized into three main types:

  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are used to link molecules with the same type of functional group. They are often employed in one-step reactions.

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are ideal for linking molecules with different functional groups, often in a controlled, sequential two-step process. This minimizes the formation of unwanted homodimers.

  • Zero-Length Crosslinkers: These reagents mediate the direct coupling of two functional groups without becoming part of the final linkage, resulting in a conjugate with no intervening spacer arm.

Performance Comparison of Common Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, solubility requirements, and the specific application. Below is a comparative summary of some of the most widely used crosslinkers.

Amine-to-Amine Crosslinkers: DSS vs. BS3

Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3), are homobifunctional crosslinkers that react with primary amines.

FeatureDSS (Disuccinimidyl suberate)BS3 (Bis[sulfosuccinimidyl] suberate)
Reactive Group N-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Spacer Arm Length 11.4 Å11.4 Å
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-soluble
Membrane Permeability PermeableImpermeable
Crosslinking Efficiency HighHigh, with essentially identical reactivity to DSS toward primary amines.[1]

Key Considerations: The primary difference between DSS and BS3 is their solubility and membrane permeability. BS3's water solubility makes it ideal for crosslinking proteins in aqueous solutions without the need for organic solvents that could potentially denature the protein.[1] Its membrane impermeability makes it the preferred choice for cell surface crosslinking.[1] DSS, being membrane-permeable, is suitable for intracellular crosslinking.

Amine-to-Sulfhydryl Crosslinkers: SMCC vs. Sulfo-SMCC

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated version, Sulfo-SMCC, are heterobifunctional crosslinkers that are extensively used in the creation of antibody-drug conjugates.

FeatureSMCCSulfo-SMCC
Reactive Groups NHS ester and Maleimide (B117702)Sulfo-NHS ester and Maleimide
Target Functional Groups Primary amines (-NH₂) and Sulfhydryls (-SH)Primary amines (-NH₂) and Sulfhydryls (-SH)
Spacer Arm Length 8.3 Å8.3 Å
Solubility Water-insoluble (requires organic solvent)Water-soluble (up to ~10 mM)[2][3]
Membrane Permeability PermeableImpermeable

Key Considerations: Similar to the DSS/BS3 pair, the choice between SMCC and Sulfo-SMCC is primarily dictated by solubility requirements. Sulfo-SMCC's water solubility is a significant advantage for conjugating sensitive proteins that may be compromised by organic solvents.[4] The cyclohexane (B81311) ring in the spacer arm of both crosslinkers enhances the stability of the maleimide group, reducing its hydrolysis rate compared to other maleimide-containing crosslinkers.[2][5]

Zero-Length Crosslinker: EDC

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.

FeatureEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reactive Groups Carbodiimide
Target Functional Groups Carboxyls (-COOH) and Primary amines (-NH₂)
Spacer Arm Length 0 Å (zero-length)
Solubility Water-soluble
Efficiency Can be less efficient than EDC in combination with NHS/Sulfo-NHS. One study found EDC alone to be 17% more efficient for antibody immobilization on a specific surface at pH 7.4.[6]

Key Considerations: EDC-mediated crosslinking can sometimes lead to the formation of protein-protein polymers. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can improve the efficiency and stability of the reaction by forming a more stable amine-reactive intermediate.[7] However, for certain applications like immobilizing antibodies on functionalized surfaces, EDC alone has been shown to be more efficient.[6]

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are general protocols for the crosslinkers discussed.

Protocol 1: Protein-Protein Crosslinking using DSS (Homobifunctional)

Materials:

  • Protein A and Protein B in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein mixture. A 20- to 50-fold molar excess of DSS to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column.

Protocol 2: Antibody-Enzyme Conjugation using Sulfo-SMCC (Heterobifunctional)

Materials:

  • Antibody (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Enzyme (sulfhydryl-containing)

  • Sulfo-SMCC

  • Desalting column

Procedure:

  • Prepare Sulfo-SMCC Solution: Dissolve Sulfo-SMCC in water or the reaction buffer immediately before use.

  • Activate Antibody: Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Remove Excess Crosslinker: Pass the reaction mixture through a desalting column to remove non-reacted Sulfo-SMCC.

  • Conjugation: Immediately add the sulfhydryl-containing enzyme to the maleimide-activated antibody. The molar ratio will depend on the desired degree of labeling.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the antibody-enzyme conjugate using size-exclusion chromatography to separate the conjugate from unconjugated enzyme and antibody.

Protocol 3: Zero-Length Crosslinking using EDC and Sulfo-NHS

Materials:

  • Protein 1 (with carboxyl groups) in MES buffer (pH 4.7-6.0)

  • Protein 2 (with primary amines) in PBS (pH 7.2-8.0)

  • EDC

  • Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Activate Protein 1: Dissolve Protein 1 in MES buffer. Add EDC and Sulfo-NHS. A common starting point is a 5-fold molar excess of Sulfo-NHS and a 2-fold molar excess of EDC over the number of carboxyl groups.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Buffer Exchange: Immediately pass the activated Protein 1 through a desalting column equilibrated with PBS to remove excess EDC and Sulfo-NHS and to raise the pH.

  • Conjugation: Add the amine-containing Protein 2 to the activated Protein 1.

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the conjugate using a desalting column or dialysis.

Visualizing Bioconjugation Workflows and Pathways

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical two-step workflow for creating an ADC using a heterobifunctional crosslinker like SMCC or Sulfo-SMCC.

ADC_Workflow cluster_step1 Step 1: Antibody Activation cluster_purification1 Purification cluster_step2 Step 2: Drug Conjugation cluster_purification2 Final Purification Ab Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab Reaction with NHS-ester Crosslinker SMCC / Sulfo-SMCC Crosslinker->Ab Purification1 Desalting Column Activated_Ab->Purification1 Remove excess crosslinker Purified_Ab Purified Activated Antibody Purification1->Purified_Ab ADC Antibody-Drug Conjugate (ADC) Purified_Ab->ADC Reaction with Maleimide Drug Drug (-SH) Drug->Purified_Ab Purification2 Size-Exclusion Chromatography ADC->Purification2 Remove unconjugated components HER2_Signaling_and_ADC cluster_cytoplasm Cytoplasm HER2_receptor HER2 Receptor PI3K_AKT PI3K/AKT Pathway HER2_receptor->PI3K_AKT Dimerization & Activation RAS_MAPK RAS/MAPK Pathway HER2_receptor->RAS_MAPK Dimerization & Activation Endosome Endosome HER2_receptor->Endosome 2. Internalization ADC HER2-Targeted ADC ADC->HER2_receptor Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Drug_Release->DNA_Damage 5. Cytotoxicity

References

A Comparative Guide to the Characterization of N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the characterization of N-(acid-PEG10)-N-bis(PEG10-azide), a trifunctional polyethylene (B3416737) glycol (PEG) linker. The selection of an appropriate analytical method is critical for ensuring the purity, identity, and stability of such conjugates, which are pivotal in the development of advanced therapeutics like antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, presents comparative performance data, and illustrates analytical workflows to aid in methodological selection and implementation.

Introduction to N-(acid-PEG10)-N-bis(PEG10-azide) Characterization

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterobifunctional, branched PEG linker featuring a carboxylic acid group and two azide (B81097) moieties. This structure allows for the sequential or simultaneous conjugation of different molecules, making it a versatile tool in bioconjugation. The hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates. Accurate characterization is paramount to confirm the structural integrity of the linker and to monitor the success of conjugation reactions. While HPLC is a cornerstone technique, a multi-faceted analytical approach employing mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for comprehensive characterization.

Comparison of Key Analytical Techniques

The choice of analytical technique is dictated by the specific information required, such as purity, molecular weight, or structural confirmation. Below is a comparative summary of the most common methods for characterizing N-(acid-PEG10)-N-bis(PEG10-azide) and similar PEG conjugates.

TechniqueParameter MeasuredPerformance CharacteristicsStrengthsWeaknesses
RP-HPLC-UV/ELSD Purity, QuantificationLOD: <10 ng (ELSD/CAD) Linearity: Good with log-log plot (ELSD) Precision (RSD): <5%Robust and reproducible for purity assessment. Universal detection with ELSD/CAD for molecules lacking a strong chromophore.Lower sensitivity compared to MS. Requires volatile mobile phases for ELSD/CAD. May not resolve species of very similar hydrophobicity.
SEC-HPLC-RI Molecular Weight Distribution, AggregationResolution: Baseline separation of oligomers may be challenging.Simple and robust method for determining hydrodynamic volume and detecting aggregates.Limited resolution for small PEG molecules. Not suitable for gradient elution.
LC-MS Molecular Weight, Structure, Purity, QuantificationLOD: Low ng/mL to pg/mL range Mass Accuracy: <5 ppm Resolution: High resolution allows for separation of oligomers.High sensitivity and specificity. Provides definitive molecular weight and structural information through fragmentation.Complex data interpretation due to PEG polydispersity and multiple charge states. Ion suppression effects can impact quantification.
¹H NMR Structure, Purity, QuantificationQuantitative Accuracy: Can be highly accurate with proper standards.Provides detailed structural information and confirmation of functional groups. Excellent for determining purity and the ratio of different components in a mixture.Lower sensitivity compared to MS and HPLC. Requires higher sample concentrations. Complex spectra for large or heterogeneous molecules.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following are representative protocols for the analysis of N-(acid-PEG10)-N-bis(PEG10-azide).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for assessing the purity of the N-(acid-PEG10)-N-bis(PEG10-azide) linker and monitoring its conjugation to other molecules.

  • Instrumentation: HPLC system with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm (for the azide group).

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 50-60°C.

    • Gas Flow: 1.5 - 2.0 L/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for the definitive identification and structural characterization of the conjugate.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the RP-HPLC conditions described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-2000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

    • Desolvation Gas Flow: 600-800 L/hr.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is used for structural confirmation and purity assessment.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Procedure: Acquire a standard ¹H NMR spectrum. The characteristic peaks of the PEG backbone (around 3.6 ppm) and signals corresponding to the terminal functional groups should be integrated to confirm the structure and assess purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for N-(acid-PEG10)-N-bis(PEG10-azide) conjugates.

analytical_workflow Characterization Workflow for N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) conjugation Conjugation to Biomolecule synthesis->conjugation purification Purification of Conjugate (e.g., SEC, IEX) conjugation->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc ms LC-MS Analysis (Identity & MW) purification->ms nmr NMR Analysis (Structure Confirmation) purification->nmr data_analysis Data Interpretation & Comparison hplc->data_analysis ms->data_analysis nmr->data_analysis report Final Report data_analysis->report

Caption: A typical workflow for the synthesis, purification, and characterization of PEG conjugates.

technique_comparison_logic Logic for Selecting an Analytical Technique question1 Need to determine Purity? hplc HPLC (RP-HPLC, SEC-HPLC) question1->hplc Yes question2 Need to confirm Molecular Weight? ms Mass Spectrometry (LC-MS) question2->ms Yes question3 Need to confirm Chemical Structure? nmr NMR Spectroscopy (¹H NMR) question3->nmr Yes hplc->ms ms->nmr start Analytical Goal start->question1 start->question2 start->question3

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Conclusion

The characterization of N-(acid-PEG10)-N-bis(PEG10-azide) and its conjugates requires a well-defined analytical strategy. HPLC, particularly in combination with ELSD/CAD or MS, serves as a powerful tool for purity assessment and quantification. However, for comprehensive structural elucidation and confirmation of identity, LC-MS and NMR spectroscopy are indispensable. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and implement robust analytical methods for the quality control of these important bioconjugation reagents.

A Comparative Guide to Antibody-Drug Conjugates Featuring N-(acid-PEG10)-N-bis(PEG10-azide) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs) based on the innovative N-(acid-PEG10)-N-bis(PEG10-azide) linker technology. This branched polyethylene (B3416737) glycol (PEG) linker offers a versatile platform for developing next-generation ADCs with potentially enhanced therapeutic indices. Here, we objectively compare its performance with alternative linker technologies, supported by experimental data from relevant studies.

The N-(acid-PEG10)-N-bis(PEG10-azide) linker is a branched PEG reagent featuring a carboxylic acid for antibody conjugation and two azide (B81097) groups for the attachment of cytotoxic payloads via click chemistry.[1] This design, in theory, allows for a higher drug-to-antibody ratio (DAR) and improved hydrophilicity compared to traditional linear linkers.

Performance Comparison: Branched PEG vs. Linear and Non-PEG Linkers

The architecture of the linker plays a pivotal role in the overall performance of an ADC. The branched structure of the N-(acid-PEG10)-N-bis(PEG10-azide) linker is anticipated to offer several advantages over linear PEG and non-PEG linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Key Performance Parameters:

ParameterBranched PEG Linker (e.g., N-(acid-PEG10)-N-bis(PEG10-azide))Linear PEG LinkerNon-PEG Linker (e.g., SMCC)Rationale
Drug-to-Antibody Ratio (DAR) Potentially higher and more homogeneousTypically lowerVariable, can lead to heterogeneityThe two azide functionalities on the branched linker allow for the attachment of two payload molecules per linker.
Hydrophilicity HighModerate to HighLowThe multiple PEG chains significantly increase the water solubility of the ADC, which can mitigate aggregation issues with hydrophobic payloads.
In Vitro Cytotoxicity Potent, dependent on payload and targetPotentPotentThe primary determinant of cytotoxicity is the payload and its successful intracellular release.
In Vivo Half-Life Potentially longerLonger than non-PEG linkersShorterThe hydrophilic PEG chains create a hydration shell, increasing the hydrodynamic radius and reducing renal clearance.[2]
In Vivo Efficacy Potentially enhancedImproved over non-PEG linkersEffective, but can be limited by PKImproved pharmacokinetics can lead to better tumor accumulation and overall efficacy.
Off-Target Toxicity Potentially reducedReduced compared to non-PEGCan be a concernEnhanced stability and targeted delivery can minimize premature drug release and toxicity to healthy tissues.

In Vitro Performance Data

While specific data for ADCs using the exact N-(acid-PEG10)-N-bis(PEG10-azide) linker is limited in publicly available literature, studies on miniaturized ADCs with and without PEG linkers provide valuable insights into the expected performance.

Table 1: Comparative In Vitro Cytotoxicity of a Miniaturized ADC

ConjugateLinker TypeTarget Cell LineIC50 (nM)
ZHER2-SMCC-MMAENon-PEG (SMCC)NCI-N87 (HER2-positive)10.3 ± 1.2
ZHER2-PEG4K-MMAELinear PEG (4kDa)NCI-N87 (HER2-positive)46.4 ± 5.1
ZHER2-PEG10K-MMAELinear PEG (10kDa)NCI-N87 (HER2-positive)231.7 ± 25.8

Data adapted from a study on affibody-based drug conjugates. The study used linear PEG linkers of different molecular weights and compared them to a non-PEG linker. This data suggests that while PEGylation can sometimes lead to a decrease in immediate in vitro cytotoxicity, it is often compensated by improved in vivo performance.[1][]

In Vivo Performance Data

The in vivo performance of ADCs is critically influenced by their pharmacokinetic properties. PEGylation is a well-established strategy to extend the circulation half-life of biologics.

Table 2: Comparative In Vivo Performance of a Miniaturized ADC

ConjugateLinker TypeCirculation Half-life (t½) (hours)Tumor Growth InhibitionOff-Target Toxicity
ZHER2-SMCC-MMAENon-PEG (SMCC)1.2 ± 0.2ModerateObserved
ZHER2-PEG4K-MMAELinear PEG (4kDa)3.0 ± 0.5ImprovedReduced
ZHER2-PEG10K-MMAELinear PEG (10kDa)13.4 ± 2.1Most IdealSignificantly Reduced

This data highlights that the significant extension in half-life afforded by the 10kDa PEG linker translated to the most effective tumor growth inhibition in an animal model, despite its lower in vitro cytotoxicity. The off-target toxicity was also substantially reduced.[1][]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target (antigen-positive) and control (antigen-negative) cancer cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the free payload in cell culture media. Add the diluted compounds to the cells and incubate for 72-96 hours.

  • Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to measure the percentage of viable cells relative to untreated controls.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG) and implant them subcutaneously with human tumor cells that express the target antigen.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment groups: vehicle control, non-targeting ADC control, and experimental ADC groups.

  • Dosing: Administer the ADCs intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Protocol 3: Pharmacokinetic Analysis
  • Animal Model: Use a relevant animal species (e.g., mice or rats).

  • Dosing: Administer a single intravenous dose of the ADC.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody or the ADC in the plasma samples.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.

Visualizing the Rationale and Workflow

To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

ADC_Performance_Pathway cluster_Linker Linker Architecture cluster_Properties Physicochemical Properties cluster_Performance In Vivo Performance Branched_PEG Branched PEG (e.g., N-(acid-PEG10)-N-bis(PEG10-azide)) DAR Higher DAR Branched_PEG->DAR Hydrophilicity Increased Hydrophilicity Branched_PEG->Hydrophilicity Linear_PEG Linear PEG Non_PEG Non-PEG (e.g., SMCC) Stability Enhanced Stability Hydrophilicity->Stability PK Improved Pharmacokinetics (Longer Half-life) Stability->PK Efficacy Enhanced Efficacy PK->Efficacy Toxicity Reduced Off-Target Toxicity PK->Toxicity ADC_Evaluation_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy_vivo Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy_vivo Stability_vitro Plasma Stability Assay PK_vivo Pharmacokinetic Study (t½, Clearance) Stability_vitro->PK_vivo PK_vivo->Efficacy_vivo Toxicity_vivo Toxicity Assessment (Body Weight, Clinical Signs) Efficacy_vivo->Toxicity_vivo ADC_Synthesis ADC Synthesis & Characterization ADC_Synthesis->Cytotoxicity ADC_Synthesis->Stability_vitro

References

Evaluating the Hydrodynamic Radius of N-(acid-PEG10)-N-bis(PEG10-azide) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to evaluate the hydrodynamic radius of N-(acid-PEG10)-N-bis(PEG10-azide) and similar PEGylated conjugates. Understanding the hydrodynamic radius is crucial for applications in drug delivery, bioconjugation, and nanotechnology, as it directly influences the in vivo circulation time, biodistribution, and overall efficacy of therapeutic molecules. This document outlines key experimental protocols, presents comparative data for alternative PEGylation reagents, and visualizes experimental workflows and logical relationships.

Introduction to Hydrodynamic Radius and PEG Architecture

Polyethylene glycol (PEG) is a widely used polymer for modifying therapeutic molecules to enhance their pharmacokinetic properties. The hydrodynamic radius (Rₕ) of a PEG conjugate, which is the effective radius of the molecule as it moves through a solution, is a critical parameter. It is influenced by the molecular weight, structure (linear vs. branched), and the solvent environment.

The target molecule, N-(acid-PEG10)-N-bis(PEG10-azide), is a three-arm branched PEG with a total molecular weight of approximately 1.5 kDa. Its branched structure is expected to result in a more compact conformation and a smaller hydrodynamic radius compared to a linear PEG of the same molecular weight. This guide will explore methods to quantify this property and compare it with other commonly used PEGylation reagents.

Comparison of Hydrodynamic Radii

The following table summarizes the experimentally determined hydrodynamic radii for a selection of linear and multi-arm PEG reagents that can be considered as alternatives. This data provides a basis for comparison and aids in the selection of the appropriate PEGylation reagent for a specific application.

PEG ReagentMolecular Weight (kDa)ArchitectureHydrodynamic Radius (Rₕ) in nm (approx.)Citation(s)
N-(acid-PEG10)-N-bis(PEG10-azide) ~1.5 3-Arm Branched ~1.0 - 1.5 (Estimated)
Linear PEG-Azide1Linear~0.9[2]
4-Arm PEG-Azide24-Arm Star~1.2 - 1.7[1][3]
Linear PEG5Linear~2.3[4]
8-Arm PEG-Azide58-Arm Star~2.0 - 2.5[5]
Linear PEG10Linear~3.3[4]
4-Arm PEG204-Arm Star~6.8[1]
8-Arm PEG208-Arm Star~7.4[1]

Experimental Protocols for Determining Hydrodynamic Radius

Accurate determination of the hydrodynamic radius is essential for characterizing PEGylated conjugates. The following are detailed methodologies for the most common techniques.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the time-dependent fluctuations in the intensity of scattered light to determine the diffusion coefficient of molecules in solution. The hydrodynamic radius is then calculated using the Stokes-Einstein equation.

Protocol:

  • Sample Preparation:

    • Dissolve the PEG conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any dust or aggregates.

  • Instrumentation:

    • Use a DLS instrument equipped with a laser light source and a correlator.

    • Equilibrate the instrument to the desired temperature (typically 25°C).

  • Measurement:

    • Transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will calculate the diffusion coefficient from the correlation function.

    • The hydrodynamic radius (Rₕ) is then determined using the Stokes-Einstein equation:

      • Rₕ = kₛT / 6πηD

      • where kₛ is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and then uses MALS to determine their absolute molar mass and radius of gyration (R₉), from which the hydrodynamic radius can be inferred.

Protocol:

  • System Setup:

    • Equilibrate the SEC column (e.g., a Superdex or TSKgel column appropriate for the molecular weight range) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).

    • Ensure the MALS detector, a differential refractive index (dRI) detector, and a UV detector are connected in series after the SEC column.

  • Sample Preparation:

    • Prepare the PEG conjugate solution at a known concentration (e.g., 1-5 mg/mL) in the mobile phase.

    • Filter the sample through a 0.1 µm or 0.22 µm syringe filter.

  • Measurement:

    • Inject a known volume of the prepared sample onto the SEC column.

    • Monitor the elution profile using the UV, dRI, and MALS detectors.

  • Data Analysis:

    • Use the data from the dRI or UV detector to determine the concentration of the eluting species.

    • The MALS detector measures the scattered light at multiple angles to calculate the molar mass and radius of gyration for each eluting peak.

    • The hydrodynamic radius can be calculated from the molar mass and R₉, or directly if an in-line DLS detector is also used.

Diffusion-Ordered NMR Spectroscopy (DOSY)

DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This allows for the determination of the hydrodynamic radius of molecules in solution without physical separation.

Protocol:

  • Sample Preparation:

    • Dissolve the PEG conjugate in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-10 mg/mL.

    • Add a small amount of an internal reference standard with a known diffusion coefficient if desired.

  • NMR Measurement:

    • Use a high-resolution NMR spectrometer equipped with a pulsed-field gradient (PFG) probe.

    • Acquire a series of 1D ¹H NMR spectra with increasing gradient pulse amplitudes. A stimulated echo (STE) or a convection-compensated pulse sequence is commonly used.[6]

  • Data Processing:

    • Process the 2D DOSY data using specialized software.

    • The software will generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.

  • Data Analysis:

    • Extract the diffusion coefficient (D) for the PEG conjugate from the DOSY spectrum.

    • Calculate the hydrodynamic radius (Rₕ) using the Stokes-Einstein equation as described in the DLS protocol.

Visualizing the Experimental Workflow and Comparative Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining the hydrodynamic radius and the logical process for comparing the target conjugate with its alternatives.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis cluster_result Final Result prep Dissolve PEG Conjugate in Buffer filter Filter Sample (0.22 µm) prep->filter dls Dynamic Light Scattering (DLS) filter->dls sec Size Exclusion Chromatography (SEC-MALS) filter->sec nmr Diffusion-Ordered NMR (DOSY) filter->nmr dls_analysis Calculate Diffusion Coefficient (from correlation function) dls->dls_analysis sec_analysis Determine Molar Mass & Radius of Gyration (from light scattering & RI data) sec->sec_analysis nmr_analysis Extract Diffusion Coefficient (from 2D DOSY spectrum) nmr->nmr_analysis result Hydrodynamic Radius (Rₕ) (calculated via Stokes-Einstein Equation) dls_analysis->result sec_analysis->result nmr_analysis->result ComparisonLogic cluster_alternatives Alternative PEGylation Reagents cluster_comparison Comparative Evaluation target N-(acid-PEG10)-N-bis(PEG10-azide) (3-Arm, ~1.5 kDa) rh_comp Hydrodynamic Radius (Rₕ) target->rh_comp mw_comp Molecular Weight target->mw_comp arch_comp Architecture (Linear vs. Branched) target->arch_comp linear_low Linear PEG-Azide (~1 kDa) linear_low->rh_comp linear_low->mw_comp linear_low->arch_comp multi_arm_low 4-Arm PEG-Azide (~2 kDa) multi_arm_low->rh_comp multi_arm_low->mw_comp multi_arm_low->arch_comp linear_high Linear PEG (5-10 kDa) linear_high->rh_comp linear_high->mw_comp linear_high->arch_comp multi_arm_high 8-Arm PEG-Azide (5-20 kDa) multi_arm_high->rh_comp multi_arm_high->mw_comp multi_arm_high->arch_comp rh_comp->mw_comp rh_comp->arch_comp

References

A Comparative Guide to Cytotoxicity Assays for N-(acid-PEG10)-N-bis(PEG10-azide) Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key in vitro cytotoxicity assays relevant to the evaluation of novel drug conjugates, such as those utilizing N-(acid-PEG10)-N-bis(PEG10-azide) linkers. The selection of an appropriate cytotoxicity assay is critical for accurately assessing the potency and mechanism of action of such targeted therapeutics. This document outlines the principles, protocols, and comparative data for three commonly employed assays: MTT, LDH, and Caspase-Glo® 3/7.

Introduction to Cytotoxicity Assays for Drug Conjugates

The development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, including those employing PEGylated linkers with azide (B81097) functionalities for "click" chemistry, has created a need for robust in vitro assays to characterize their efficacy.[1] The cytotoxic potential of these conjugates is a primary determinant of their therapeutic efficacy.[2] In vitro cytotoxicity assays are essential tools for screening promising candidates, predicting in vivo efficacy, and understanding the mechanism of cell killing.[2][3]

This guide focuses on three assays that measure different hallmarks of cytotoxicity:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Comparative Analysis of Cytotoxicity Assays

The choice of assay can significantly influence the interpretation of a drug conjugate's cytotoxic potential. The following table summarizes the key characteristics of the three highlighted assays.

Assay FeatureMTT AssayLDH AssayCaspase-Glo® 3/7 Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells.[5]Luminescent detection of caspase-3 and -7 activity, key markers of apoptosis.[3]
Endpoint Measured Cell viability/metabolic activityCell membrane integrity/necrosisApoptosis induction
Assay Format ColorimetricColorimetricLuminescent
Advantages Well-established, cost-effective, high-throughput compatible.[6]Non-destructive to remaining cells (uses supernatant), relatively simple and rapid.[5]High sensitivity, low background, specific to apoptosis, "add-mix-measure" protocol.[3]
Limitations Can be affected by changes in cellular metabolism, requires a solubilization step.[4]Less sensitive for early-stage apoptosis, LDH in serum can cause high background.[7]Requires a luminometer, may not detect non-apoptotic cell death.

Quantitative Data Summary

Table 1: Representative IC50 Values of PEGylated Drug Conjugates

ConjugateCell LineAssayIC50 (nM)Reference
ZHER2-PEG4K-MMAESKOV-3 (HER2-positive)Cell Viability4.5-fold reduction vs no PEG[8]
ZHER2-PEG10K-MMAESKOV-3 (HER2-positive)Cell Viability22-fold reduction vs no PEG[8]
7300-LP2004 (PEG-modified)SHP-77Cell Viability32.17[6]
7300-LP3004 (PEG-modified)SHP-77Cell Viability39.74[6]

Note: The data presented are for illustrative purposes and are not specific to N-(acid-PEG10)-N-bis(PEG10-azide) drug conjugates. The IC50 values are highly dependent on the payload, targeting moiety, and cell line used.

Experimental Workflows and Signaling Pathways

Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting cytotoxicity data.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Measurement Cell_Seeding Seed Cells in 96-well Plate Add_Drug Add Drug Conjugate to Cells Cell_Seeding->Add_Drug Drug_Preparation Prepare Serial Dilutions of Drug Conjugate Drug_Preparation->Add_Drug Incubation Incubate for Defined Period (e.g., 72h) Add_Drug->Incubation MTT MTT Assay: Add MTT Reagent, Solubilize Formazan (B1609692) Incubation->MTT LDH LDH Assay: Collect Supernatant, Add Reaction Mix Incubation->LDH Caspase Caspase-Glo: Add Reagent Incubation->Caspase Readout Measure Absorbance or Luminescence MTT->Readout LDH->Readout Caspase->Readout

Caption: General experimental workflow for in vitro cytotoxicity assays.

Many cytotoxic payloads used in drug conjugates induce apoptosis. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptotic signaling pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug_Conjugate_E Drug Conjugate Death_Receptor Death Receptor (e.g., Fas, TNFR) Drug_Conjugate_E->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak tBid cleavage Execution_Caspases Executioner Caspases (Caspase-3, -7) Caspase8->Execution_Caspases Drug_Conjugate_I Drug Conjugate DNA_Damage DNA Damage Drug_Conjugate_I->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Simplified signaling pathways of apoptosis induced by cytotoxic drugs.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for adherent cell lines.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[9]

  • Drug Treatment: Prepare serial dilutions of the N-(acid-PEG10)-N-bis(PEG10-azide) drug conjugate in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4][10]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol is based on the collection of cell culture supernatant.

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls on the same plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution provided in the kit.

    • Background: Culture medium only.[5]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls and treated samples according to the formula provided in the kit's manual.

Caspase-Glo® 3/7 Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[1]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the drug conjugate as described in the MTT protocol (steps 1-3).

  • Reagent Addition: After the treatment incubation, equilibrate the plate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 30 minutes to 3 hours.[13]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Data can be normalized to untreated controls to determine the fold-increase in caspase activity.

Conclusion

The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical development of N-(acid-PEG10)-N-bis(PEG10-azide) drug conjugates. A multi-assay approach is often recommended to gain a comprehensive understanding of the conjugate's cytotoxic effects. For instance, a primary screen using a viability assay like MTT can be followed by mechanistic studies using apoptosis (Caspase-Glo®) and necrosis (LDH) assays to elucidate the mode of cell death. By carefully considering the principles and protocols outlined in this guide, researchers can generate robust and reliable data to advance the development of novel targeted therapies.

References

A Comparative Guide to the Pharmacokinetic Analysis of Therapeutics Utilizing N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a clinically-proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This guide provides a comparative analysis of therapeutics utilizing the branched, azide-functionalized PEG reagent, N-(acid-PEG10)-N-bis(PEG10-azide), against other common PEGylation strategies. We present supporting experimental data, detailed protocols for key analytical techniques, and visualizations to aid in understanding the underlying principles and workflows.

The Impact of PEGylation on Pharmacokinetics

PEGylation enhances the therapeutic potential of drugs by:

  • Increasing systemic circulation time: The hydrophilic PEG shell increases the hydrodynamic radius of the drug, reducing renal clearance.[][2][3][4]

  • Improving stability: PEGylation can protect therapeutics from enzymatic degradation.[4][5]

  • Reducing immunogenicity: The PEG chain can mask epitopes on the drug surface, reducing the likelihood of an immune response.[3]

The choice of PEGylation chemistry and the structure of the PEG reagent are critical factors that influence the resulting pharmacokinetic profile of the conjugated therapeutic.

Comparison of PEGylation Chemistries: Azide-Alkyne Cycloaddition vs. Amine-Reactive Coupling

N-(acid-PEG10)-N-bis(PEG10-azide) offers a distinct approach to PEGylation through its terminal azide (B81097) groups, which react with alkyne-functionalized molecules via "click chemistry." This is in contrast to more traditional methods that often employ N-hydroxysuccinimide (NHS) esters to react with primary amines on the therapeutic agent.

FeatureN-(acid-PEG10)-N-bis(PEG10-azide) (via Click Chemistry)Amine-Reactive NHS-Ester PEG
Reactive Groups Two azide (-N₃) groups for cycloaddition, one carboxylic acid (-COOH) for amide bond formation.N-hydroxysuccinimide (NHS) ester.
Target on Therapeutic Terminal or engineered alkyne groups.Primary amines (e.g., lysine (B10760008) residues, N-terminus).
Resulting Linkage Stable 1,2,3-triazole ring.Stable amide bond.
Reaction Specificity High (bioorthogonal).Can react with multiple amine groups, potentially leading to a heterogeneous mixture.
Control over Conjugation Site High potential for site-specific modification.Lower, often results in random conjugation.

The branched structure of N-(acid-PEG10)-N-bis(PEG10-azide) can also contribute to a more profound effect on the hydrodynamic radius compared to a linear PEG of similar molecular weight, potentially leading to a greater extension of the drug's half-life.

Quantitative Pharmacokinetic Data Comparison

Table 1: Comparison of Pharmacokinetic Parameters for Different PEGylated Interferons

TherapeuticPEG Structure & SizeMean Half-life (t½)Mean Time to Maximum Concentration (Tmax)Reference
PEG-IFN-SANot Specified55.3 h26.9 h[6]
Pegasys® (Peginterferon alfa-2a)Branched, 40 kDa50-130 h90.7 h[6]
BIP48 (Peginterferon alfa-2b)Branched, 48 kDa192 h73 h[7][8]
PEGASYS® (Peginterferon alfa-2a)Branched, 40 kDa108 h54 h[7][8]
Unmodified Interferon-αN/A~2-3 hN/A[9]
Linear PEG (5 kDa)-Interferon-αLinear, 5 kDaSignificantly increased vs. unmodifiedN/A[9]
Linear PEG (12 kDa)-Interferon-αLinear, 12 kDaFurther increased vs. 5 kDa PEGN/A[9]
Branched PEG (40 kDa)-Interferon-αBranched, 40 kDaGreater increase than linear PEGsN/A[9]

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison between studies should be made with caution due to potential differences in study design and analytical methods.

The data in Table 1 illustrates that branched PEG structures and higher molecular weight PEGs generally lead to a longer half-life. For instance, BIP48, a 48 kDa branched PEG-interferon, exhibited a significantly longer half-life compared to the 40 kDa branched PEGASYS®.[7][8] This suggests that a therapeutic conjugated with the branched N-(acid-PEG10)-N-bis(PEG10-azide) would likely exhibit a prolonged circulation time.

Experimental Protocols

Protein Conjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an alkyne-modified protein with an azide-PEG reagent like N-(acid-PEG10)-N-bis(PEG10-azide).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • N-(acid-PEG10)-N-bis(PEG10-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed reaction buffer

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the alkyne-modified protein in the degassed reaction buffer.

    • Dissolve the N-(acid-PEG10)-N-bis(PEG10-azide) in a compatible solvent (e.g., DMSO or water) to create a stock solution.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the copper-chelating ligand in the degassed buffer.

  • Conjugation Reaction:

    • Add the N-(acid-PEG10)-N-bis(PEG10-azide) solution to the protein solution with gentle mixing. A molar excess of the PEG reagent is typically used.

    • Add the catalyst solution to initiate the click reaction.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Remove unreacted PEG reagent and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Quantification of PEGylated Proteins by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass of PEGylated proteins without relying on column calibration standards.[10][11][12][13]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system with a size-exclusion column

  • Multi-angle light scattering (MALS) detector

  • UV detector

  • Differential refractive index (dRI) detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Injection: Inject the purified PEGylated protein sample onto the column.

  • Data Acquisition: Collect data from the MALS, UV, and dRI detectors as the sample elutes from the column.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data.

    • The software utilizes the signals from the different detectors to calculate the molar mass of the protein and the attached PEG at each elution volume.

    • This allows for the determination of the degree of PEGylation and the presence of any aggregates or unconjugated protein.

Mandatory Visualizations

Pharmacokinetic_Pathway cluster_administration Administration cluster_circulation Systemic Circulation cluster_distribution Distribution & Metabolism cluster_elimination Elimination Drug Therapeutic PEG_Conjugate PEGylated Therapeutic (e.g., using N-(acid-PEG10)-N-bis(PEG10-azide)) Drug->PEG_Conjugate PEGylation Circulation Increased Half-life PEG_Conjugate->Circulation Target_Tissue Target Tissue (Pharmacological Effect) Circulation->Target_Tissue Metabolism Reduced Enzymatic Degradation Circulation->Metabolism Renal_Clearance Reduced Renal Clearance Circulation->Renal_Clearance Excretion Excretion Metabolism->Excretion Renal_Clearance->Excretion

Caption: Impact of PEGylation on the pharmacokinetic pathway of a therapeutic.

PK_Analysis_Workflow cluster_conjugation Step 1: Bioconjugation cluster_purification Step 2: Purification & Characterization cluster_invivo Step 3: In Vivo Study cluster_bioanalysis Step 4: Bioanalysis Therapeutic Alkyne-modified Therapeutic Conjugation CuAAC Click Chemistry Therapeutic->Conjugation PEG_Reagent N-(acid-PEG10)-N-bis(PEG10-azide) PEG_Reagent->Conjugation Purification Size-Exclusion Chromatography (SEC) Conjugation->Purification Characterization SEC-MALS (Molar Mass, Purity) Purification->Characterization Administration Administration to Animal Model Characterization->Administration Sampling Blood Sampling at Time Points Administration->Sampling Quantification ELISA or LC-MS/MS Quantification Sampling->Quantification Data_Analysis Pharmacokinetic Modeling Quantification->Data_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of a PEGylated therapeutic.

References

A Researcher's Guide to Alternative Linkers for Orthogonal Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. Orthogonal bioconjugation, utilizing reactions that proceed with high specificity and efficiency in complex biological environments, has become an indispensable tool. While traditional linkers have paved the way for numerous advancements, the demand for enhanced stability, faster kinetics, and greater versatility has driven the development of a new generation of alternative linkers. This guide provides an objective comparison of key alternative linkers, supported by quantitative data and detailed experimental protocols to inform your selection process.

I. Comparative Analysis of Alternative Linker Performance

The selection of an appropriate linker is a critical determinant of success in bioconjugation, impacting the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1] This section provides a quantitative comparison of popular alternative linkers, focusing on their reaction kinetics and the stability of the resulting bioconjugates.

A. Reaction Kinetics: A Head-to-Head Comparison

The speed of a bioconjugation reaction, often quantified by the second-order rate constant (k₂), is a crucial factor, particularly for in vivo applications or when dealing with low concentrations of reactants.[2] The following table summarizes the typical k₂ values for prominent click chemistries, highlighting the significant differences in their reaction speeds.

Click ChemistryReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne + Azide10⁻³ - 1[2]Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[2]
Inverse-Electron-Demand Diels-Alder (IEDDA) Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene)1 - 10⁶[2]Exceptionally fast kinetics, allowing for rapid labeling at low concentrations. The reaction rate can be tuned by modifying the tetrazine or dienophile.[3]
Aldehyde/Hydrazine Ligation Aldehyde/Ketone + Hydrazine/Aminooxy10¹ - 10³ (with aniline (B41778) catalysis)[4]Reaction rates are generally slower at physiological pH but can be significantly accelerated by aniline catalysis.[4]
Next-Generation Maleimides Thiol + DiiodomaleimideRapid (qualitative)Offers rapid bioconjugation with reduced hydrolysis compared to traditional maleimides.[5]
B. Linker Stability: A Critical Parameter for In Vivo Success

The stability of the formed linkage is paramount for in vivo applications, such as antibody-drug conjugates (ADCs), where premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.[5] The following table compares the stability of various linkages in biological environments.

Linkage TypeFormed FromStability Characteristics
Thioether (from Next-Gen Maleimides) Thiol + DiiodomaleimideHighly stable in human plasma, overcoming the instability issues of traditional maleimide-thiol adducts.[6]
Triazole (from SPAAC) Strained Alkyne + AzideForms a highly stable and irreversible covalent bond.[7]
Dihydropyridazine (from Tetrazine Ligation) Tetrazine + trans-CycloocteneForms a stable covalent bond.[8]
Hydrazone Aldehyde + HydrazineSusceptible to hydrolysis, especially at lower pH.[9][10]
Oxime Aldehyde + AminooxySignificantly more stable to hydrolysis than hydrazones, with rate constants for hydrolysis being nearly 1000-fold lower.[9][10]
Thiosuccinimide (from traditional Maleimide) Thiol + MaleimideProne to retro-Michael reaction and thiol exchange in the presence of endogenous thiols like glutathione, leading to deconjugation.[7][11]
Polysarcosine (PSar) vs. Poly(ethylene glycol) (PEG) N/A (Polymer Linker)PSar-conjugated ADCs have shown improved pharmacokinetic profiles and in vivo antitumor efficacy compared to PEG-conjugated counterparts.[8][12][13]

II. Visualizing Workflows and Pathways

Understanding the experimental process and the biological context is crucial for successful bioconjugation. The following diagrams, generated using Graphviz, illustrate a typical workflow for creating an antibody-drug conjugate and a conceptual signaling pathway investigation using bioorthogonal linkers.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_purification_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) Engineered_mAb Site-specific Modification (e.g., Azide Introduction) mAb->Engineered_mAb Conjugation Orthogonal Ligation (e.g., SPAAC) Engineered_mAb->Conjugation Linker Strained Alkyne Linker Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Characterization (e.g., Mass Spec, HIC) Purification->Analysis ADC Antibody-Drug Conjugate (ADC) Analysis->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Signaling_Pathway_Visualization cluster_cell_treatment Cellular Labeling cluster_ligation_imaging Bioorthogonal Ligation & Imaging cluster_pathway_analysis Pathway Analysis Inhibitor Covalent Inhibitor with Bioorthogonal Handle (e.g., trans-Cyclooctene) Living_Cells Living Cells Expressing Target Protein (e.g., ERK1/2) Inhibitor->Living_Cells Labeled_Cells Cells with Labeled Target Protein Ligation Tetrazine Ligation (Click Reaction) Labeled_Cells->Ligation Fluorescent_Probe Fluorescent Probe with Complementary Handle (e.g., Tetrazine-Fluorophore) Fluorescent_Probe->Ligation Microscopy Fluorescence Microscopy Ligation->Microscopy Visualization Visualization of Protein Localization and Dynamics Microscopy->Visualization Analysis Analysis of Signaling Pathway (e.g., ERK Pathway) Visualization->Analysis

Visualization of a Signaling Pathway via Bioorthogonal Ligation.

III. Detailed Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed protocols for several key alternative bioconjugation reactions.

A. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for labeling an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-functionalized molecule (e.g., fluorescent dye) stock solution (10 mM in DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography column (e.g., desalting column) or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove unreacted DBCO reagent and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.[14]

B. Protocol for Tetrazine Ligation

This protocol outlines a general method for protein-protein conjugation using TCO-NHS ester and methyl-tetrazine-PEG-NHS ester.[8]

Materials:

  • Protein 1 and Protein 2 (to be conjugated)

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1M NaHCO₃

  • PBS buffer, pH 7.2-7.4

  • Spin desalting columns

Procedure:

  • Protein 1 Activation with TCO-NHS:

    • Mix 100 µg of Protein 1 with 5 µl of 1M NaHCO₃ in 100 µl of PBS-based solution.

    • Add 20 nmol of TCO-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-activated Protein 1 using a spin desalting column.

  • Protein 2 Activation with Tetrazine-NHS:

    • Mix 100 µg of Protein 2 with 5 µl of 1M NaHCO₃ in 100 µl of the PBS-based solution.

    • Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the tetrazine-activated Protein 2 using a spin desalting column.

  • Cross-linking Reaction:

    • Mix the TCO-activated Protein 1 and tetrazine-activated Protein 2 in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature.

    • The resulting conjugate is ready for use.

C. Protocol for Polysarcosine (PSar) Conjugation via Native Chemical Ligation

This protocol describes the N-terminal specific conjugation of a polysarcosine-phenylthioester to a protein (e.g., Interferon) containing an N-terminal cysteine.[8]

Materials:

  • Cys-terminated protein (e.g., Cys-IFN) at ~5 mg/mL in Tris-HCl buffer

  • Phenylthioester-functionalized Polysarcosine (PhS-PSar) powder

  • Tris-HCl buffer

Procedure:

  • Protein Preparation: Prepare the Cys-terminated protein at a concentration of approximately 5 mg/mL in Tris-HCl buffer.

  • Conjugation Reaction:

    • To 1 mL of the Cys-protein solution (1.0 equivalent), add PhS-PSar powder (3.0 equivalents).

    • Incubate the mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored by the smell of phenylthiol.

  • Purification: Purify the PSar-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography.

IV. Conclusion

The field of orthogonal bioconjugation is continuously evolving, offering researchers an expanding toolbox of linkers with diverse properties. While traditional methods remain valuable, the alternative linkers discussed in this guide provide significant advantages in terms of stability, reaction kinetics, and biocompatibility. Next-generation maleimides and click chemistry reactions like SPAAC and tetrazine ligation offer highly stable and efficient conjugation, crucial for the development of robust in vivo therapeutics and diagnostics. Furthermore, emerging polymer linkers like polysarcosine present a promising alternative to PEG, with potential for reduced immunogenicity and improved pharmacokinetic profiles.[15] By carefully considering the quantitative performance data and detailed protocols presented here, researchers can make more informed decisions in selecting the optimal linker for their specific bioconjugation needs, ultimately accelerating the pace of discovery and development in life sciences and medicine.

References

A Comparative Guide to Branched vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates like antibody-drug conjugates (ADCs). The linker's architecture significantly influences the conjugate's solubility, stability, pharmacokinetics, and overall therapeutic efficacy. This guide provides an objective comparison between branched, heterotrifunctional linkers, exemplified by N-(acid-PEG10)-N-bis(PEG10-azide), and traditional linear polyethylene (B3416737) glycol (PEG) linkers.

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched PEG reagent featuring a terminal carboxylic acid and two terminal azide (B81097) groups.[1] This heterotrifunctional design allows for a two-stage, orthogonal conjugation strategy. The carboxylic acid can be coupled to an antibody or other biomolecule, while the two azide moieties are available for attaching payload molecules via copper-free "click chemistry," such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] This architecture offers the potential for higher drug loading and provides a hydrophilic PEG spacer to improve the properties of the final conjugate.[3]

Linear PEG linkers, in contrast, are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units with reactive groups at each end.[] They have been widely used to enhance the solubility and circulation time of therapeutic molecules.[] The choice between these architectures involves a trade-off between payload capacity, steric hindrance, and pharmacokinetic properties.

Data Presentation: A Quantitative Comparison

The selection of a linker architecture has a profound impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key quantitative data comparing biomolecules conjugated with branched versus linear PEG linkers.

Table 1: Comparison of Hydrodynamic Radius (Rh)

The hydrodynamic radius affects the in vivo circulation time and renal clearance of a bioconjugate.[5] The relationship between PEG architecture and hydrodynamic radius can be complex and depends on the specific conjugate and measurement technique.

Conjugate/PolymerLinker ArchitectureMolecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Source
PEG PolymerLinear207.36 ± 0.20[6]
PEG PolymerFour-Arm Branched206.83 ± 0.09[6]
PEG PolymerLinear409.58 ± 0.35[6]
PEG PolymerFour-Arm Branched409.25 ± 0.40[6]
PEGylated HSALinear PEG206.1[7]
PEGylated HSABranched PEG206.4[7]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions and materials.

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The linker's structure can influence the ADC's potency. Steric hindrance from a bulky linker might affect the binding affinity or the payload's release, while linker length can impact overall efficacy.[8][9]

ADC Target & PayloadLinker ArchitectureLinker Length EquivalentIC50 (nM)Target Cell LineSource
Trastuzumab-MMAEBranchedShort (PEG4 equivalent)0.68BT-474 (HER2+)[9]
Trastuzumab-MMAEBranchedLong (PEG8 equivalent)0.074BT-474 (HER2+)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of bioconjugates. Below are representative protocols for conjugating payloads to antibodies using both a branched, azide-functionalized linker and a common linear linker.

Protocol 1: Two-Step Conjugation using N-(acid-PEG)-N-bis(PEG-azide) Linker

This protocol involves first attaching the linker to the antibody via its carboxyl group and then conjugating an alkyne-modified payload to the linker's azide groups using SPAAC.

Step A: Antibody-Linker Conjugation (Amide Bond Formation)

  • Materials:

    • Antibody in an amine-free buffer (e.g., PBS, pH 7.4).

    • N-(acid-PEG10)-N-bis(PEG10-azide).

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

    • Anhydrous DMSO.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification system (e.g., Size-Exclusion Chromatography - SEC).

  • Procedure:

    • Prepare a 10 mM stock solution of the acid-PEG-bis(azide) linker in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in cold, sterile water.

    • In a reaction tube, add the antibody solution (e.g., at 5 mg/mL).

    • Add a 20-fold molar excess of the acid-PEG-bis(azide) linker stock solution to the antibody.

    • Immediately add a 40-fold molar excess of EDC and Sulfo-NHS to the reaction mixture.

    • Incubate at room temperature for 2 hours with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

    • Purify the antibody-linker conjugate using SEC to remove excess linker and coupling reagents, exchanging the buffer back to PBS.

    • Characterize the product using UV-Vis spectroscopy and mass spectrometry.

Step B: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Materials:

    • Azide-functionalized antibody-linker conjugate from Step A.

    • Cyclooctyne-modified payload (e.g., DBCO-Drug or BCN-Drug).

    • Anhydrous DMSO.

    • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC).

  • Procedure:

    • Prepare a 10 mM stock solution of the cyclooctyne-payload in anhydrous DMSO.

    • To the purified azide-antibody conjugate, add a 4-fold molar excess of the cyclooctyne-payload per azide group (i.e., an 8-fold excess relative to the antibody). The final DMSO concentration should be kept below 5% (v/v).[10]

    • Gently mix and incubate the reaction at 4°C for 12-24 hours or at room temperature for 4-12 hours.[10]

    • Monitor the reaction progress using mass spectrometry to confirm the formation of the final ADC.

    • Purify the final ADC conjugate using SEC or HIC to remove the unreacted payload.

    • Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation levels.

Protocol 2: One-Step Conjugation using a Linear NHS-PEG-Maleimide Linker

This protocol outlines a common method for conjugating a thiol-containing payload to an antibody's lysine (B10760008) residues in a two-step, one-pot reaction.

  • Materials:

    • Antibody in PBS, pH 7.5-8.5.

    • Heterobifunctional linear linker (e.g., NHS-PEG4-Maleimide).

    • Thiol-containing payload.

    • Anhydrous DMSO.

    • Purification system (e.g., SEC).

  • Procedure:

    • Antibody-Linker Reaction:

      • Prepare a 10 mM stock solution of the NHS-PEG-Maleimide linker in DMSO.

      • Add a 5 to 10-fold molar excess of the linker to the antibody solution.

      • Incubate at room temperature for 1-2 hours.

      • Remove excess, unreacted linker using a desalting column, exchanging into a buffer at pH 6.5-7.0.

    • Payload Conjugation:

      • Immediately add a 1.5 to 2-fold molar excess of the thiol-containing payload (relative to the maleimide (B117702) groups) to the maleimide-activated antibody.

      • Incubate at room temperature for 2-4 hours or at 4°C overnight.

    • Purification and Characterization:

      • Purify the final ADC using SEC to remove any unreacted payload.

      • Characterize the conjugate for DAR, purity, and aggregation.

Mandatory Visualization

Diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_antibody Antibody Preparation cluster_linker Linker Activation cluster_payload Payload Preparation cluster_conjugation Conjugation Steps Ab Antibody in Amine-Free Buffer React1 Step 1: Amide Coupling Ab->React1 Linker N-(acid-PEG)-N-bis(azide) Activators EDC / Sulfo-NHS Linker->Activators Activate Carboxyl Group Activators->React1 Payload Alkyne-Modified Payload (e.g., BCN-Drug) React2 Step 2: SPAAC Click Chemistry Payload->React2 Purify1 Purification 1 (SEC) React1->Purify1 Remove Excess Reagents Purify2 Purification 2 (SEC / HIC) React2->Purify2 Remove Excess Payload Purify1->React2 Azide-Activated Antibody FinalADC Final ADC Purify2->FinalADC

Caption: Experimental workflow for a two-step ADC conjugation.

G cluster_linear Linear Linker Architecture cluster_branched Branched Linker Architecture (N-(acid-PEG)-N-bis(PEG-azide)) Linear Reactive Group A Linear PEG Chain Reactive Group B Core Nitrogen Core AcidArm Carboxylic Acid PEG10 Chain Core->AcidArm:f1 AzideArm1 Azide PEG10 Chain Core->AzideArm1:f1 AzideArm2 Azide PEG10 Chain Core->AzideArm2:f1

Caption: Structural comparison of linear and branched linkers.

G ADC ADC with Microtubule Inhibitor (e.g., MMAE) Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Internalization Receptor->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease Microtubules Microtubule Dynamics PayloadRelease->Microtubules Released Payload Disruption Disruption of Microtubule Network Microtubules->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: ADC mechanism targeting microtubule polymerization.

Conclusion

The choice between a branched, heterotrifunctional linker like N-(acid-PEG10)-N-bis(PEG10-azide) and a traditional linear PEG linker is a critical design decision. Branched linkers offer the potential for higher drug-to-antibody ratios and may provide a superior "stealth" effect, potentially leading to longer circulation times.[3][5] However, they can also introduce steric hindrance, which may impact the biological activity of the conjugate, and their synthesis is more complex.[8] As shown in the cytotoxicity data, the length and structure of the branched linker itself are critical parameters that must be optimized.[9]

Linear linkers are structurally simpler, which can lead to more predictable behavior and less steric hindrance.[8] The optimal choice is highly dependent on the specific application, the nature of the antibody and payload, and the desired pharmacokinetic and pharmacodynamic profile of the final bioconjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of N-(acid-PEG10)-N-bis(PEG10-azide), a trifunctional PEG linker utilized in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The presence of two azide (B81097) functional groups necessitates a cautious approach based on the known hazards of organic azides.

Core Safety Principles and Hazard Assessment

Organic azides are high-energy molecules that pose significant risks if mishandled. They can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1][2][3][4][5] The primary hazards associated with N-(acid-PEG10)-N-bis(PEG10-azide) are dictated by its azide moieties. The polyethylene (B3416737) glycol (PEG) component is generally considered non-hazardous and biodegradable.[6] However, the entire compound must be treated as hazardous due to the reactive nature of the azide groups.

A crucial safety concern is the reactivity of azides with acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[2][7][8] Furthermore, azides can react with heavy metals, such as copper and lead often found in plumbing, to form dangerously explosive metal azides.[2] Therefore, under no circumstances should waste containing this compound be poured down the drain without prior deactivation .[4]

Quantitative Hazard and Stability Data
Hazard ParameterValue / GuidelineSignificance for N-(acid-PEG10)-N-bis(PEG10-azide)
Stability Assessment
Carbon to Nitrogen (C/N) RatioThe number of nitrogen atoms should not exceed the number of carbon atoms. A (NC + NO)/NN ratio ≥ 3 is recommended for stability.[3][7]For C₆₇H₁₃₃N₇O₃₂, the (C+O)/(N) ratio is (67+32)/7 ≈ 14.1, suggesting the molecule is stable enough for careful handling and storage.
"Rule of Six"There should be at least six carbon atoms per energetic functional group (e.g., azide).[2][4][7]This compound has 67 carbon atoms and two azide groups, well exceeding the "Rule of Six" and indicating a relatively low risk of spontaneous explosion when handled correctly.
Toxicity Data (Related Compounds)
Hydrazoic Acid (HN₃)LD₅₀ (mouse) = 22 mg/kg.[8] Highly toxic and explosive.[8]Formed upon reaction of azides with acids. Highlights the critical need to avoid mixing azide waste with acidic solutions.
Sodium Azide (NaN₃)LD₅₀ (rat, oral) = 27 mg/kg.[9] Can be absorbed through the skin.[9]The azide ion is comparable in toxicity to the cyanide ion.[5][7] Warrants the use of appropriate personal protective equipment (PPE).
Incompatible Materials
AcidsReacts to form highly toxic and explosive hydrazoic acid.[2][7][8]Do not mix azide waste with acidic waste streams.
Heavy Metals (e.g., lead, copper)Forms shock-sensitive and explosive metal azides.[2]Avoid contact with metal spatulas and do not dispose of down the drain.[2][4]
Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃)Can form extremely unstable di- and tri-azidomethane.[2][5][7]Use alternative solvents for reactions and cleaning.
Strong Oxidizing AgentsCan react violently.Segregate from oxidizing agents in storage and waste containers.

Operational and Disposal Plans

The primary decision for disposing of N-(acid-PEG10)-N-bis(PEG10-azide) is whether to manage it directly as hazardous waste or to perform a chemical deactivation (quenching) of the azide groups first. For unused product or highly concentrated solutions, direct disposal is the recommended route. For dilute aqueous waste streams (≤ 5% azide), chemical deactivation is a safer alternative to storing large volumes of hazardous waste.

I. Immediate Safety and Handling for Disposal
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety goggles with side shields

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Ventilation: All handling and disposal procedures must be conducted in a properly functioning chemical fume hood.[10][11]

  • Waste Segregation:

    • All materials contaminated with N-(acid-PEG10)-N-bis(PEG10-azide), including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected as hazardous waste.

    • Use a designated, sealable, and compatible non-metallic container (e.g., high-density polyethylene) for azide waste.[3]

    • The container must be clearly labeled: "Hazardous Waste: Contains Organic Azide" .

    • Crucially, do not mix azide waste with acidic wastes. [2]

II. Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of N-(acid-PEG10)-N-bis(PEG10-azide).

DisposalWorkflow Start Start: N-(acid-PEG10)-N-bis(PEG10-azide) Waste Generated WasteType Is the waste dilute aqueous solution (e.g., ≤ 5% azide)? Start->WasteType DirectDisposal Direct Disposal as Hazardous Waste WasteType->DirectDisposal No (e.g., neat compound, concentrated solution) QuenchingFeasible Is chemical deactivation (quenching) feasible and permitted by your institution? WasteType->QuenchingFeasible Yes CollectWaste Collect in a labeled, compatible, non-metallic hazardous waste container. Ensure waste is segregated. DirectDisposal->CollectWaste QuenchingFeasible->DirectDisposal No PerformQuenching Perform Chemical Deactivation (Quenching Protocol) QuenchingFeasible->PerformQuenching Yes Neutralize Neutralize final solution (pH 6-9) and collect as hazardous waste. PerformQuenching->Neutralize FinalDisposal Arrange for pickup by a licensed hazardous waste management company. CollectWaste->FinalDisposal Neutralize->FinalDisposal

Caption: Disposal decision workflow for N-(acid-PEG10)-N-bis(PEG10-azide).

III. Experimental Protocol: Chemical Deactivation of Dilute Azide Waste

This protocol is for the deactivation (quenching) of dilute aqueous solutions (≤ 5%) of N-(acid-PEG10)-N-bis(PEG10-azide). This procedure must be performed in a chemical fume hood. The reaction involves the conversion of the azide to nitrogen gas using nitrous acid, which is generated in situ.[10][11][12]

Materials:

  • Dilute azide waste solution (≤ 5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 2M sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked flask equipped with a dropping funnel

  • Starch-iodide paper

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

Procedure:

  • Setup: Place the dilute azide waste solution in the three-necked flask with a stir bar. Ensure the setup is in a chemical fume hood and begin stirring.

  • Add Sodium Nitrite: Add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide compound in the waste solution (a 40% excess).[10][12]

  • Acidification (Critical Step): Slowly and carefully , add 2M sulfuric acid dropwise using the dropping funnel. This order of addition is essential. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).[12]

  • Reaction: Continue adding acid until the solution is acidic to pH paper. Effervescence (evolution of nitrogen and nitric oxide gas) will be observed. Continue stirring until the gas evolution ceases.[10][11]

  • Completion Check: Test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present, signifying that the azide decomposition is complete.[10][11]

  • Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide solution).[12]

  • Final Disposal: Collect the neutralized, deactivated solution in a properly labeled hazardous waste container and arrange for disposal through your institution's hazardous waste management program.

IV. Spill Management
  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container for organic azides. Clean the spill area thoroughly.

  • Large Spills (or any spill outside of a fume hood): Evacuate the area immediately. Alert others and follow your institution's emergency procedures for hazardous chemical spills. Do not attempt to clean up a large spill without appropriate training and equipment.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can safely manage and dispose of N-(acid-PEG10)-N-bis(PEG10-azide), minimizing risks and ensuring a secure laboratory environment.

References

Essential Safety and Operational Guide for N-(acid-PEG10)-N-bis(PEG10-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of N-(acid-PEG10)-N-bis(PEG10-azide). The following procedural guidance is designed to ensure the safe and effective use of this bifunctional PEG reagent in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary for a Similar Compound (PEG3 analogue): [1]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Based on these potential hazards, the following PPE is mandatory when handling N-(acid-PEG10)-N-bis(PEG10-azide).

PPE CategoryItemMaterial/Standard SpecificationPurpose
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles.[4]Protects against splashes, sprays, and potential explosions.[5][6][7]
Hand Protection Chemical-Resistant GlovesDouble gloving with powder-free nitrile or neoprene gloves is recommended.[6]Prevents skin contact and absorption. Azides can be absorbed through the skin.[8]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®) or polyethylene-coated polypropylene (B1209903) gown.[4][6]Protects skin and clothing from contamination.[9]
Respiratory Protection Respirator (if applicable)Use a NIOSH-approved respirator if engineering controls are insufficient or if aerosols may be generated.[4]Prevents inhalation of dust or aerosols.[1]

Handling and Operational Protocol

All manipulations involving N-(acid-PEG10)-N-bis(PEG10-azide) must be conducted in a properly functioning chemical fume hood.[8][10] A blast shield should be used for reactions involving azides, especially when scaling up.[11]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and free of incompatible materials, especially acids and metals.[12] Line the work surface with absorbent paper.[11]

  • Equilibration: Allow the reagent container to warm to room temperature before opening to prevent condensation of moisture.[13][14]

  • Weighing and Dispensing:

    • Use non-metal (e.g., plastic or ceramic) spatulas for weighing to avoid the formation of shock-sensitive metal azides.[3][10][11][12]

    • If the reagent is a low-melting solid, consider preparing a stock solution in an appropriate anhydrous solvent such as DMSO or DMF to facilitate handling.[14][15]

  • Reaction Setup:

    • Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[3][12]

    • Do not use glassware with ground glass joints if possible, as friction can be a source of ignition.[10][11] If unavoidable, ensure joints are clean and properly lubricated.

    • The terminal carboxylic acid can be reacted with primary amines using activators like EDC or HATU to form a stable amide bond.[16] The azide (B81097) groups can undergo "Click Chemistry" reactions with alkynes.[16][17]

  • Post-Reaction: Quench any unreacted azide if possible. Organic azides can be converted to more stable amines before disposal.[12]

G Workflow for Handling N-(acid-PEG10)-N-bis(PEG10-azide) cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep1 Don Appropriate PPE prep2 Prepare Fume Hood (Clean, absorbent paper) prep1->prep2 prep3 Equilibrate Reagent to Room Temp prep2->prep3 handle1 Weigh with Non-Metal Spatula prep3->handle1 Solid Form handle2 or Prepare Stock Solution (DMSO/DMF) prep3->handle2 Low-Melting Solid handle3 Perform Reaction (Avoid incompatible materials) handle1->handle3 handle2->handle3 post1 Quench Reaction (if applicable) handle3->post1 post2 Segregate Azide Waste post1->post2 post3 Decontaminate Glassware & Surfaces post2->post3

Handling Workflow Diagram

Storage and Stability

Proper storage is critical to maintain the stability of the reagent and ensure safety.

Storage ParameterConditionRationale
Temperature ≤ -15°C[13]Low temperatures minimize decomposition. Azides should be stored below room temperature.[10][11]
Atmosphere Under an inert gas (Nitrogen or Argon)[13][14]PEGs and azides are sensitive to oxidation and moisture.[13]
Light In the dark (e.g., amber vial or opaque container)[13]Protects against light-induced decomposition.[3][12]
Incompatibilities Store separately from acids, bromine, carbon disulfide, heavy metals and their salts.[12]Contact with acids can form highly toxic and explosive hydrazoic acid.[12] Contact with metals can form explosive metal azides.[12]

Disposal Plan

Azide-containing waste is considered hazardous and must be disposed of correctly to prevent the formation of explosive compounds in plumbing.

Key Disposal Principles:

  • NEVER dispose of azide-containing waste down the drain.[8][10] Azides can react with lead and copper pipes (B44673) to form highly explosive metal azides.[10]

  • All materials contaminated with N-(acid-PEG10)-N-bis(PEG10-azide), including gloves, absorbent paper, and empty containers, must be treated as hazardous waste.[8][11]

  • Collect all azide-containing waste in a dedicated, clearly labeled, and sealed container.[3][8][11][12]

  • Keep azide waste separate from acidic waste streams to prevent the formation of hydrazoic acid.[3][12]

G Disposal Plan for Azide-Containing Waste cluster_collection Waste Segregation cluster_container Containment cluster_prohibition Critical Prohibitions cluster_disposal Final Disposal liquid_waste Liquid Waste (reaction mixtures, rinsates) waste_container Dedicated, Labeled Azide Waste Container liquid_waste->waste_container solid_waste Solid Waste (gloves, paper, contaminated items) solid_waste->waste_container haz_waste Dispose as Hazardous Waste via University/Institutional EHS Program waste_container->haz_waste no_drain DO NOT Pour Down Drain no_acid_mixing DO NOT Mix with Acidic Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.